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Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Documentation Hub

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  • Product: Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
  • CAS: 407623-75-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Novel Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a "privileged scaffold" – a core molecular framework that consistently appears in a multitude of biologically active compounds.[4][5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[6][7][8] This guide provides an in-depth exploration of the key synthetic pathways to this critical heterocyclic system, offering a blend of established methodologies and modern innovations for researchers, scientists, and professionals in drug development.

Pillar 1: Classical Approaches and Mechanistic Underpinnings

A thorough understanding of the foundational synthetic routes to pyrazoles is essential for any practitioner in the field. These methods, while traditional, remain highly relevant due to their simplicity and the ready availability of starting materials.[1]

1.1 The Knorr Pyrazole Synthesis: A Timeless Condensation

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][4][9] It is a robust and straightforward method for accessing a wide array of substituted pyrazoles.[10][11]

  • Causality of Experimental Choices: The use of an acid catalyst is crucial for protonating one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine.[12][13] The choice of solvent can influence reaction rates and yields, with protic solvents like ethanol or acetic acid often being employed to facilitate proton transfer.[1][11]

  • Trustworthiness and Self-Validation: A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used.[1][4] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine substituent. Careful reaction control and thorough characterization of the product mixture are paramount.

Experimental Protocol: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).[11]

  • Solvent and Catalyst Addition: Add 1-propanol as the solvent and a catalytic amount of glacial acetic acid (3 drops).[11]

  • Heating: Heat the reaction mixture to approximately 100°C with stirring.[11]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Work-up: Upon completion, add water to the hot reaction mixture to precipitate the product.[1]

  • Purification: The crude product can be purified by recrystallization from ethanol.[1]

1.2 The Paal-Knorr Synthesis: A Related Pathway

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, a related condensation mechanism is at play in some pyrazole syntheses.[14][15][16] The core principle of intramolecular cyclization following the formation of a di-imine or a similar intermediate remains a key theme.[10]

Pillar 2: Modern Synthetic Strategies for Enhanced Efficiency and Diversity

Contemporary organic synthesis has ushered in a new era of pyrazole construction, emphasizing efficiency, sustainability, and the ability to generate complex molecular architectures.

2.1 Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs have emerged as a powerful tool for the synthesis of highly functionalized pyrazoles in a single, atom-economical step.[17][18] These reactions combine three or more starting materials in a one-pot fashion to generate complex products, often with high yields and selectivity.[17]

  • Expertise in Action: The design of an MCR for pyrazole synthesis requires a deep understanding of the reactivity of each component. For instance, a common four-component reaction involves an aldehyde, malononitrile, a hydrazine, and an active methylene compound.[17] The sequence of bond formations is critical and can be influenced by the catalyst and reaction conditions.

  • Authoritative Grounding: The use of catalysts such as cerium oxide/silica or graphene oxide has been shown to significantly enhance the efficiency and green credentials of these reactions.[17][19]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), and hydrazine hydrate (1 mmol).[17]

  • Catalyst and Solvent: Add a catalytic amount of graphene oxide (10 mol%) and water as the solvent.[17]

  • Reaction Conditions: Stir the mixture vigorously at room temperature.[17]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product can often be isolated by simple filtration.

2.2 Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly being applied to pyrazole synthesis, with a focus on using environmentally benign solvents like water, employing reusable catalysts, and utilizing energy-efficient methods such as microwave or ultrasound irradiation.[19][20][21][22][23]

  • Causality of Green Choices: Water as a solvent is not only environmentally friendly but can also promote certain reactions through hydrophobic effects.[19] Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[24][25]

Pillar 3: Visualization of Synthetic Pathways

Understanding the flow of a synthetic process is greatly enhanced by visual aids. The following diagrams, rendered in Graphviz (DOT language), illustrate the core logic of the Knorr synthesis and a typical multicomponent reaction.

Diagram 1: The Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start 1,3-Dicarbonyl Compound Condensation Condensation & Intramolecular Cyclization Start->Condensation Acid Catalyst Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Pyrazole Product Condensation->Pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

Diagram 2: A Four-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

MCR_Synthesis Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Hydrazine Hydrazine Hydrazine->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Product Pyrano[2,3-c]pyrazole OnePot->Product

Caption: Logic of a Four-Component Pyrano[2,3-c]pyrazole Synthesis.

Data Presentation: Comparative Yields of Synthetic Methods
Synthetic MethodKey ReactantsCatalyst/ConditionsTypical Yield (%)Reference
Knorr Synthesis1,3-Diketones, HydrazinesAcetic Acid, Reflux70-95%[4]
Silver-CatalyzedN'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver Catalyst, 60°CModerate to Excellent[4]
MulticomponentAldehyde, Malononitrile, Hydrazine, Active Methylene CompoundGraphene Oxide, Water, RT84-94%[17]
Microwave-Assistedα,β-Unsaturated Ketone, TosylhydrazineK2CO3, Microwave (130°C)High[23]
Conclusion and Future Outlook

The synthesis of novel pyrazole derivatives remains a vibrant and evolving field of research. While classical methods like the Knorr synthesis provide a solid foundation, modern approaches such as multicomponent reactions and green chemistry strategies are paving the way for more efficient, diverse, and sustainable routes to these invaluable heterocyclic compounds. The continued development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-based therapeutic agents with improved efficacy and safety profiles.

References

  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles. Benchchem. 1

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Authorea.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.

  • Review: biologically active pyrazole derivatives. RSC Publishing.

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ACS Publications.

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR.

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC.

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org.

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications.

  • Synthesis of Pyrazole Derivatives A Review. IJFMR.

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. RSC Publishing.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

  • Synthesis of highly functionalized pyrazoles (3 a–3 o).. ResearchGate.

  • Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing.

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.

  • Method of preparation of the pyrazoles. Google Patents.

  • Preparation of pyrazoles. Google Patents.

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.. ResearchGate.

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

  • Knorr pyrazole synthesis. Name-Reaction.com.

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.

  • Paal–Knorr synthesis. Wikipedia.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

  • pyrazole.pdf. CUTM Courseware.

  • Knorr Pyrazole Synthesis. ResearchGate.

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications.

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Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Nitro-Substituted Pyrazoles

Executive Summary This technical guide analyzes the pharmacophore nitro-substituted pyrazole, a scaffold occupying a unique niche between high-energy density materials (HEDMs) and potent chemotherapeutics. Unlike standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacophore nitro-substituted pyrazole, a scaffold occupying a unique niche between high-energy density materials (HEDMs) and potent chemotherapeutics. Unlike standard pyrazoles, the introduction of a nitro group (


) at the C3, C4, or C5 position fundamentally alters the heterocyclic electronics, creating a "warhead" capable of bioreductive activation.

Key Insight: The biological activity of nitropyrazoles is frequently driven by a bioreductive mechanism similar to nitroimidazoles (e.g., metronidazole), but with distinct tunable kinetics due to the pyrazole ring's aromatic stability. This guide details their Structure-Activity Relationship (SAR), mechanism of action, and validated protocols for assessment.

Chemical Architecture & SAR

The pyrazole ring is a 5-membered heterocycle (


).[1][2][3][4] The introduction of a nitro group creates an electron-deficient scaffold.
The Critical Distinction: C-Nitro vs. N-Nitro
  • C-Nitro (C3, C4, C5): Thermally stable. These are the primary candidates for drug development (Antimicrobial/Anticancer). The C4 position is the most common site for electrophilic nitration.

  • N-Nitro (N1): Often labile. These are frequently investigated as energetic materials (explosives) or nitrating agents. Warning: N-nitropyrazoles can undergo rearrangement to C-nitro isomers or hydrolysis. For biological applications, C-nitro stability is required.

Electronic Effects & SAR

The nitro group acts as a strong electron-withdrawing group (EWG).

  • pKa Modulation: It significantly lowers the pKa of the pyrazole -NH, increasing acidity. This affects membrane permeability and protein binding.

  • Redox Potential: The electron affinity of the nitro group facilitates single-electron reduction by cellular nitroreductases (type I and II).

PositionElectronic EffectBiological Implication
C4-Nitro Max conjugation; stable.Ideal for kinase inhibitors (e.g., CDK, EGFR) and bioreductive drugs.
C3/C5-Nitro Steric hindrance to N1.Often used to force specific binding conformations in enzyme pockets.
N1-Nitro Labile "N-N" bond.High Toxicity/Explosive Risk. Generally avoided in pharma.

Mechanism of Action: The Bioreductive Pathway

The most potent biological activity of nitropyrazoles—particularly in anaerobic bacteria and hypoxic cancer cells—stems from the enzymatic reduction of the nitro group.

Pathway Logic
  • Entry: The prodrug enters the cell via passive diffusion.

  • Activation: Nitroreductases (NTRs) transfer an electron to the nitro group.

  • Radical Formation: A nitro-radical anion (

    
    ) is formed.
    
  • The Fork:

    • In Aerobic Cells: Oxygen re-oxidizes the radical back to the parent compound (Futile Cycle), producing Superoxide (

      
      ).
      
    • In Anaerobic/Hypoxic Cells: The radical is further reduced to Nitroso (

      
      ) and Hydroxylamine (
      
      
      
      ) intermediates.
  • Damage: These intermediates form covalent adducts with DNA, causing strand breaks and cell death.

Visualization: Bioreductive Signaling

The following diagram illustrates the divergent fate of the nitro group in normoxic vs. hypoxic conditions.

Bioreduction_Pathway Prodrug Nitropyrazole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction NTR Nitroreductase (NTR) NTR->Radical Catalysis Radical->Prodrug Re-oxidation Superoxide Superoxide (O2•-) Oxidative Stress Radical->Superoxide O2 -> O2•- Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical Hypoxia Hypoxia/Anaerobic Hypoxia->Nitroso Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA_Adduct DNA Adduct Formation (Cell Death) Hydroxyl->DNA_Adduct Covalent Binding

Caption: Divergent metabolic fate of nitropyrazoles. In hypoxia, irreversible reduction leads to cytotoxic DNA adducts.

Therapeutic Applications

Antimicrobial (Focus: Anaerobes & Parasites)

Nitropyrazoles are investigated as alternatives to metronidazole to overcome resistance.

  • Target: Helicobacter pylori, Mycobacterium tuberculosis, and protozoa (Giardia, Trichomonas).

  • Mechanism: As described above, they act as "suicide substrates" for microbial nitroreductases.

Anticancer (Kinase Inhibition & Hypoxia Targeting)
  • Hypoxia-Activated Prodrugs (HAPs): Solid tumors often have hypoxic cores. Nitropyrazoles are stable in healthy oxygenated tissue (via the futile cycle) but become toxic in the tumor core.

  • Kinase Inhibition: 4-nitropyrazoles often serve as the core scaffold for ATP-competitive inhibitors. The nitro group can form hydrogen bonds within the ATP-binding pocket of enzymes like EGFR and CDK2 .

Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (Standard Nitration)

Causality: Direct electrophilic aromatic substitution is most effective at C4 due to the directing effect of the pyrazole nitrogens.

  • Reagents: Pyrazole (1 eq),

    
     (fuming), 
    
    
    
    (conc), Acetic Anhydride (optional for kinetics).
  • Procedure:

    • Dissolve pyrazole in conc.

      
       at 0°C (Ice bath). Control exotherm.
      
    • Dropwise add fuming

      
       while maintaining temp <10°C.
      
    • Heat to 60°C for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Pour onto crushed ice. The 4-nitropyrazole will precipitate.

    • Validation: Melting point should be 160–162°C. NMR must show loss of C4 proton signal.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: Nitro compounds often have solubility issues. This protocol includes mandatory solvent controls.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Cell Lines: HCT116 (Colon) or MCF-7 (Breast).[5]

Workflow:

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add nitropyrazole derivatives (Concentration range: 0.1

    
    M – 100 
    
    
    
    M).
    • Critical Control: Final DMSO concentration must be < 0.5% v/v . Higher DMSO levels can induce false cytotoxicity or alter membrane permeability to nitro compounds.

  • Incubation: 48h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT. Incubate 4h. Purple formazan crystals form.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO. Shake 10 min.
    
  • Read: Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    

Toxicology & Safety: The "Nitro" Risk

Genotoxicity (Ames Test): Nitropyrazoles are structurally alert for genotoxicity. The same mechanism that kills bacteria (DNA adducts) can cause mutations in human cells.

  • Mandatory Screening: All lead compounds must undergo an Ames test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation.

  • Mitigation: Substituents on the pyrazole ring (e.g., bulky aryl groups at N1) can sometimes reduce mutagenicity by sterically hindering the nitroreductase from accessing the nitro group in healthy cells.

Drug Discovery Workflow

The following diagram outlines the logical flow from synthesis to lead candidate selection, emphasizing the "Go/No-Go" decision points related to the nitro group's toxicity.

Workflow Start Scaffold Selection (Pyrazole) Nitration C4-Nitration (HNO3/H2SO4) Start->Nitration Deriv N1/C3/C5 Functionalization Nitration->Deriv Screen1 Primary Screen (MTT / MIC) Deriv->Screen1 Decision1 Active? Screen1->Decision1 Ames Genotoxicity (Ames Test) Decision1->Ames Yes (IC50 < 10uM) Discard Discard / Redesign Decision1->Discard No (IC50 > 50uM) Decision2 Mutagenic? Ames->Decision2 Lead Lead Candidate (Optimization) Decision2->Lead Low/Manageable Decision2->Discard High Mutagenicity

Caption: Critical path for nitropyrazole drug development. Note the mandatory genotoxicity gate.

References

  • Bawazir, W. (2020).[3] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules. Link

  • Walczak, M., et al. (2019).[6] Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology. Link

  • Zhang, H., et al. (2023).[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

  • Nepali, K., et al. (2019).[6] Hybrids of pyrazole and other pharmacophores: A review on their anticancer potential. European Journal of Medicinal Chemistry. Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Substituted Pyrazole Carboxylates

Introduction Substituted pyrazole carboxylates are a cornerstone of modern medicinal chemistry and materials science. This class of heterocyclic compounds exhibits a remarkable breadth of biological activities, finding a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyrazole carboxylates are a cornerstone of modern medicinal chemistry and materials science. This class of heterocyclic compounds exhibits a remarkable breadth of biological activities, finding applications as anti-inflammatory agents, anticancer therapeutics, and agrochemicals.[1][2][3] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, decorated with a carboxylate group, provides a versatile template for molecular design. The electronic properties and steric profile of the ring can be finely tuned through the introduction of various substituents, allowing for the optimization of pharmacological and physicochemical properties. This guide provides an in-depth exploration of the core synthetic strategies employed for the preparation of substituted pyrazole carboxylates, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazole ring is a well-established field, with several named reactions providing reliable access to this important heterocycle. The choice of synthetic route is primarily dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials. The most prominent strategies include the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis and its variations), 1,3-dipolar cycloaddition reactions, and Vilsmeier-Haack type cyclizations.

The Knorr Pyrazole Synthesis and Related Condensation Reactions

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely utilized methods for constructing the pyrazole ring.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The versatility of this reaction allows for the synthesis of pyrazoles with substituents at various positions.

Mechanism and Regioselectivity

The reaction mechanism proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[7][8] When unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the regioselectivity of the reaction becomes a critical consideration. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

For instance, the reaction of a β-ketoester with a substituted hydrazine can yield two possible pyrazolone regioisomers. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic ketone carbonyl, while the less nucleophilic nitrogen attacks the ester carbonyl.

Synthesis of Pyrazole-3-carboxylates

A common strategy for the synthesis of pyrazole-3-carboxylates involves the reaction of a 4-aryl-2,4-diketoester with a hydrazine.[9] A green and efficient method has been developed using semicarbazide hydrochloride as a hydrazine alternative under "on water" conditions, avoiding the use of toxic hydrazine.[9]

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[10]
  • Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate intermediate. Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide.

  • Step 2: Cyclization. The resulting dioxo-ester is suspended with hydrazine hydrate in glacial acetic acid to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis of Pyrazole-4-carboxylates

The Vilsmeier-Haack reaction provides an effective route to pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[11] A more direct approach involves the cyclization of hydrazones of β-ketoesters using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1] This method has been successfully applied for the synthesis of 1H-pyrazole-4-carboxylic acid esters under both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters[1]
  • To an ice-cold solution of the appropriate hydrazone of a β-keto ester (0.001 mol) in dry DMF (4 mL), add POCl₃ (0.003 mol) dropwise with stirring.

  • The reaction mixture is then adsorbed onto silica gel.

  • The slurry is subjected to microwave irradiation.

  • After completion of the reaction (monitored by TLC), the product is extracted from the silica gel with a suitable solvent and purified by recrystallization.

Synthesis of Pyrazole-5-carboxylates

The synthesis of pyrazole-5-carboxylates can be achieved through the cyclocondensation of unsymmetrical enaminodiketones with specific hydrazine derivatives.[12] This method offers high regioselectivity, yielding a single regioisomer in good yields.[12]

Logical Workflow for Pyrazole-5-Carboxamide Synthesis

A common and versatile approach for the synthesis of 1H-pyrazole-5-carboxamide derivatives involves a two-stage process: initial construction of the pyrazole ring bearing a carboxylic acid or ester at the C5 position, followed by amidation.[13] This late-stage diversification allows for the synthesis of a library of amides from a common pyrazole carboxylic acid intermediate.

G start 1,3-Dicarbonyl Compound + Hydrazine Derivative knorr Knorr Pyrazole Synthesis start->knorr acid Pyrazole-5-carboxylic Acid knorr->acid activation Acid Activation (e.g., SOCl2, Oxalyl Chloride) acid->activation chloride Pyrazole-5-carbonyl Chloride activation->chloride coupling Amide Coupling chloride->coupling amine Desired Amine + Base amine->coupling product 1H-Pyrazole-5-carboxamide coupling->product

Caption: General workflow for pyrazole-5-carboxamide synthesis.

Experimental Protocol: Synthesis and Amidation of a Pyrazole-5-carboxylic Acid[13]

Part A: Synthesis of Pyrazole-5-carboxylic Acid (Illustrative)

  • A mixture of a suitable 1,3-dicarbonyl compound (1.0 eq) and a hydrazine derivative (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for 2-6 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the pyrazole-5-carboxylate ester.

  • The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., NaOH in methanol/water, followed by acidification).

Part B: Amide Formation

  • Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF. Cool the suspension to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.5 eq). Allow the mixture to warm to room temperature and stir until a clear solution is formed.[13]

  • Amide Coupling: Remove the solvent and excess reagent in vacuo. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1H-pyrazole-5-carboxamide.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. In the context of pyrazole carboxylate synthesis, diazo compounds are commonly employed as the 1,3-dipole.

Synthesis of Pyrazole-5-carboxylates using Ethyl Diazoacetate

The reaction of ethyl diazoacetate with α-methylene carbonyl compounds via a 1,3-dipolar cycloaddition provides a direct route to pyrazole-5-carboxylates.[14] Similarly, the reaction of diazophosphonates with alkyl acrylates, followed by elimination of the phosphoryl group, affords 5-aryl-substituted pyrazole-3-carboxylates in high yields.[2]

G diazo Diazo Compound (e.g., Ethyl Diazoacetate) cycloaddition [3+2] Cycloaddition diazo->cycloaddition alkyne Alkyne or Alkene Derivative alkyne->cycloaddition pyrazoline Pyrazoline Intermediate cycloaddition->pyrazoline aromatization Aromatization pyrazoline->aromatization product Substituted Pyrazole Carboxylate aromatization->product

Caption: General scheme for 1,3-dipolar cycloaddition.

Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate[15]
  • A mixture of ethyl diazoacetate (1.0 eq) and the desired acetylene derivative (1.2 eq) is placed in a microwave reactor vial.

  • The reaction is carried out under controlled microwave heating (e.g., 120-140 °C) for a specified time (typically 10-30 minutes).

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and concentrated in vacuo.

  • The crude product is purified by radial chromatography on silica gel to afford the desired 5-ethoxycarbonylpyrazole.

Comparative Data of Synthetic Methodologies

Synthetic StrategyTarget Position of CarboxylateKey Starting MaterialsAdvantagesDisadvantages
Knorr Synthesis 3, 4, or 51,3-Dicarbonyls, HydrazinesVersatile, readily available starting materials, well-established.[4][5]Potential for regioisomeric mixtures with unsymmetrical substrates.[2]
Vilsmeier-Haack Cyclization 4Hydrazones of β-ketoestersGood yields, applicable to microwave synthesis.[1]Requires handling of POCl₃.
1,3-Dipolar Cycloaddition 3 or 5Diazo compounds, Alkynes/AlkenesHigh regioselectivity in some cases, mild reaction conditions.[2][15]Diazo compounds can be hazardous; synthesis of starting materials can be complex.
Condensation of Enaminodiketones 5Enaminodiketones, HydrazinesHigh regioselectivity, good yields.[12]Synthesis of substituted enaminodiketones may be required.

Conclusion

The synthesis of substituted pyrazole carboxylates is a rich and diverse field, offering a multitude of strategies to access a wide array of derivatives. The classical Knorr synthesis and its variations remain the workhorse for many applications due to their simplicity and the broad availability of starting materials. For more specific substitution patterns and to overcome challenges of regioselectivity, methods such as 1,3-dipolar cycloaddition and the condensation of functionalized precursors like enaminodiketones provide powerful alternatives. The advent of modern techniques like microwave-assisted synthesis has further enhanced the efficiency of these transformations. A thorough understanding of the underlying mechanisms and the scope and limitations of each method is paramount for the successful design and execution of synthetic routes towards novel pyrazole carboxylates for applications in drug discovery and materials science.

References

  • Noolvi, M. N., & Patel, H. M. (2013). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. E-Journal of Chemistry, 2013.
  • BenchChem. (2025).
  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
  • ResearchGate. (n.d.).
  • Krbavčič, A., & Stanovnik, B. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.
  • ResearchGate. (2025).
  • RSC Publishing. (2014).
  • MDPI. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Thieme. (2024). 1,3-Dipolar Cycloaddition of Diazophosphonates with Methyl (Ethyl)
  • ResearchGate. (n.d.).
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • ResearchG
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)
  • PubMed. (2022).
  • J-Stage. (n.d.).
  • ChemicalBook. (n.d.).
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • CNKI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);....
  • BenchChem. (n.d.).
  • Oxford Academic. (2006).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Wiley Online Library. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition.
  • HETEROCYCLES. (2006).
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • IJFMR. (2026).
  • Semantic Scholar. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems.

Sources

Exploratory

CAS number and chemical properties of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate.

This guide details the chemical identity, synthesis, properties, and applications of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate , a critical intermediate in the development of pharmaceutical agents, including Fact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, properties, and applications of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate , a critical intermediate in the development of pharmaceutical agents, including Factor Xa inhibitors and LRRK2 antagonists.

[1][2][3][4]

Chemical Identity & Physicochemical Profile

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative characterized by a nitro group at the C4 position and a benzyl moiety attached to the N1 nitrogen. It serves as a versatile scaffold in medicinal chemistry due to the orthogonal reactivity of its nitro and ester functional groups.

PropertyData
CAS Number 407623-75-0
IUPAC Name Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
SMILES COC(=O)C1=C(C=NN1CC2=CC=CC=C2)=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.5 - 2.8
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors

Synthetic Pathways & Methodology

The synthesis of this compound typically follows a convergent route starting from 4-nitro-1H-pyrazole-3-carboxylic acid . The workflow involves esterification followed by regioselective N-alkylation.

Core Synthesis Workflow
  • Esterification: Conversion of the carboxylic acid to the methyl ester using thionyl chloride and methanol.

  • N-Alkylation: Nucleophilic substitution with benzyl bromide under basic conditions to install the benzyl group at the N1 position.

Synthesispathway Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Inter Methyl 4-nitro-1H- pyrazole-3-carboxylate (CAS 138786-86-4) Start->Inter SOCl2, MeOH Reflux, 16h Product Methyl 1-benzyl-4-nitro- 1H-pyrazole-3-carboxylate (CAS 407623-75-0) Inter->Product Benzyl Bromide K2CO3, DMF 60°C, 3h

Figure 1: Step-wise synthetic route for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

  • Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous methanol at 0°C.

    • Add thionyl chloride dropwise to control the exotherm.

    • Reflux the mixture for 12–16 hours until TLC indicates consumption of starting material.

    • Concentrate in vacuo. Co-evaporate with toluene to remove residual reagents.[1]

    • Yield: ~95-99% (Off-white solid).

Step 2: N-Alkylation to Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

  • Reagents: Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the methyl ester intermediate in DMF (5-10 volumes).

    • Add solid

      
       and stir at room temperature for 15 minutes.
      
    • Add benzyl bromide dropwise.

    • Heat to 60°C for 3 hours. Monitor by LC-MS for the formation of the N1-benzyl product (major) vs. N2-benzyl isomer (minor).

    • Workup: Pour reaction mixture into ice-water. Filter the resulting precipitate or extract with ethyl acetate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in the ability to independently manipulate the nitro and ester groups to build complex heterocyclic libraries.

Functionalization Logic
  • Nitro Group Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) yields the 4-amino derivative. This amine is a precursor for urea/amide linkages found in kinase inhibitors.
  • Ester Hydrolysis: Saponification (

    
    , 
    
    
    
    ) yields the free acid, enabling coupling to amines for peptidomimetic structures.

Reactivity Core Methyl 1-benzyl-4-nitro- 1H-pyrazole-3-carboxylate Amino 4-Amino Derivative (Kinase Inhibitor Scaffold) Core->Amino Reduction (H2/Pd-C or Fe/AcOH) Acid Carboxylic Acid (Amide Coupling Precursor) Core->Acid Hydrolysis (LiOH, THF/H2O) Benzodiazepine Benzodiazepine Analogs (Factor Xa) Amino->Benzodiazepine Cyclization/Coupling

Figure 2: Downstream derivatization pathways for medicinal chemistry applications.

Key Therapeutic Areas[6]
  • Factor Xa Inhibitors: The 1-benzyl-4-nitro-pyrazole core is a known scaffold in the synthesis of anticoagulant agents, specifically benzodiazepine derivatives that inhibit the coagulation cascade.

  • LRRK2 Inhibitors: Reduced amino-pyrazole variants are explored as brain-penetrant inhibitors for Parkinson’s disease therapy.

  • Ischemic Disease: Derivatives have shown efficacy in preventing ischemic cell death in preclinical models.

Safety & Handling

  • Hazards: As a nitro compound, it may be potentially explosive under high heat or confinement, though the ester and benzyl groups stabilize it. Treat as a skin/eye irritant.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • European Patent Office. (2003). Benzodiazepine derivatives, anticoagulants containing them and agents for preventing or treating diseases.[2] EP 1329450 A1. Link

  • BenchChem. (2025).[3] Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. (Analogous chemistry reference). Link

  • ChemicalBook. (2025). Product Entry: Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4).Link

  • LookChem. (2025). CAS 407623-75-0 Entry.[4][5]Link

Sources

Foundational

A Technical Guide for Drug Development Professionals: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

Abstract The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and versatile bioisosteric functions have cemented its role as a core structural framework in numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth technical exploration of the key pharmacological targets for pyrazole derivatives, designed for researchers and scientists in drug discovery and development. We will dissect the causal mechanisms behind their efficacy, detail validated experimental protocols for target engagement and validation, and present key quantitative data to inform future design and optimization strategies. The focus will be on two major classes of targets where pyrazoles have demonstrated profound clinical success: enzymes and protein kinases.

The Pyrazole Core: A Foundation for Potency and Selectivity

The pyrazole nucleus is not merely a passive linker; its electronic properties and three-dimensional structure are integral to its pharmacological activity. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of target proteins.[3] Furthermore, the planar aromatic ring can engage in π-π stacking interactions, while its various positions (N1, C3, C4, and C5) offer synthetically tractable points for substitution. This allows for the fine-tuning of a compound's steric and electronic profile to achieve high potency and, critically, selectivity for the intended target over off-target proteins, thereby minimizing potential toxicities. This guide will explore how these features have been masterfully exploited to inhibit key targets in inflammation, erectile dysfunction, and oncology.

Key Enzyme Targets of Pyrazole Derivatives

Enzymes, as the catalysts of biological processes, are prime targets for therapeutic intervention. Pyrazole derivatives have proven exceptionally effective as inhibitors of specific enzyme classes, most notably cyclooxygenases and phosphodiesterases.

Cyclooxygenase-2 (COX-2): Selective Inhibition for Anti-Inflammatory Action

Rationale for Targeting: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically upregulated at sites of inflammation.[5] The therapeutic goal for anti-inflammatory agents is to selectively inhibit COX-2 to reduce pain and swelling while sparing COX-1 to avoid common gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen and naproxen.[5]

Mechanism of Action: The pyrazole-based drug Celecoxib (Celebrex) achieves remarkable selectivity for COX-2. This selectivity is conferred by its diaryl-substituted pyrazole structure, which features a polar sulfonamide side chain.[6] The active site of COX-2 possesses a hydrophilic side pocket that is absent in COX-1. Celecoxib's sulfonamide group binds within this specific side pocket, anchoring it for potent and selective inhibition, while its structure is too bulky to fit effectively into the narrower COX-1 active site.[4][5]

Table 1: Comparative Potency of Celecoxib

Target IC50 (μM) Rationale for Measurement
COX-2 0.04 - 0.95 Demonstrates high-affinity inhibition of the target enzyme.
COX-1 7.6 - 15 Shows significantly lower affinity, confirming selectivity.

Data sourced from multiple studies indicating a selectivity ratio of approximately 10-20 fold for COX-2 over COX-1.[5]

Signaling Pathway: Prostaglandin Synthesis Inhibition The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the specific point of intervention for COX-2 inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Phospholipase_A2 Phospholipase A2 Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 Prostaglandin_H2->Thromboxane Inflammation Pain & Inflammation Prostaglandins->Inflammation GI_Protection Gastric Protection & Platelet Function Thromboxane->GI_Protection Phospholipase_A2->Arachidonic_Acid Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2  Selective  Inhibition

Caption: Arachidonic acid pathway and selective inhibition by Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a self-validating system to determine the IC50 of a test compound (e.g., a novel pyrazole derivative) against COX-2.

  • Preparation of Reagents:

    • Prepare a Tris-HCl buffer (100 mM, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the buffer to a working concentration (e.g., 10 units/mL).

    • Prepare a solution of arachidonic acid (substrate) in ethanol and dilute in buffer to a final concentration of 100 µM.

    • Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe.

    • Prepare serial dilutions of the pyrazole test compound and a reference inhibitor (Celecoxib) in DMSO, followed by dilution in buffer.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the diluted test compound or reference inhibitor to sample wells. Add 10 µL of buffer/DMSO to control wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the 'no enzyme' blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate solution to all wells.

    • Immediately add 20 µL of the TMPD colorimetric probe.

    • Incubate at 37°C for 5-10 minutes. The peroxidase activity of COX will oxidize TMPD, causing a color change.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 590 nm using a microplate reader.

    • Subtract the background absorbance from the 'no enzyme' blank wells.

    • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality Behind Choices: Using a recombinant enzyme ensures the assay specifically measures activity against the intended target isoform. The pre-incubation step is critical to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of potency.

Phosphodiesterase 5 (PDE5): Amplifying NO/cGMP Signaling

Rationale for Targeting: In the corpus cavernosum and the pulmonary vasculature, nitric oxide (NO) activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP).[7][8] cGMP is a second messenger that activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation.[7][8] This process is naturally terminated by phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cGMP.[9] Inhibiting PDE5 prevents cGMP breakdown, thus amplifying the NO/cGMP signaling pathway to facilitate penile erection or reduce pulmonary arterial pressure.[9][10]

Mechanism of Action: Sildenafil (Viagra) , a pyrazolopyrimidinone derivative, functions as a potent and selective competitive inhibitor of PDE5.[7][9] Its molecular structure mimics that of cGMP, allowing it to bind to the active site of the PDE5 enzyme.[7] This competitive binding prevents cGMP from being hydrolyzed, leading to its accumulation and enhanced smooth muscle relaxation in the presence of sexual stimulation (which triggers the initial NO release).[7][11]

Signaling Pathway: Sildenafil's Role in cGMP Regulation This diagram shows how Sildenafil intervenes to boost the effects of cGMP.

G cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings/ endothelium) GC Guanylate Cyclase (sGC) NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP degrades Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Stimulation Sexual Stimulation Stimulation->NO triggers release Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5  Inhibits

Caption: The NO/cGMP pathway and the inhibitory action of Sildenafil.

Protein Kinases: High-Impact Targets in Oncology

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and survival.[12] Their dysregulation is a hallmark of cancer, making them one of the most important target classes for oncology drug development. The pyrazole scaffold is exceptionally well-suited to act as an ATP-competitive inhibitor, fitting into the adenine-binding region of the kinase ATP pocket.[1][13]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Rationale for Targeting: The cell cycle is a tightly controlled process driven by the sequential activation of cyclin-dependent kinases (CDKs).[14][15] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. CDK2, in particular, is crucial for the G1/S phase transition.[16] Inhibiting CDK2 can therefore arrest the cell cycle and prevent cancer cells from replicating.[16][17]

Mechanism of Action: Numerous pyrazole derivatives have been developed as potent, ATP-competitive inhibitors of CDK2.[14][18] They bind to the ATP pocket of the CDK2/cyclin A or E complex, preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, typically at the G1 phase, and can subsequently induce apoptosis.[17]

Table 2: Activity of Representative Pyrazole-Based CDK2 Inhibitors

Compound ID Target IC50 (µM) Target Cancer Cell Line Reference
Compound 36 CDK2 0.199 HepG2, MCF7, Hela [14]
Compound 30 CDK2/cyclin A2 60% inhibition @ 10 µM MCF7, HepG2, A549, Caco2 [14][18]
Compound 4 CDK2/cyclin A2 3.82 HCT-116 [17]
Compound 9 CDK2/cyclin A2 0.96 HCT-116 [17]

This table showcases examples from pre-clinical research to highlight the potential of the scaffold.

Experimental Workflow: Screening for Kinase Inhibitors This diagram outlines a typical funnel approach for identifying and validating novel kinase inhibitors.

Caption: A standard workflow for kinase inhibitor drug discovery.

Experimental Protocol: CDK2/Cyclin A Kinase Assay (Luminescent)

This protocol uses the Promega Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction. Less light (less ATP) indicates higher kinase activity.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute active CDK2/Cyclin A enzyme in buffer.

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., Histone H1) and ATP (e.g., 10 µM) in the reaction buffer.

    • Prepare serial dilutions of the pyrazole test compound.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure (White, Opaque 96-well plate):

    • Add 5 µL of the test compound dilutions to the appropriate wells.

    • Add 10 µL of the CDK2/Cyclin A enzyme. Add buffer to 'no enzyme' control wells.

    • Add 10 µL of the substrate/ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 10 minutes in the dark to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate kinase activity by subtracting the 'no enzyme' signal from all other wells.

    • Determine percent inhibition relative to the 'enzyme only' (0% inhibition) and 'no enzyme' (100% inhibition) controls.

    • Plot the data and calculate the IC50 value as described in the COX-2 assay.

Causality Behind Choices: A luminescent ATP-depletion assay is highly sensitive and suitable for HTS. Using an active enzyme complex (CDK2/Cyclin A) is essential as CDK activity is dependent on its cyclin partner.

Janus Kinases (JAKs): Modulating Immune Signaling

Rationale for Targeting: Janus kinases (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are critical for cytokine signaling.[19] Upon cytokine binding to its receptor, JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The JAK/STAT pathway is central to immune cell development and function; its aberrant activation is implicated in myeloproliferative neoplasms and autoimmune diseases.[20]

Mechanism of Action: Ruxolitinib , a pyrazole-containing compound, is a potent inhibitor of both JAK1 and JAK2.[1] It binds to the ATP-binding site of these kinases, blocking their catalytic activity and preventing the downstream signaling cascade.[21] Its structure, featuring a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, is optimized for shape complementarity within the JAK1/2 active site.[1][21]

Table 3: Kinase Selectivity of Ruxolitinib

Target IC50 (nM) Therapeutic Relevance
JAK1 ~3 Inhibition modulates pro-inflammatory cytokine signaling.
JAK2 ~3 Inhibition targets myeloproliferation.
JAK3 ~430 Significantly less potent, indicating selectivity over JAK3.

Data sourced from multiple studies.[1]

Signaling Pathway: The JAK/STAT Cascade and Its Inhibition This diagram shows how Ruxolitinib blocks cytokine signaling at the source.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT (monomer) JAK1->STAT phosphorylates (p) JAK2->STAT phosphorylates (p) pSTAT pSTAT (dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.

Aurora Kinases: Disrupting Mitosis for Anticancer Effects

Rationale for Targeting: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential master regulators of mitosis.[22] Aurora A governs centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Overexpression of these kinases is common in many cancers and is linked to chromosomal instability.[23] Therefore, inhibiting Aurora kinases is a rational strategy to induce mitotic failure and cell death specifically in rapidly dividing cancer cells.[22]

Mechanism of Action: Pyrazole derivatives such as AT9283 and AZD1152 have been developed as potent, ATP-competitive inhibitors of Aurora kinases.[22][24] By occupying the ATP-binding site, they prevent the phosphorylation of crucial mitotic substrates like Histone H3 (a substrate of Aurora B).[23] This inhibition leads to severe mitotic defects, including endoreduplication (DNA replication without cell division) and polyploidy, ultimately triggering apoptosis.[23][24]

Experimental Protocol: Cellular Assay for Aurora B Inhibition (Phospho-Histone H3)

This protocol uses immunofluorescence or Western blotting to measure the inhibition of a direct downstream substrate of Aurora B in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116) in appropriate media.

    • Seed cells onto plates or coverslips and allow them to adhere overnight.

    • Treat cells with serial dilutions of the pyrazole test compound for a set time (e.g., 24 hours). Include a positive control inhibitor (e.g., AT9283) and a vehicle control (DMSO).

    • Include a mitotic arresting agent like nocodazole in a separate set of wells to enrich for cells in mitosis, where the signal will be strongest.

  • Western Blotting Method:

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the blot with an antibody for total Histone H3 or a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity for pHH3 and the loading control using densitometry software.

    • Normalize the pHH3 signal to the loading control for each sample.

    • A dose-dependent decrease in the normalized pHH3 signal indicates target engagement and inhibition of Aurora B by the test compound.

Causality Behind Choices: Measuring a direct downstream substrate (pHH3) in a cellular context provides strong evidence that the compound is engaging and inhibiting the target kinase within the cell, which is a critical step beyond a simple biochemical assay.

Other Prominent Kinase Targets

The versatility of the pyrazole scaffold has enabled its use in developing inhibitors for a wide array of other clinically relevant kinases.[12][18] These include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[14][25]

  • PI3K/Akt/mTOR Pathway: A central signaling node that controls cell growth and survival. Pyrazole derivatives have been developed as both selective mTOR inhibitors and dual PI3K/mTOR inhibitors.[14][26][27]

  • BRAF and MAPK Pathway: Key drivers in melanoma and other cancers. Pyrazole-based inhibitors like Encorafenib target the BRAF V600E mutation.[14][28]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, serving as the foundation for highly successful drugs targeting a diverse range of enzymes and protein kinases. Its structural and electronic properties provide a robust yet tunable platform for achieving both high potency and critical target selectivity.

The future of pyrazole-based drug development is promising. Ongoing research is focused on:

  • Multi-Targeted Ligands: Designing single molecules that can inhibit multiple key targets simultaneously, such as dual mTOR/HDAC inhibitors, to overcome drug resistance.[26]

  • Covalent Inhibitors: Incorporating reactive groups to form a permanent bond with a non-catalytic cysteine near the active site, offering enhanced potency and duration of action, as explored for JAK3 inhibitors.[20]

  • Targeted Protein Degradation: Utilizing the pyrazole core as a target-binding moiety in Proteolysis-Targeting Chimeras (PROTACs) to induce the complete degradation of a target protein rather than just inhibiting it.

By building upon the established principles outlined in this guide and leveraging novel chemical biology approaches, the scientific community will continue to unlock the full therapeutic potential of pyrazole derivatives for the benefit of patients worldwide.

References

  • Sildenafil - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). Retrieved March 7, 2024, from [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Retrieved March 7, 2024, from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Retrieved March 7, 2024, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved March 7, 2024, from [Link]

  • Novel pyrazole- and thiazole-substituted quinazolines as potent aurora kinase inhibitors. | Cancer Research - AACR Journals. (2006, April 15). Retrieved March 7, 2024, from [Link]

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile | Journal of Medicinal Chemistry - ACS Publications. (2006, November 1). Retrieved March 7, 2024, from [Link]

  • Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (2025, August 15). Retrieved March 7, 2024, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023, July 12). Retrieved March 7, 2024, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Retrieved March 7, 2024, from [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed. (2019, April 15). Retrieved March 7, 2024, from [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed. (2023, October 1). Retrieved March 7, 2024, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. (2022, May 1). Retrieved March 7, 2024, from [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024, May 28). Retrieved March 7, 2024, from [Link]

  • Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis. (2022, March 5). Retrieved March 7, 2024, from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (2008, December 30). Retrieved March 7, 2024, from [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. (2024, December 15). Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023, April 25). Retrieved March 7, 2024, from [Link]

  • A review on Pyrazole derivatives of pharmacological potential - Journal of Pharmaceutical and BioSciences. (n.d.). Retrieved March 7, 2024, from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (2020, July 22). Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2016, August 23). Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved March 7, 2024, from [Link]

  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed. (2021, October 1). Retrieved March 7, 2024, from [Link]

  • Other members of the second generation of mTOR inhibitors. a:... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). Retrieved March 7, 2024, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved March 7, 2024, from [Link]

  • Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved March 7, 2024, from [Link]

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Exploratory

Advanced In Silico Modeling and Screening of Pyrazole Compound Libraries: A Technical Whitepaper

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry. Its unique ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry. Its unique physicochemical properties, including its capacity for hydrogen bonding,


 stacking, and bioisosterism, make it an ideal backbone for targeting diverse biological pathways, from cyclooxygenase (COX) enzymes to critical kinases. As chemical space expands exponentially, empirical screening is no longer viable. This whitepaper provides an authoritative, self-validating in silico methodology for the design, enumeration, and screening of pyrazole compound libraries, ensuring high-fidelity translation from computational hits to in vitro success.

The Causality of Scaffold Selection: Why Pyrazoles?

In drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. The pyrazole nucleus is favored not merely for its synthetic accessibility, but for its profound electronic adaptability.

The presence of the pyrazole moiety in FDA-approved drugs such as celecoxib (anti-inflammatory), ruxolitinib (JAK inhibitor), and pirtobrutinib (BTK inhibitor) underscores its pharmacological potential . The five available substitution sites on the pyrazole ring provide medicinal chemists with a highly tunable platform for systematic structure-activity relationship (SAR) exploration. By strategically decorating positions 1, 3, 4, and 5, researchers can optimize target engagement and pharmacokinetic properties without disrupting the core aromatic framework.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Inflammation Inflammatory Response PGH2->Inflammation Induces Pyrazole Pyrazole Inhibitor (e.g., Celecoxib / 5k) Pyrazole->COX2 Competitive Inhibition

Figure 1: Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGH2 synthesis.

The Self-Validating Protocol: Closing the In Silico to In Vitro Loop

A computational protocol is only as robust as its experimental validation. To prevent the "garbage in, garbage out" paradigm common in purely in silico studies, we mandate a self-validating system. In this workflow, static molecular docking predictions must be dynamically validated by Molecular Dynamics (MD), which are subsequently verified by in vitro enzymatic assays. Crucially, the in vitro IC50 data is then fed back into the computational model to refine the scoring function weights, creating a closed, self-improving loop.

Step-by-Step Methodology: Hierarchical Screening Workflow
Phase 1: Target and Ligand Preparation (The Foundation)
  • Target Preparation : Import the high-resolution crystal structure of the target (e.g., human COX-2, PDB ID: 3LN1).

    • Causality: Remove co-crystallized water molecules >5Å from the active site, but retain bridging structural waters. Assign protonation states at pH 7.4. Incorrect histidine protonation can completely invert the electrostatic potential of the binding pocket, yielding false docking poses.

  • Ligand Enumeration : Generate the virtual pyrazole library using combinatorial enumeration of R-groups.

    • Causality (Critical): Enumerate all prototropic tautomers. Unsubstituted pyrazoles exhibit three tautomeric forms, while mono-substituted pyrazoles can exist in up to five tautomeric states . The position of the N-H bond dictates whether the pyrazole acts as a hydrogen bond donor or acceptor. Failing to explicitly model these states guarantees a high false-negative rate during docking.

Phase 2: High-Throughput Virtual Screening (HTVS) & Docking
  • Rigid Receptor Docking : Execute an initial HTVS pass using a rigid receptor grid to rapidly filter out sterically clashing compounds. Retain the top 10% of ligands based on binding energy.

  • Induced-Fit Docking (IFD) : Subject the top 10% to IFD or Extra Precision (XP) docking.

    • Causality: Pyrazole derivatives often induce conformational shifts in the binding pocket (e.g., opening of the COX-2 side pocket). IFD allows side-chain flexibility, providing a realistic thermodynamic binding pose.

Phase 3: Molecular Dynamics (MD) & Free Energy Perturbation
  • MD Simulation : Run 100 ns all-atom MD simulations (e.g., GROMACS or Desmond) on the top 50 hits.

  • MM-PBSA Calculation : Calculate the binding free energy (

    
    ) using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
    
    • Causality: Static docking scoring functions fail to account for solvent entropy and dynamic receptor flexibility. MD simulations filter out "decoy" hits that dock well but are dynamically unstable, drastically reducing the cost of in vitro synthesis .

Phase 4: In Vitro Validation & Feedback
  • Enzymatic Assays : Synthesize the top 5 candidates and perform target-specific assays (e.g., COX-2 fluorometric inhibition assay) to establish IC50 values.

  • Loop Closure : Correlate the in vitro IC50 values with the in silico MM-PBSA

    
    . Adjust the computational pharmacophore constraints based on the structural features of the most active in vitro hit.
    

HTVS_Workflow TargetPrep Target Preparation (PDB structure, Protonation) HTVS High-Throughput Virtual Screening (Rigid Docking) TargetPrep->HTVS LigandPrep Ligand Preparation (Tautomer/Isomer Generation) ADMET ADMET & PAINS Filtering LigandPrep->ADMET ADMET->HTVS SP_XP SP / XP Docking (Flexible Ligand) HTVS->SP_XP MD Molecular Dynamics & FEP (Binding Free Energy) SP_XP->MD InVitro In Vitro Validation (Enzyme/Cell Assays) MD->InVitro

Figure 2: Hierarchical in silico to in vitro screening workflow for pyrazole libraries.

Quantitative Data Analysis: Validating the Model

To demonstrate the efficacy of this self-validating system, we analyze recent data comparing in silico predictions with in vitro outcomes for novel pyrazole derivatives targeting COX-2 (anti-inflammatory) and Pf-DHFR (antimalarial).

As shown in Table 1, standard docking scores often provide a narrow window of differentiation. However, the MM-PBSA binding free energy (


) derived from MD simulations shows a near-perfect correlation with the in vitro IC50 values. For instance, the novel pyrazolo[3,4-d]pyrimidinone derivative "Compound 5k" exhibited an MM-PBSA 

of -10.57 kcal/mol, which accurately predicted its superior in vitro potency (IC50 = 0.27 µM) compared to the standard drug celecoxib .
Table 1: Comparative In Silico vs In Vitro Parameters for Pyrazole Derivatives
CompoundTargetPrimary IndicationDocking Score / EnergyMD MM-PBSA

In Vitro IC50Reference
Celecoxib (Standard)COX-2Anti-inflammatory-9.80 kcal/mol-10.19 kcal/mol0.29 µMRoshdi et al., 2025
Compound 5k COX-2Anti-inflammatory-10.20 kcal/mol-10.57 kcal/mol0.27 µMRoshdi et al., 2025
Compound 7s5 Pf-DHFRAntimalarial-354.47 kcal/molN/A28.05 µMDevanath et al., 2024
Compound 7s258 Pf-DHFRAntimalarial-341.33 kcal/molN/A32.74 µMDevanath et al., 2024

*Note: Docking scores for 7s5 and 7s258 utilize CDOCKER interaction energy metrics rather than standard Glide/Vina kcal/mol estimates .

Conclusion

The in silico modeling of pyrazole libraries represents a highly efficient pathway for discovering novel therapeutics, provided the computational methodologies are rigorously grounded in physical chemistry. By explicitly accounting for prototropic tautomerism during ligand preparation and mandating Molecular Dynamics to validate static docking poses, researchers can drastically reduce false-positive rates. When coupled with a closed-loop in vitro validation system, this protocol ensures that the privileged nature of the pyrazole scaffold is fully realized in the development of next-generation drugs.

References

  • Lusardi, M. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834. URL:[Link]

  • Roshdi, M., et al. (2025).
Foundational

The Pyrazole Paradigm: From Regioselective Synthesis to Clinical Efficacy

Executive Summary The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1][2] Found in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Crizotinib (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1][2] Found in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Crizotinib (ALK inhibitor) and Sildenafil (PDE5 inhibitor), this five-membered heterocycle offers a unique combination of physicochemical properties: amphoteric nature, high metabolic stability relative to other azoles, and the ability to participate in directional hydrogen bonding.[3]

This technical guide dissects the utility of the pyrazole moiety, addressing the primary synthetic bottleneck—regioselectivity —and detailing the structure-activity relationships (SAR) that drive its success in kinase and enzyme inhibition.

The Physicochemical Foundation

Why Pyrazole?

The pyrazole ring is distinct from its isomer, imidazole (1,3-diazole), in its electronic distribution and acidity/basicity profile.[3]

  • Amphoteric Nature: Unsubstituted 1H-pyrazole is both a weak base (

    
     for the conjugate acid) and a weak acid (
    
    
    
    ). This allows it to act as a buffer in specific physiological microenvironments.
  • H-Bonding Capabilities: In kinase inhibitors, the pyrazole motif frequently serves as a "hinge binder." The unprotonated nitrogen (N2) acts as a hydrogen bond acceptor, while the amine (N1-H) acts as a hydrogen bond donor.[3]

  • Metabolic Stability: Compared to phenyl rings (prone to oxidation) or imidazoles (prone to CYP450 inhibition), substituted pyrazoles are generally more metabolically robust, though N-glucuronidation of 1H-pyrazoles is a known clearance pathway that must be managed via N-alkylation or steric occlusion.[3]

Data: Pyrazole vs. Bioisosteres
PropertyPyrazoleImidazolePhenylRelevance
H-Bond Donor Yes (N1-H)Yes (N1-H)NoCritical for kinase hinge binding.[3]
H-Bond Acceptor Yes (N2)Yes (N3)NoCritical for active site anchoring.[3]
Lipophilicity (cLogP) ~0.24~ -0.02~2.14Lowers logP, improving solubility.[3][4]
Metabolic Risk N-GlucuronidationCYP InhibitionOxidationPyrazole avoids CYP inhibition liability of imidazoles.

The Synthetic Challenge: Regioselectivity

The most common route to pyrazoles is the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). However, this reaction often yields a mixture of 1,3- and 1,5-disubstituted isomers, which is a major purification burden in drug development.[3]

The Regioselectivity Problem (Mechanism)

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two pathways exist.[3] The nucleophilic attack can occur at either carbonyl carbon.
  • Pathway A: Attack by the terminal

    
     on the most electrophilic carbonyl.
    
  • Pathway B: Attack by the internal

    
     (less nucleophilic but possible under acid catalysis).
    

Control is achieved by:

  • Sterics: Bulky groups on the diketone direct attack to the less hindered carbonyl.

  • Electronics: Fluorinated diketones (e.g., in Celecoxib synthesis) strongly direct the initial attack due to the electron-withdrawing effect of the

    
     group.
    
Visualization: The Knorr Regioselectivity Divergence

KnorrSynthesis Hydrazine R-Hydrazine (Nucleophile) Inter Hydrazone Intermediate Hydrazine->Inter Nucleophilic Attack Diketone Unsymmetrical 1,3-Diketone Diketone->Inter Isomer13 1,3-Disubstituted Pyrazole (Target A) Inter->Isomer13 Cyclization Path A (Steric Control) Isomer15 1,5-Disubstituted Pyrazole (Target B) Inter->Isomer15 Cyclization Path B (Electronic Control)

Caption: Divergent pathways in Knorr synthesis. Regiochemical outcome is dictated by the electrophilicity of the carbonyls and solvent conditions.

Case Studies in Drug Design

Case Study 1: Celecoxib (Enzyme Selectivity)

Target: Cyclooxygenase-2 (COX-2).[3][5][6][7][8][9][10] Challenge: Selectively inhibit COX-2 (induced in inflammation) without inhibiting COX-1 (gastric protection).[3][5][9][10] The Pyrazole Solution:

  • Scaffold: A 1,5-diarylpyrazole core.[3][7]

  • Mechanism: The rigid pyrazole ring orients the two phenyl rings at specific angles. The sulfonamide group binds to a hydrophilic side pocket present in COX-2 but blocked by a bulky isoleucine in COX-1.

  • Synthesis Note: The use of a trifluoromethyl-1,3-diketone ensures high regioselectivity for the 1,5-isomer during the condensation with 4-sulfamoylphenylhydrazine.

Case Study 2: Crizotinib (Kinase Inhibition)

Target: ALK/ROS1 (Receptor Tyrosine Kinases).[3] The Pyrazole Solution:

  • Scaffold: 4-substituted-1H-pyrazole-5-yl.[3]

  • Mechanism: The pyrazole acts as the hinge binder . The N-H of the pyrazole donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (Glu1197 in ALK), while the N2 accepts a hydrogen bond from the backbone amide (Met1199).

  • Optimization: This dual H-bond "clamp" is a hallmark of high-affinity ATP-competitive inhibitors.

Visualization: Kinase Hinge Binding Mode

KinaseBinding cluster_pocket ATP Binding Pocket Hinge_CO Kinase Hinge (Carbonyl) Hinge_NH Kinase Hinge (Amide NH) Pyraz_N Pyrazole N2 (Acceptor) Hinge_NH->Pyraz_N H-Bond Pyraz_NH Pyrazole N1-H (Donor) Pyraz_NH->Hinge_CO H-Bond

Caption: The classic bidentate binding mode of pyrazoles in the kinase ATP hinge region.

Experimental Protocols

Protocol A: Regioselective Synthesis of a 1-Aryl-3-Trifluoromethylpyrazole (Celecoxib Analog)

This protocol utilizes the electronic directing effect of the CF3 group to favor the 1,5-isomer.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)[3]

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)[3]

  • Ethanol (Solvent)[3][6]

  • Reflux condenser[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of the hydrazine hydrochloride.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.
    
    • Checkpoint: The CF3 group renders the adjacent carbonyl less nucleophilic, directing the terminal hydrazine nitrogen to the aryl-ketone, favoring the 1-(4-sulfamoylphenyl)-5-(4-methylphenyl) isomer.[3]

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over

    
    , and recrystallize from Ethanol/Water.[3]
    
  • Validation:

    
     NMR and 
    
    
    
    NMR are required to confirm regiochemistry. The position of the pyrazole C4-H proton signal is diagnostic.
Protocol B: In Vitro Kinase IC50 Determination (FRET Assay)

Self-validating protocol for testing pyrazole derivatives against a kinase target (e.g., ALK).[3]

Materials:

  • Recombinant Kinase (ALK)[3]

  • FRET Peptide Substrate[3]

  • ATP (

    
     concentration)[3]
    
  • Test Compounds (DMSO stocks)[3]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO using a 3-fold serial dilution (10 points).

  • Master Mix: Prepare kinase buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).[3] Add Kinase and Peptide Substrate.
    
  • Incubation: Add 5

    
     of compound solution to 384-well plate. Add 10 
    
    
    
    of Master Mix. Incubate 15 mins (Pre-incubation allows slow binders to equilibrate).
  • Initiation: Add 10

    
     of ATP solution to start the reaction.
    
  • Termination: After 60 mins, add EDTA-containing detection reagent.

  • Readout: Measure fluorescence ratio (Acceptor/Donor) on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    [3]
    
    • QC Check: Z-factor must be > 0.5. Reference compound (e.g., Crizotinib) must fall within 3-fold of historical

      
      .[3]
      

Future Outlook

The field is moving beyond simple pyrazoles toward fused systems (e.g., pyrazolo[1,5-a]pyrimidines) to increase rigidity and selectivity.[3] Furthermore, macrocyclization strategies incorporating the pyrazole ring are gaining traction to target "undruggable" flat protein-protein interfaces, leveraging the pyrazole's ability to orient exit vectors precisely.

References

  • Ansari, A. et al. (2017).[11] Pyrazole: An emerging privileged scaffold in drug discovery.[1][2][6][12][13] PMC - NIH. Link

  • Kumar, V. et al. (2013).[3] Regioselective synthesis of pyrazoles.[6][11] Journal of Organic Chemistry. Link[3]

  • Penning, T. D. et al. (1997).[3] The Discovery of Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.[5][6][7] Journal of Medicinal Chemistry.[14] Link[3]

  • Cui, J. J. et al. (2011).[3] Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link[3]

  • Fustero, S. et al. (2011).[3] Fluorine in Heterocyclic Chemistry: Synthetic Strategies and Applications. Chemical Reviews. Link[3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Modal Analytical Approach for the Definitive Characterization of Pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of pyrazole isomers is a critical challenge in medicinal chemistry and drug development, where subtle differences in sub...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of pyrazole isomers is a critical challenge in medicinal chemistry and drug development, where subtle differences in substituent positions can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the characterization and differentiation of pyrazole isomers. We will explore a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. By integrating these methods, researchers can achieve unambiguous isomer identification, ensuring the quality, safety, and efficacy of pyrazole-containing pharmaceutical compounds.

Introduction: The Significance of Isomeric Purity in Pyrazole-Based Drug Candidates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] The synthesis of substituted pyrazoles often yields a mixture of regioisomers due to the two reactive nitrogen atoms in the heterocyclic ring.[1][2] Distinguishing between these isomers, such as N1- and N2-substituted pyrazoles, is paramount. For instance, the positioning of a substituent can dramatically alter the molecule's ability to bind to its biological target, influence its metabolic pathway, or change its solubility and absorption characteristics. Therefore, robust and reliable analytical methods are not merely a matter of quality control but a fundamental requirement for successful drug development.

This document serves as a practical guide for scientists, outlining the strategic application of key analytical technologies to tackle the challenge of pyrazole isomer characterization.

The Analytical Toolbox: A Strategic Overview

A multi-faceted approach is essential for the unambiguous characterization of pyrazole isomers. No single technique can provide all the necessary information. The logical workflow involves separation, preliminary identification, and definitive structural confirmation.

G cluster_0 Workflow for Pyrazole Isomer Characterization Crude Product Crude Product Chromatography Chromatographic Separation (HPLC, Flash) Crude Product->Chromatography Separation Isolated Isomers Isolated Isomers Chromatography->Isolated Isomers Purification Spectroscopic Analysis Spectroscopic Analysis (NMR, MS) Isolated Isomers->Spectroscopic Analysis Initial Characterization Definitive Structure Definitive Structural Elucidation (X-ray Crystallography) Spectroscopic Analysis->Definitive Structure For Unambiguous Cases Final Confirmation Confirmed Isomeric Structure Spectroscopic Analysis->Final Confirmation When Sufficient Definitive Structure->Final Confirmation

Caption: A typical workflow for the separation and characterization of pyrazole isomers.

Chromatographic Separation of Isomers

The first crucial step is the physical separation of the isomers. Due to their often similar physical properties, this can be challenging.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique essential for both analytical quantification and preparative separation of closely related isomers.[3]

  • Causality of Method Choice: The choice between normal-phase and reversed-phase HPLC depends on the polarity of the pyrazole isomers.

    • Reversed-Phase (RP-HPLC): This is the most common starting point. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Isomers with subtle differences in polarity will exhibit different retention times. Generally, less polar isomers will have longer retention times.[4]

    • Normal-Phase (NP-HPLC): For isomers that are difficult to separate by RP-HPLC, NP-HPLC offers an alternative selectivity. A polar stationary phase (e.g., silica) with a non-polar mobile phase can exploit different molecular interactions, often leading to successful separation.[4][5]

Protocol 1: RP-HPLC Method for Pyrazole Isomer Separation
  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to the λmax of the pyrazole derivatives.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the isomer mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 20 minutes. This initial scouting run helps to determine the approximate elution conditions.

    • Optimize the gradient based on the initial results to maximize the resolution between the isomer peaks. An isocratic method may be suitable if the retention times are close.[6]

  • Data Analysis:

    • Integrate the peak areas to determine the relative ratio of the isomers in the mixture.

Flash Column Chromatography

For preparative scale purification of regioisomers, flash chromatography using silica gel is a widely used and cost-effective method.[2][3]

Protocol 2: Flash Chromatography Separation
  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation (ΔRf > 0.1) between the isomers.[3]

  • Column Packing:

    • Pack a silica gel column as a slurry using the initial mobile phase.[3]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.[3]

  • Elution and Collection:

    • Elute the column with the chosen solvent system, gradually increasing polarity if a gradient is required.

    • Collect fractions and monitor them by TLC to identify and combine the pure isomer fractions.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing pyrazole isomers in solution.[8] A combination of 1D and 2D NMR experiments can provide a detailed picture of the molecular structure.

Key NMR Experiments and Their Rationale
  • ¹H and ¹³C NMR: These are the foundational experiments. The chemical shifts of protons and carbons are highly sensitive to their electronic environment. Different substituent positions on the pyrazole ring will result in distinct chemical shifts for the ring protons and carbons, providing the first evidence of isomerism.[9][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space (< 5 Å). For example, a NOESY correlation between the protons of a substituent and a specific proton on the pyrazole ring can definitively establish the substituent's position.[1][11]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by 2-3 bonds. This is invaluable for connecting molecular fragments and assigning quaternary carbons. A correlation from a substituent's proton to a specific pyrazole ring carbon can confirm the point of attachment.[1][12]

G cluster_1 NMR Strategy for Isomer Differentiation Sample Sample 1D_NMR ¹H & ¹³C NMR Sample->1D_NMR Initial Scan 2D_NMR 2D NMR Experiments 1D_NMR->2D_NMR Deeper Analysis NOESY NOESY (Through-Space Correlations) 2D_NMR->NOESY HMBC HMBC (Long-Range H-C Correlations) 2D_NMR->HMBC Structure Assigned Structure NOESY->Structure Spatial Proximity HMBC->Structure Bond Connectivity

Caption: A logical flow for utilizing various NMR experiments to determine isomer structure.

Protocol 3: Comprehensive NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13][14]

    • Ensure the sample is fully dissolved and free of particulate matter to avoid poor spectral quality.[14]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} decoupled spectrum.

    • Acquire a 2D NOESY spectrum to establish spatial relationships.

    • Acquire a 2D HMBC spectrum, optimizing for a long-range coupling constant of ~8 Hz, to establish multi-bond connectivities.[12]

  • Data Interpretation:

    • Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.

    • Crucially, look for key NOESY and HMBC correlations that differentiate the isomers. For example, in an N-methyl pyrazole, a NOESY cross-peak between the N-methyl protons and a ring proton at C5 would confirm the 1-methyl isomer. An HMBC correlation from the N-methyl protons to the C5 carbon would provide further validation.[1]

NMR Correlation Isomer A (e.g., 1,5-disubstituted) Isomer B (e.g., 1,3-disubstituted)
Key NOESY N1-substituent protons ↔ C5-HN1-substituent protons ↔ C5-H (present)
Key HMBC N1-substituent protons → C5N1-substituent protons → C5 (present) & C3 (absent)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While isomers have the same molecular weight, their fragmentation patterns under collision-induced dissociation (CID) in an MS/MS experiment can be different.[1][15]

  • Causality of Fragmentation Differences: The position of substituents influences bond stabilities within the pyrazole ring and its appendages. This can lead to the formation of unique fragment ions or different relative abundances of common fragments, creating a "fingerprint" for each isomer.[1][16]

Protocol 4: LC-MS/MS Fragmentation Analysis
  • Instrumentation:

    • Couple the HPLC system (as described in Protocol 1) to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Full Scan MS:

    • First, acquire full scan mass spectra of the separated isomers to confirm their molecular weight ([M+H]⁺).

  • MS/MS (Product Ion Scan):

    • Isolate the precursor ion ([M+H]⁺) for each isomer in the first mass analyzer.

    • Induce fragmentation using a collision gas (e.g., argon) in the collision cell.

    • Scan the second mass analyzer to record the m/z of the resulting fragment ions.

  • Data Analysis:

    • Compare the MS/MS spectra of the two isomers. Look for unique fragment ions or significant differences in the relative intensities of the fragments to differentiate them.[1] For example, the loss of a particular substituent might be more favorable in one isomer compared to the other.

Single-Crystal X-ray Crystallography

When NMR and MS data are ambiguous, or for absolute confirmation required for regulatory filings, single-crystal X-ray crystallography is the gold standard.[17][18] It provides an unambiguous three-dimensional structure of the molecule in the solid state.[19][20]

Protocol 5: Crystal Growth and Structure Determination
  • Crystal Growth:

    • Growing suitable single crystals is often the most challenging step.

    • Slow evaporation of a solution of the purified isomer in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is a common method.

    • Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Data Collection and Analysis:

    • A suitable crystal is mounted on a diffractometer.[18]

    • X-ray diffraction data are collected as the crystal is rotated.[18]

    • The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the exact location of all atoms, thus providing definitive proof of the isomeric form.[17][20]

Method Validation

For use in a regulated environment, the developed analytical methods (especially HPLC) must be validated according to ICH guidelines (Q2(R1)).[21][22] This ensures the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The characterization of pyrazole isomers is a non-trivial but essential task in pharmaceutical development. A systematic and orthogonal approach, beginning with high-resolution chromatographic separation, followed by detailed spectroscopic investigation using advanced NMR and MS techniques, provides a robust pathway to isomer identification. For absolute structural proof, single-crystal X-ray crystallography remains the definitive technique. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize pyrazole isomers, ensuring the integrity and quality of their scientific research and drug development programs.

References

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Sources

Application

Introduction: The Pyrazole Carboxylate Scaffold as a Privileged Structure

An In-Depth Guide to the Application of Pyrazole Carboxylates in Medicinal Chemistry Research In the landscape of medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of bin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Pyrazole Carboxylates in Medicinal Chemistry Research

In the landscape of medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives are cornerstones in a variety of therapeutics, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors in oncology.[2][3]

Within this versatile class, pyrazole carboxylates and their derivatives (amides, esters) represent a particularly significant subclass. The carboxylate group, strategically positioned on the pyrazole ring, serves as a versatile chemical handle. It can act as a hydrogen bond acceptor or donor, engage in ionic interactions, and perhaps most importantly, provide a convenient point for synthetic elaboration to fine-tune pharmacokinetic and pharmacodynamic properties.[1][4] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and drug-like properties.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, application, and evaluation of pyrazole carboxylates across key therapeutic areas. It combines field-proven insights with detailed, self-validating protocols to empower researchers in their quest for novel therapeutics.

Core Synthetic Strategies: Building the Pyrazole Carboxylate Core

The synthetic accessibility of the pyrazole ring is a primary reason for its prevalence in drug discovery.[4] The most robust and widely employed method for constructing the pyrazole carboxylate core is the Knorr pyrazole synthesis, a type of cyclocondensation reaction.[5]

Causality Behind the Knorr Synthesis: This reaction is favored for its reliability and the ready availability of starting materials. It involves the condensation of a hydrazine derivative with a β-ketoester (a 1,3-dicarbonyl compound). The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of solvent (often ethanol) facilitates the reaction without competing side reactions, and a catalytic amount of acid (like glacial acetic acid) is used to protonate a carbonyl group, activating it for nucleophilic attack and accelerating the reaction rate.[5][6]

The general workflow, from initial synthesis to functionalization, is a cornerstone of pyrazole-based drug discovery programs.

G cluster_synthesis Core Synthesis cluster_modification Functionalization A β-Ketoester (e.g., Diethyl Oxalate Derivative) C Pyrazole Carboxylate Ester A->C Knorr Pyrazole Synthesis (Ethanol, Acetic Acid) B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid C->D Ester Hydrolysis (LiOH or NaOH) C->D F Pyrazole Carboxamide Derivatives D->F Amide Coupling (e.g., EDCI, HOBT) E Diverse Amines E->F G A Inflammatory Stimuli (e.g., LPS) B Cell Membrane Phospholipids A->B Activates Phospholipase A₂ C Arachidonic Acid B->C D COX-2 Enzyme C->D Substrate E Prostaglandins (PGE₂) D->E Catalysis F Inflammation & Pain E->F G Pyrazole Carboxylate (Selective COX-2 Inhibitor) G->D

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylates.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the COX-2 inhibitory activity and selectivity of test compounds. It typically uses purified ovine or human recombinant COX enzymes and measures the production of prostaglandin E₂ (PGE₂) from the arachidonic acid substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified, recombinant human COX-1 and COX-2 enzymes.

  • Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.

  • Compound Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, the respective enzyme, and various concentrations of the pyrazole carboxylate test compounds (or a known inhibitor like Celecoxib as a positive control). Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of 1M HCl.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: COX-2 Inhibitory Activity
Compound IDCOX-2 IC50 (µM) [7]COX-1 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
15c0.0625.9295.48
15d0.0595.8298.64
19d0.0712.0228.45
Celecoxib (Control)0.223.0013.63

Note: Data is adapted from a study on novel pyrazole carboxylate derivatives as lonazolac bioisosteres.[7]

Application in Antimicrobial Research

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [8]Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. [1][9][10]The pyrazole carboxylate scaffold provides an excellent starting point for developing new antimicrobial drugs.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values. [11] Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Plate: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard. [12]6. Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Data Presentation: Antimicrobial Activity
Compound IDMIC against S. aureus (µg/mL) [12]MIC against E. coli (µg/mL)MIC against C. albicans (µg/mL) [13]
2h6.25>100ND
Ciprofloxacin (Control)6.256.25NA
Compound 4 (from another series)NDNDGood
Miconazole (Control)NANAStandard

Note: Data is illustrative, adapted from multiple sources showing potent activity of specific pyrazole derivatives. [12][13]ND = Not Determined; NA = Not Applicable.

Consolidated Laboratory Protocols

For clarity and practical application, the core synthetic protocols are detailed below.

Protocol 4: Synthesis of a Pyrazole-Carboxylate Ester

This protocol describes a typical Knorr synthesis for a pyrazole ester. [5][6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) in absolute ethanol (to a concentration of approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

  • Substrate Addition: Add the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-carboxylate ester.

Protocol 5: Hydrolysis to Pyrazole-Carboxylic Acid

This protocol details the saponification of the ester to the corresponding carboxylic acid. [5][6]

  • Setup: Dissolve the pyrazole-carboxylate ester (from Protocol 4, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Workup: Concentrate the mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole-carboxylic acid.

Conclusion

The pyrazole carboxylate scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability, combined with the ability of the carboxylate group to be readily functionalized, provides a powerful platform for generating diverse chemical libraries. As demonstrated, these derivatives have shown significant promise in oncology, inflammation, and infectious diseases. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to harness the potential of pyrazole carboxylates in the development of next-generation therapeutics.

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Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate as a Versatile Synthetic Intermediate

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged heterocyclic framework, forming the core of numerous compounds with significant pharmacological and biological activities....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged heterocyclic framework, forming the core of numerous compounds with significant pharmacological and biological activities.[1][2] Molecules incorporating the pyrazole moiety have demonstrated a vast spectrum of medicinal applications, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Marketed drugs such as Celecoxib, Sildenafil, and Crizotinib feature this versatile scaffold, underscoring its importance in medicinal chemistry.[2][4]

The functionalization of the pyrazole ring is key to modulating the biological activity of its derivatives. Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a strategically designed synthetic intermediate that offers multiple avenues for chemical elaboration. Its key features include:

  • A 4-Nitro Group: This electron-withdrawing group is a linchpin for subsequent transformations, most notably its reduction to a highly reactive amino group.

  • A 3-Carboxylate Ester: The methyl ester provides a handle for modifications such as hydrolysis, amidation, or reduction.

  • A 1-Benzyl Group: A stable and robust protecting group for the pyrazole nitrogen, which can be removed under specific hydrogenolysis conditions if required, adding another layer of synthetic flexibility.

This guide provides a detailed technical overview of the primary application of this intermediate: its conversion to a key aminopyrazole building block and subsequent use in the construction of fused heterocyclic systems of high medicinal value.

Core Synthetic Application: Gateway to 4-Aminopyrazole Derivatives

The most powerful and direct application of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is its role as a precursor to Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate. The reduction of an aromatic nitro group to an amine is one of the most reliable and fundamental transformations in organic synthesis.[5][6]

The resulting 4-aminopyrazole is an exceptionally valuable synthon. Aminopyrazoles are crucial starting materials for constructing fused bicyclic heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]triazines.[3][7][8] These fused systems are central to a multitude of biologically active compounds. The amino group, along with the adjacent C5 carbon of the pyrazole ring, acts as a binucleophile, readily participating in cyclocondensation reactions with 1,3-dielectrophiles.[7][8][9][10]

The overall synthetic strategy is visualized below.

G Start Methyl 1-benzyl-4-nitro- 1H-pyrazole-3-carboxylate Intermediate Methyl 1-benzyl-4-amino- 1H-pyrazole-3-carboxylate Start->Intermediate Reduction of Nitro Group Final Fused Pyrazolo-heterocycles (e.g., Pyrazolo[3,4-b]pyridines) Intermediate->Final Cyclocondensation with 1,3-Dielectrophile

Caption: Overall synthetic pathway from the nitro-pyrazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate (2)

This protocol details the chemical reduction of the nitro-pyrazole precursor 1 using tin(II) chloride, a reliable and high-yielding method for nitro group reduction that is tolerant of the ester functionality.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Dissolve Nitropyrazole (1) in Ethanol B 2. Add SnCl2·2H2O A->B C 3. Reflux for 3-4 hours (Monitor by TLC) B->C D 4. Cool and concentrate C->D E 5. Add water & basify with sat. NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, filter, and concentrate F->G H 8. Column Chromatography (Hexane:EtOAc) G->H I 9. Characterize Product (2) H->I

Caption: Step-by-step workflow for the reduction of the nitro-pyrazole.

Materials and Reagents:

  • Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate (1) (1.0 eq) in absolute ethanol (approx. 10 mL per 1 g of starting material).

  • Addition of Reducing Agent: To this stirring solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. Causality Note: An excess of the reducing agent is used to ensure complete conversion of the nitro group.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: a. Allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove most of the ethanol. b. To the resulting residue, carefully add deionized water and cool the flask in an ice bath. c. Slowly add saturated NaHCO₃ solution with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases. This step neutralizes the acidic tin salts, causing precipitation of tin hydroxides. d. Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

  • Isolation and Purification: a. Combine the organic extracts and dry over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate (2) as a solid.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (4)

This protocol demonstrates the utility of the aminopyrazole intermediate 2 in a classic Gould-Jacobs cyclization, reacting with diethyl 2-(ethoxymethylene)malonate (DEEM) to form a fused pyrazolopyridine system, a scaffold common in kinase inhibitors.

Mechanism Overview:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Thermal Cyclization A Amino group of (2) attacks the β-carbon of DEEM B Formation of an enamine intermediate (3) A->B Nucleophilic attack C C5 of pyrazole ring attacks the ester carbonyl B->C High Temperature D Formation of the fused pyridine ring C->D Intramolecular acylation

Caption: Simplified mechanism for Pyrazolo[3,4-b]pyridine formation.

Materials and Reagents:

  • Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate (2)

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

Procedure:

  • Reaction Setup: In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a thermometer and condenser), combine the aminopyrazole 2 (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 120-130 °C for 1-2 hours. During this phase, ethanol is eliminated to form the intermediate enamine adduct.

  • Cyclization: Add diphenyl ether to the reaction mixture to act as a high-boiling solvent. Heat the solution to a higher temperature (approx. 240-250 °C) and maintain for 30-60 minutes. Causality Note: The high temperature is required to drive the intramolecular cyclization and elimination of a second molecule of ethanol to form the aromatic pyridone ring.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. Upon cooling, the product often precipitates from the diphenyl ether. b. Dilute the mixture with hexane or petroleum ether to facilitate complete precipitation. c. Collect the solid product by vacuum filtration. d. Wash the collected solid thoroughly with hexane to remove the diphenyl ether solvent. e. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrazolo[3,4-b]pyridine derivative 4 .

Summary of Compounds and Expected Data

Compound NameStructure No.Molecular FormulaMol. Weight ( g/mol )Expected Yield
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate1 C₁₂H₁₁N₃O₄261.24N/A
Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate2 C₁₂H₁₃N₃O₂231.2580-95%
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate4 C₁₆H₁₅N₃O₃297.3165-80%

Conclusion

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate serves as a highly effective and versatile intermediate in synthetic organic and medicinal chemistry. Its primary utility lies in its straightforward conversion to the corresponding 4-aminopyrazole derivative. This transformation unlocks access to a rich variety of fused heterocyclic systems through well-established cyclocondensation chemistry. The protocols described herein provide robust and reproducible methods for researchers and drug development professionals to leverage this valuable building block in the synthesis of novel and complex molecular architectures with high potential for biological activity.

References

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Application

Application Note: A Guide to the Structural Elucidation of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate using ¹H and ¹³C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Structural Verification The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a multifunctionalized heterocyclic compound whose utility in synthetic chemistry and drug discovery hinges on the precise and unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides an in-depth guide to interpreting the ¹H and ¹³C NMR spectra of this target molecule. We will move beyond a simple peak listing to explain the causal relationships between the molecular structure and the resulting spectral features, offering a field-proven protocol for data acquisition and a logical framework for spectral analysis.

Molecular Structure and Predictive Analysis

To accurately interpret an NMR spectrum, one must first deconstruct the molecule and predict the expected signals based on established principles of chemical shifts and spin-spin coupling.

Chemical structure of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate with labeled atoms for NMR assignment.
Figure 1. Structure of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate with key proton and carbon atoms labeled for NMR assignment.

¹H NMR Predictions: The structure presents four distinct proton environments:

  • H-5 (Pyrazole Ring): This is the sole proton on the pyrazole ring. With no adjacent protons, it will appear as a sharp singlet. Its chemical shift is expected to be significantly downfield (> 8.0 ppm) due to the powerful electron-withdrawing and anisotropic effects of the nitro group at the C-4 position.[1][2]

  • H-6 (Benzylic CH₂): These two protons are chemically equivalent and have no adjacent protons, so they will produce a singlet. Their position, attached to a nitrogen atom and a phenyl ring, suggests a chemical shift in the range of 5.2-5.6 ppm.

  • H-7 (Phenyl Ring): The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the aromatic region, typically around 7.2-7.4 ppm, unless specific solvent or electronic effects cause further differentiation.

  • H-8 (Methyl Ester): These three protons are equivalent and will present as a singlet. Being part of a methyl ester, their signal is anticipated around 3.9-4.1 ppm.

¹³C NMR Predictions: The molecule has 12 unique carbon atoms. A proton-decoupled ¹³C spectrum will show 12 distinct singlets.

  • C-9 (Carbonyl): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-165 ppm region.

  • Aromatic & Heteroaromatic Carbons (C-3, C-4, C-5, C-7): These carbons will resonate between ~110-150 ppm. C-4, being directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded of the pyrazole carbons.[3] C-3 will be influenced by the carboxylate group, while the chemical shifts of the benzyl phenyl carbons (C-7) will be found in their characteristic region (~127-135 ppm).

  • Aliphatic Carbons (C-6, C-8): The benzylic carbon (C-6) and the methyl ester carbon (C-8) will be the most shielded, appearing upfield. C-6 is expected around 50-55 ppm, and C-8 around 52-54 ppm.

Experimental Protocols: A Self-Validating System

The integrity of the final spectrum is wholly dependent on meticulous sample preparation and the logical selection of acquisition parameters.

Protocol for Sample Preparation

The objective is to create a homogeneous, particle-free solution at an optimal concentration.

  • Material Weighing: For a standard 5 mm NMR tube, weigh 5-15 mg of high-purity Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate for ¹H NMR.[4][5] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6][7]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[8] This allows for easy vortexing or gentle warming to ensure complete dissolution.

  • Filtration: To prevent spectral line broadening from suspended solids, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[9]

  • Final Volume & Labeling: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[5] Cap and label the tube clearly.

Protocol for NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer and should be adjusted as needed for different field strengths.

¹H NMR Acquisition:

  • Experiment: Standard single-pulse sequence (e.g., zg30 on Bruker systems).[9]

  • Tuning and Shimming: Tune the probe for ¹H and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[9][10]

  • Spectral Width: 12-15 ppm is sufficient to cover the expected signals.[9]

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[9]

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative measurements but a standard delay is sufficient for structural confirmation.[9]

  • Number of Scans (NS): 8-16 scans will typically provide an excellent signal-to-noise ratio for a sample of this concentration.[9]

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets.[9]

  • Tuning and Shimming: Tune the probe for ¹³C and re-shim if necessary.[9][10]

  • Spectral Width: 0-220 ppm is standard for organic molecules.[9]

  • Acquisition Time (AQ): 1-2 seconds.[9]

  • Relaxation Delay (D1): 2-5 seconds. Note that quaternary carbons, like C-9 (C=O), often have longer relaxation times.[10]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required, taking from 30 minutes to several hours.

Visualization of the Analytical Workflow

The process from sample preparation to final structural confirmation follows a logical and systematic path, as illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-15 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter standard 4. Add TMS Internal Standard filter->standard instrument 5. Insert Sample, Lock, Tune & Shim standard->instrument acquire_h1 6. Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum instrument->acquire_c13 process 8. Fourier Transform, Phase & Baseline Correct acquire_h1->process acquire_c13->process reference 9. Reference to TMS (0 ppm) process->reference integrate 10. Integrate ¹H Signals reference->integrate assign 11. Assign Signals (¹H & ¹³C) integrate->assign elucidate 12. Structural Elucidation assign->elucidate

Caption: Workflow from sample preparation to structural elucidation.

Spectral Data Interpretation and Discussion

The following tables summarize the expected NMR data based on the structural analysis and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-5 8.4 - 8.6 Singlet (s) 1H Pyrazole CH
H-7 7.25 - 7.40 Multiplet (m) 5H Phenyl C₅H
H-6 5.4 - 5.6 Singlet (s) 2H Benzylic CH

| H-8 | 3.95 - 4.05 | Singlet (s) | 3H | O-CH ₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal Label Predicted Chemical Shift (δ, ppm) Assignment
C-9 161.5 C =O (Ester)
C-3 148.0 Pyrazole C -COOCH₃
C-4 135.0 Pyrazole C -NO₂
C-7 (ipso) 134.5 Phenyl C -CH₂
C-5 131.0 Pyrazole C H
C-7 (o, m, p) 128.0 - 129.5 Phenyl C H
C-8 53.0 O-C H₃

| C-6 | 52.5 | Benzylic C H₂ |

Discussion:

  • ¹H Spectrum: The most diagnostic signal is the downfield singlet for H-5 . Its presence and chemical shift are strong evidence for the 1,3,4-trisubstitution pattern on the pyrazole ring, with the nitro group at C-4 exerting its powerful deshielding effect.[1] The singlet for the benzylic protons H-6 at ~5.5 ppm confirms the N-benzyl substitution. The integration ratio of these signals (1:5:2:3) is critical and must be consistent with the proposed structure.

  • ¹³C Spectrum: The presence of the carbonyl signal C-9 above 160 ppm confirms the methyl ester functionality. The chemical shifts of the pyrazole ring carbons are particularly informative. As predicted, C-4 is significantly deshielded by the directly attached nitro group. The relative positions of C-3 and C-5 are consistent with their respective substituents.[3][11] The upfield signals for the methyl (C-8 ) and methylene (C-6 ) carbons complete the structural picture. For definitive assignment of the closely spaced phenyl and pyrazole carbons, 2D NMR experiments such as HSQC and HMBC would be the subsequent logical step.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate. The key diagnostic signals—including the downfield H-5 singlet, the benzylic CH₂ singlet, and the distinct chemical shifts of the pyrazole carbons—serve as reliable fingerprints for this specific substitution pattern. The protocols and interpretive framework detailed in this note represent a robust methodology for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the scientific integrity of their findings.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 1-25). Royal Society of Chemistry.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wiley/SpectraBase. (n.d.). 1-Benzyl-4,5-dibromo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry – A European Journal.
  • Patel, N. B., & Khan, I. A. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(1), 1-6.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • Mezei, G., & Raptis, R. G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 7).
  • Mezei, G., & Raptis, R. G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. IUCr Journals. Retrieved from [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Quiroga, J., et al. (2006). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 11(1), 20-27.
  • Babbitt, G. E., et al. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.
  • Holzer, W., et al. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Scientia Pharmaceutica, 72, 163-177.
  • Wiley/SpectraBase. (n.d.). 1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(12), 1011-1017.
  • ResearchGate. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Structure of Pyrazole Carboxylates using Mass Spectrometry

Introduction Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug development. This heterocyclic scaffold is present in a wide array of pharmaceuticals, agrochemicals, and functional materials,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug development. This heterocyclic scaffold is present in a wide array of pharmaceuticals, agrochemicals, and functional materials, valued for its diverse biological activities and synthetic versatility.[1][2] Accurate structural characterization of novel pyrazole carboxylate derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring quality control. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands out as a powerful tool for this purpose.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of pyrazole carboxylates under various ionization conditions. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings of fragmentation mechanisms and practical, field-tested protocols for robust analysis.

Core Principles of Pyrazole Fragmentation

The fragmentation pattern of a pyrazole carboxylate in a mass spectrometer is a composite of cleavages originating from the pyrazole ring, the carboxylate group, and any other substituents. The ionization method—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—dictates the initial energy imparted to the molecule and thus influences the subsequent fragmentation cascade.

The Pyrazole Ring: Characteristic Fissions

The pyrazole ring is a relatively stable aromatic system, but under energetic conditions like 70 eV EI, it undergoes predictable cleavages. The behavior of the N-N bond is central to its fragmentation.[3]

  • N-N Bond Scission: The initial cleavage of the weak nitrogen-nitrogen bond is a common starting point, although this can be suppressed in N-substituted pyrazoles.[3]

  • Loss of Neutral Molecules: Following ring cleavage, the elimination of stable neutral molecules is a dominant pathway. The most common losses from the core pyrazole structure include nitrogen gas (N₂) and hydrogen cyanide (HCN).[4] The specific pathway is heavily influenced by the position and electronic nature of substituents on the ring.[5][6]

The Carboxylate Group: A Hub of Fragmentation

The carboxylate group (in this context, typically an ester like an ethyl carboxylate) introduces several predictable fragmentation routes. These cleavages are well-characterized for ester-containing compounds.[7]

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is common.

  • Loss of the Alkoxy Group: The bond between the carbonyl carbon and the ester oxygen can cleave, leading to the loss of an alkoxy radical (e.g., •OR). For an ethyl ester, this would be the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

  • McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain (like ethyl or propyl esters), a six-membered transition state can lead to the elimination of a neutral alkene (e.g., ethene, C₂H₄, 28 Da from an ethyl ester) and the formation of a radical cation.

  • Decarboxylation: While more common for carboxylic acids, the loss of CO₂ (44 Da) can occur under certain conditions, particularly with O-acetyl substituted carboxylates.[8]

Experimental Workflow & Protocols

A systematic approach is crucial for obtaining high-quality, interpretable mass spectra. The general workflow involves sample preparation, chromatographic separation, mass analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent (e.g., MeOH, ACN) Chrom Chromatographic Separation (GC or LC) Prep->Chrom MS Mass Spectrometry (EI or ESI) Chrom->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Optional DA Data Acquisition & Interpretation MS->DA MSMS->DA

Caption: General experimental workflow for MS analysis.

Protocol 1: GC-MS Analysis of Volatile Pyrazole Carboxylates

This protocol is ideal for thermally stable and volatile derivatives, using Electron Ionization (EI) to generate fragment-rich spectra for structural elucidation.

1. Sample Preparation:

  • Prepare a stock solution of the purified pyrazole carboxylate derivative at 1 mg/mL in a volatile solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrument Parameters:

  • GC Column: Use a standard non-polar column (e.g., 5%-phenylpolydimethylsiloxane) suitable for general-purpose analysis of heterocyclic compounds.[9]
  • Injector: Set to 250°C with a split ratio of 20:1 or as appropriate for the sample concentration.
  • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program should be optimized for the specific analyte).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Ion Source: Electron Ionization (EI).
  • Ionization Energy: Set to 70 eV. This is a standardized energy that produces reproducible fragmentation patterns and allows for library matching.[4]
  • Mass Range: Scan from m/z 40 to 500.
Protocol 2: LC-MS/MS Analysis of Pyrazole Carboxylates

This protocol is suited for a broader range of compounds, including less volatile or thermally labile derivatives, using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) for targeted fragmentation analysis.[10]

1. Sample Preparation:

  • Prepare a stock solution of the purified pyrazole carboxylate at 1 mg/mL in methanol or acetonitrile.
  • Dilute the stock solution to a final working concentration of 0.1-1 µg/mL using the initial mobile phase composition.

2. LC-MS/MS Instrument Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is generally effective.[11]
  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to promote protonation for positive ion mode ESI.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Note: Optimize based on analyte polarity).
  • Flow Rate: 0.3 mL/min.
  • Ion Source: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) due to the basic nitrogen atoms in the pyrazole ring.
  • MS/MS Analysis: Use a data-dependent acquisition (DDA) mode.
  • MS1 Scan: Scan from m/z 100 to 600 to identify precursor ions.
  • MS2 Scan: Select the top 3-5 most intense ions from the MS1 scan for fragmentation via Collision-Induced Dissociation (CID). Use a normalized collision energy (NCE) of 15-40 eV to generate product ion spectra.

Case Study: Fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Let's examine the expected EI fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW: 154.17 g/mol ).[12] The molecular ion [M]⁺• will appear at m/z 154.

G M [M]⁺• m/z 154 F1 [M - C₂H₅O]⁺ m/z 109 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺• m/z 126 M->F2 - C₂H₄ (McLafferty) F3 [M - N₂]⁺• m/z 126 M->F3 - N₂ F4 [m/z 109 - CO]⁺ m/z 81 F1->F4 - CO F5 [m/z 126 - HCN]⁺• m/z 99 F2->F5 - HCN F3->F5 - HCN

Caption: Key fragmentation pathways for a model pyrazole carboxylate.

Interpretation of Key Fragments:

The following table summarizes the primary fragments expected in the mass spectrum of this model compound. Analyzing the mass differences (Δm/z) between peaks is key to deducing the structure.[13]

m/zProposed Fragment IonNeutral LossΔm/zMechanism / Comment
154[M]⁺• (Molecular Ion)--The intact ionized molecule.
126[M - C₂H₄]⁺•Ethene (C₂H₄)28McLafferty Rearrangement. Highly characteristic of an ethyl ester.[7]
109[M - •OC₂H₅]⁺Ethoxy radical (•OC₂H₅)45Alpha-cleavage at the ester C-O bond. Results in a stable acylium ion.
81[m/z 109 - CO]⁺Carbon Monoxide (CO)28Subsequent fragmentation of the acylium ion.
80[C₅H₄N]⁺--Fragment corresponding to the methyl-pyrazole cation after ring cleavages.

The presence of a strong peak at m/z 109 (M-45) and a peak at m/z 126 (M-28) would provide compelling evidence for an ethyl carboxylate substituent on the pyrazole ring. Further fragmentation of these ions, such as the loss of HCN or CO, helps confirm the underlying heterocyclic structure.[4][6]

Conclusion

The mass spectrometric fragmentation of pyrazole carboxylates is a predictable process governed by the established chemistry of the pyrazole ring and the ester functional group. By leveraging standardized analytical protocols and understanding the core fragmentation pathways—including McLafferty rearrangements, alpha-cleavages, and neutral losses of N₂ and HCN—researchers can confidently elucidate the structure of novel derivatives. This application note provides the foundational knowledge and practical methods to employ mass spectrometry as a robust and indispensable tool in the development of pyrazole-based compounds.

References

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. .

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. [Link].

  • Taylor & Francis Online. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link].

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. [Link].

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link].

  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link].

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. [Link].

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link].

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link].

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link].

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link].

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link].

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link].

  • PMC. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. [Link].

  • University of Leeds. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link].

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link].

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link].

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link].

  • University of Colorado Boulder. (2011). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link].

  • PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. [Link].

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. [Link].

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link].

Sources

Application

Application Note: Precision Crystallization of Nitropyrazole Derivatives

Topic: Methods for Growing Single Crystals of Nitropyrazole Compounds Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Energetic Materials Researchers, Crystallographers Abstract Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for Growing Single Crystals of Nitropyrazole Compounds Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Energetic Materials Researchers, Crystallographers

Abstract

Nitropyrazoles (e.g., 3,5-dinitropyrazole, LLM-116) represent a critical class of high-energy-density materials (HEDMs) and pharmaceutical intermediates.[1] Their high nitrogen content and extensive hydrogen-bonding networks create unique challenges for crystal growth, often resulting in polycrystalline aggregates or "oiling out" rather than single crystals suitable for X-ray diffraction (XRD). This guide details optimized protocols for growing diffraction-quality single crystals, emphasizing safety, solvent selection mechanics, and polymorph control.

Safety & Handling Pre-requisites (Critical)

WARNING: Nitropyrazoles are energetic materials.[2] Many derivatives (especially trinitro- variants) exhibit shock and friction sensitivity comparable to or exceeding RDX.

  • Scale Limits: Never exceed 20–50 mg for initial single-crystal screening.

  • Equipment: Use Teflon or wooden spatulas only. Avoid metal-on-metal contact (e.g., ground glass joints) which can initiate detonation in dry residues.

  • Shielding: All evaporation setups must be housed behind a blast shield or in a heavy-duty fume hood with the sash lowered.

Strategic Solvent Selection

The primary failure mode in nitropyrazole crystallization is poor solvent selection leading to rapid precipitation. Nitropyrazoles are typically polar and acidic (pKa ~3–5 for DNP).

The Polarity-Solubility Matrix

Select solvents based on the balance between solubility and evaporation rate.

Solvent ClassExamplesRole in ProtocolEvaporation RateComments
Primary Solvents Methanol (MeOH), Ethanol (EtOH)DissolutionHighExcellent for 3,5-DNP; promotes H-bonding.
High Solvency Acetone, Ethyl Acetate (EtOAc)DissolutionVery HighRisk of "crashing out" too fast; use in binary systems.
Antisolvents Water, Chloroform (

), Toluene
Diffusion/LayeringLow/MedWater is excellent for amino-nitropyrazoles (e.g., LLM-116).
Modifiers Acetonitrile (MeCN)Polymorph ControlMediumOften yields denser polymorphs due to dipole alignment.

Experimental Protocols

Protocol A: Controlled Slow Evaporation (Standard Method)

Best for: Initial screening and stable polymorphs (e.g., 3,5-dinitropyrazole).

Theory: Slow evaporation gradually increases supersaturation (


).[3] By restricting the evaporation rate, we maintain the system in the Metastable Zone , where crystal growth occurs on existing nuclei rather than spontaneous nucleation of new (tiny) crystals.

Step-by-Step Procedure:

  • Saturation: Dissolve 20 mg of the nitropyrazole in the minimum amount of solvent (e.g., 2–3 mL Methanol) at room temperature. Sonicate briefly if necessary.

  • Filtration (Crucial): Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial.

    • Why? Dust particles act as heterogenous nucleation sites, causing thousands of micro-crystals to form instead of one large single crystal.

  • Vessel Prep: Cover the vial with Parafilm.

  • Rate Control: Pierce 1 to 3 small holes in the Parafilm using a fine needle.

    • Optimization: Fewer holes = slower evaporation = higher quality crystals.

  • Isolation: Place the vial in a vibration-free environment at constant temperature (20°C). Harvest crystals after 3–7 days when solvent volume reduces by ~50%.

Protocol B: Binary Solvent Layering (Liquid Diffusion)

Best for: Compounds with low solubility or those prone to oiling out.

Theory: This method relies on the slow diffusion of a "bad" solvent (antisolvent) into a "good" solvent. The interface creates a gradient of supersaturation, allowing crystals to grow suspended at the boundary or on the vial walls.

Step-by-Step Procedure:

  • Dense Layer: Dissolve 15 mg of compound in 1 mL of a dense, good solvent (e.g.,

    
     or concentrated aqueous solution for salts). Place in a narrow test tube (NMR tubes work well for micro-scale).
    
  • Light Layer: Carefully pipette 2 mL of a less dense antisolvent (e.g., Methanol or Ethanol) down the side of the tube.

    • Technique: The goal is to create a sharp interface. Do not mix.

  • Growth: Seal the tube. As the layers diffuse over 1–2 weeks, crystals will form at the interface.

Workflow Visualization

Figure 1: Nitropyrazole Crystallization Decision Tree

This workflow illustrates the logical progression from crude material to diffraction-quality crystal, including feedback loops for failure modes.

CrystalWorkflow Start Crude Nitropyrazole (>95% Purity) Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility MethodSelect Select Method Solubility->MethodSelect Evap Slow Evaporation (MeOH/EtOH) MethodSelect->Evap High Sol. Cooling Slow Cooling (Ethyl Acetate) MethodSelect->Cooling Temp Dep. Diffusion Vapor/Liquid Diffusion (Solvent/Antisolvent) MethodSelect->Diffusion Low Sol. Check Microscopy Check (3-5 Days) Evap->Check Cooling->Check Diffusion->Check Success Single Crystal Suitable for XRD Check->Success Clear Facets Fail_Micro Microcrystalline Powder Check->Fail_Micro Too Fast Fail_Oil Oiling Out (Amorphous) Check->Fail_Oil Impurities Fail_Micro->Evap Dilute & Slower Fail_Oil->Diffusion Change Solvent

Caption: Decision matrix for selecting growth methods based on solubility profiles. Dashed lines indicate remediation steps for common failures.

Troubleshooting & Optimization

Common Failure Modes
SymptomCauseRemediation
Twinning (Multiple crystals fused)Supersaturation grew too high, too fast.Re-dissolve and reduce evaporation rate (fewer holes in Parafilm). Use a binary solvent system (e.g., MeOH:Water 9:1).
Oiling Out (Liquid droplets formed)Impurities acting as plasticizers or solvent is too non-polar.Purify starting material (>98% required). Switch to a more polar solvent system to encourage lattice formation.
Micro-crystals (Powder)Nucleation rate >> Growth rate.Filter solution through 0.2 µm filter. Lower the temperature to 4°C to slow kinetics.
Polymorph Control

Nitropyrazoles are prone to polymorphism.[4][5]

  • Kinetic Forms: Often obtained by rapid cooling or evaporation from volatile solvents (Acetone).

  • Thermodynamic Forms: Obtained by slow evaporation from high-boiling solvents (Water, Toluene) or long-term slurry conversion.

  • Note: For energetic materials, density is paramount. Always aim for the highest density polymorph (usually the thermodynamic form) to maximize detonation velocity.

References

  • Zhang, J., et al. (2019).[1][6] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega. [Link]

  • Tang, Y., et al. (2020). Energetic Derivatives of 8-Nitropyrazolo[1,5-a][1,3,5]triazine. Organic Letters. [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[1] (Standard text for energetic crystal handling).

  • Wang, J., et al. (2019).[1] The crystal structure of the solid solution of 3,5-dinitropyrazole. Zeitschrift für Kristallographie. [Link]

Sources

Method

Safe handling and storage procedures for nitroaromatic compounds.

Application Note: Safe Handling, Storage, and Synthesis of Nitroaromatic Compounds in Drug Discovery Executive Summary: The Dual Nature of Nitroaromatics Nitroaromatic compounds are ubiquitous in drug development, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Synthesis of Nitroaromatic Compounds in Drug Discovery

Executive Summary: The Dual Nature of Nitroaromatics

Nitroaromatic compounds are ubiquitous in drug development, serving as key intermediates for anilines, heterocycles, and complex pharmacophores. However, they present a "dual-edge" hazard profile: high-energy thermal instability (explosivity) and specific biological toxicity (methemoglobinemia).

This guide moves beyond basic Safety Data Sheet (SDS) warnings. It provides a mechanistic understanding of why these hazards exist and establishes a self-validating protocol for their management. The core directive is simple: Treat every nitroaromatic as an energetic material until proven otherwise by thermal analysis.

Hazard Profiling: The Mechanistic "Why"

To handle these compounds safely, one must understand the causality of their risks.[1]

Thermal Instability & Explosivity

The nitro group (


) is strongly electron-withdrawing. In polynitro compounds (e.g., picric acid, dinitrobenzene), the oxygen balance allows for rapid, self-sustained decomposition.
  • Mechanism: Upon heating or shock, the

    
     bond homolysis occurs, releasing 
    
    
    
    radicals. This triggers an exothermic cascade. If the heat generation rate exceeds the heat dissipation rate, a thermal runaway (explosion) occurs.
  • Critical Parameter: The Onset Temperature (

    
    )  determined by Differential Scanning Calorimetry (DSC) is the absolute safety ceiling.
    
Toxicology: The Methemoglobinemia Pathway

Unlike standard cytotoxins, nitroaromatics often act via metabolic activation.

  • Mechanism: Nitroaromatics (e.g., nitrobenzene) are reduced in the liver to phenylhydroxylamine . This metabolite reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ), which cannot bind oxygen.
  • Clinical Sign: "Chocolate cyanosis" (brown blood) unresponsive to standard oxygen therapy.

Diagram 1: Methemoglobinemia Toxicity Pathway Visualizing the metabolic activation and the specific antidote mechanism.

Methemoglobinemia Nitro Nitroaromatic (e.g., Nitrobenzene) Metabolite Phenylhydroxylamine (Active Metabolite) Nitro->Metabolite Hepatic Reductase MetHb_Fe3 Methemoglobin (Fe3+) (Cannot Bind O2) Metabolite->MetHb_Fe3 Oxidation Step Hb_Fe2 Hemoglobin (Fe2+) (Oxygen Carrier) Hb_Fe2->MetHb_Fe3 Fe2+ -> Fe3+ Hypoxia Tissue Hypoxia (Cyanosis) MetHb_Fe3->Hypoxia Loss of O2 Transport MethyleneBlue Antidote: Methylene Blue MethyleneBlue->Hb_Fe2 Restores Fe2+ (via NADPH Diaphorase)

Caption: Metabolic activation of nitroaromatics leading to hemoglobin oxidation and the restorative action of Methylene Blue.[2][3][4][5][6][7]

Storage & Segregation Protocol

Storage failures are the leading cause of nitroaromatic incidents, particularly with compounds that become shock-sensitive when dry (e.g., Picric Acid).

The "Wet" Rule (Polynitro Phenols)

Picric acid (2,4,6-trinitrophenol) and similar polynitro phenols must be stored wet (typically >30% water or ethanol).

  • The Hazard: When dry, the crystal lattice strain increases, making the compound sensitive to friction and shock.

  • The Forbidden Action: Never use a metal spatula .[1][8] Picric acid reacts with metals (Cu, Pb, Fe) to form metal picrates , which are primary explosives more sensitive than the acid itself.[9]

Incompatibility Matrix

Nitro compounds are oxidizing agents.[10][11][12] They must be segregated from reducing agents and bases.[8][10][12]

Incompatible ClassReason for SegregationConsequence
Strong Bases (NaOH, KOH)Forms unstable nitronate salts.Exothermic decomposition; increased shock sensitivity.
Reducing Agents (Hydrides)Redox reaction.Violent heat generation; fire.
Metals (Cu, Zn, Pb)Formation of metal nitro-salts (Picrates).High Explosive Hazard (Shock Sensitive).
Amines Formation of charge-transfer complexes.Uncontrolled polymerization or heat evolution.

Diagram 2: Storage Logic Flow Decision tree for safely storing incoming nitroaromatic reagents.

StorageLogic Start Incoming Nitroaromatic IsPolynitro Is it a Polynitro Phenol? (e.g., Picric Acid) Start->IsPolynitro CheckWet Check Moisture Content (Must be >30%) IsPolynitro->CheckWet Yes StandardStorage Standard Storage: Cool, Dry, Ventilated Segregate from Bases IsPolynitro->StandardStorage No InspectCap Inspect Cap Threads (No dried crystals) CheckWet->InspectCap Pass Reject REJECT / QUARANTINE Call EHS CheckWet->Reject Dry/Crusty Container Container Selection: Plastic/Glass ONLY (NO METAL) InspectCap->Container Clean InspectCap->Reject Crystals on threads Container->StandardStorage

Caption: Decision logic for accepting and storing nitroaromatic compounds, emphasizing the rejection of dry polynitro phenols.

Operational Handling & Synthesis Protocol

This section details the "Go/No-Go" criteria for running reactions involving nitroaromatics.

Engineering Controls & PPE
  • Fume Hood: Mandatory.[1][8] Velocity face check >100 fpm.

  • Gloves: Nitrile is generally effective for solids; use Laminate (Silver Shield) for nitrobenzene liquids to prevent permeation.

  • Tools: Use Teflon or ceramic spatulas only. No metal.

The DSC Pre-Screen (The 100K Rule)

Before scaling any reaction involving a nitroaromatic residue above 1 gram, a Differential Scanning Calorimetry (DSC) scan is mandatory.

  • Protocol:

    • Run DSC of the reaction mixture/product in a sealed gold-plated crucible.

    • Identify the Onset Temperature (

      
      )  of decomposition.
      
    • The 100K Rule: The Maximum Process Temperature (

      
      ) must be at least 100 Kelvin lower than the 
      
      
      
      .
    • If the gap is <100K, the process is unsafe for scale-up without detailed ARC (Accelerating Rate Calorimetry) testing.

Diagram 3: Synthesis Safety Workflow The mandatory risk assessment path for scale-up.

SynthesisSafety Plan Plan Reaction (Nitroaromatic Reagent) ScaleCheck Scale > 1.0 gram? Plan->ScaleCheck DSC Run DSC Scan (Sealed Crucible) ScaleCheck->DSC Yes SmallScale Proceed with Caution (Fume Hood + Shield) ScaleCheck->SmallScale No Analyze Determine Onset Temp (Tonset) & Energy (J/g) DSC->Analyze Decision Apply 100K Rule: Is T_process < (Tonset - 100K)? Analyze->Decision Safe PROCEED Use Blast Shield Decision->Safe Yes Unsafe STOP Redesign Process or Run ARC Decision->Unsafe No

Caption: The "100K Rule" workflow using DSC data to authorize or halt reaction scale-up.

Waste Management & Disposal

Nitroaromatics are EPA P-listed or U-listed hazardous wastes.

  • Segregation: Do not mix with general organic solvents.[13] Create a specific stream: "High Hazard - Nitroaromatic Waste."

  • Quenching: If the compound is an active intermediate (e.g., an acid chloride of a nitro compound), quench carefully with water/bicarbonate before placing in the waste drum.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility.

  • Labeling: Waste containers must be clearly labeled with the specific nitro compound name and the warning "POTENTIALLY EXPLOSIVE" if polynitrated.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Picric Acid. [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary for Nitrobenzene (Toxicity & Safety). [Link]

  • American Chemical Society (ACS). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Concordia University EHS. Picric Acid Safety Guidelines (Storage & Handling). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Synthesis

Executive Summary The synthesis of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a critical step in the preparation of soluble guanylate cyclase (sGC) stimulators and other bioactive scaffolds. The primary challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a critical step in the preparation of soluble guanylate cyclase (sGC) stimulators and other bioactive scaffolds. The primary challenge in this synthesis is the N-alkylation of Methyl 4-nitro-1H-pyrazole-3-carboxylate , where issues with regioselectivity (N1 vs. N2 alkylation) , low nucleophilicity due to the nitro group, and ester hydrolysis frequently compromise yields.

This guide provides a root-cause analysis of yield failures and an optimized protocol to maximize the formation of the desired 1,3-isomer.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific bottleneck in your current process.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Wrong Regioisomer (1-Benzyl-5-carboxylate) CheckTLC->Result2 Result3 Carboxylic Acid Formed (Hydrolysis) CheckTLC->Result3 Result4 Complex Mixture / Decomposition CheckTLC->Result4 Sol1 Issue: Low Nucleophilicity Fix: Switch to Cs2CO3/DMF or increase Temp Result1->Sol1 Sol2 Issue: Thermodynamic Control Fix: Lower Temp, Use Steric Bulk (Solvent) Result2->Sol2 Sol3 Issue: Wet Solvents/Base Fix: Dry DMF, Anhydrous Base Result3->Sol3 Sol4 Issue: Runaway Exotherm/Nitration Side Rxn Fix: Control Addition Rate Result4->Sol4

Caption: Diagnostic workflow for identifying the root cause of yield loss in pyrazole alkylation.

Part 2: Technical Deep Dive & Troubleshooting

The Regioselectivity Conundrum (N1 vs. N2)

The core reaction involves the alkylation of the pyrazole anion. The starting material, Methyl 4-nitro-1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium.

  • Target Product (N1-Alkylation): Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate. (Sterically favored).

  • Impurity (N2-Alkylation): Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate. (Sterically hindered by the ester, but electronically possible).

Mechanism: The ester group at position 3 creates steric hindrance around the adjacent nitrogen (N2). Therefore, alkylation preferentially occurs at the distal nitrogen (N1), leading to the 1,3-substituted product. However, the 4-nitro group is strongly electron-withdrawing, which delocalizes the negative charge and reduces the overall nucleophilicity of the ring, requiring stronger bases or higher temperatures—conditions that can sometimes erode regioselectivity.

Critical Process Parameters (CPP)
ParameterCommon PitfallOptimized ConditionWhy?
Base K₂CO₃ (Too weak/slow) or NaH (Too aggressive/wet)Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" increases solubility in organic solvents and provides a "naked" anion for faster reaction without requiring harsh temperatures [1].
Solvent Acetone (Low boiling point) or Wet DMF Anhydrous DMF or NMP Polar aprotic solvents are essential for S_N2 reactions. Water causes ester hydrolysis (saponification) to the acid, which is water-soluble and lost during workup.
Temperature Reflux (>100°C)50–60°C High heat promotes the formation of the thermodynamically more stable (but sometimes undesired) isomer and degradation. 60°C is the "Goldilocks" zone for nitropyrazoles.
Reagent Benzyl ChlorideBenzyl Bromide Benzyl bromide is a better leaving group, allowing the reaction to proceed at lower temperatures, preserving regioselectivity.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate via Regioselective Alkylation.

Reagents:
  • Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), Anhydrous (0.5 M concentration)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Add Methyl 4-nitro-1H-pyrazole-3-carboxylate and anhydrous DMF. Stir until fully dissolved.

    • Note: The 4-nitro group makes the starting material less soluble; ensure full dissolution before adding base to prevent localized "hotspots."

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes.

    • Observation: The solution may darken (yellow/orange) as the nitropyrazole anion forms.

  • Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (EtOAc/Hexane 3:7) or HPLC.

    • Target Time: 2–4 hours.

    • Checkpoint: If starting material remains after 4 hours, add 0.1 equiv of KI (Potassium Iodide) to catalyze the reaction (Finkelstein condition) rather than increasing temperature.

  • Workup (Crucial for Yield):

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (10x volume of DMF).

    • Precipitation: The product is hydrophobic and should precipitate as a solid.

    • Filter the solid.[1][2] Wash with water to remove DMF and inorganic salts.

    • Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then Brine.

  • Purification:

    • Recrystallize from Ethanol or Ethyl Acetate/Heptane .

    • Regio-purification: The 1,3-isomer (Target) is typically less soluble and crystallizes first. The 1,5-isomer (impurity) often remains in the mother liquor.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I getting the carboxylic acid instead of the ester? A: This is due to hydrolysis. The combination of water (from wet DMF or hygroscopic base) and carbonate at elevated temperatures saponifies the methyl ester.

  • Fix: Use fresh anhydrous DMF and store your Cs₂CO₃ in a desiccator. If hydrolysis occurs, you can re-esterify using MeOH/H₂SO₄, but it adds a step.

Q2: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate? A: Yes, NaH is faster. However, NaH requires strict anhydrous conditions and can be dangerous on scale. If using NaH, perform the reaction at 0°C to RT in THF or DMF. Do not heat, as NaH is aggressive and can cause side reactions with the nitro group or the ester [2].

Q3: How do I distinguish the 1,3-isomer (Target) from the 1,5-isomer? A: NOESY NMR is the definitive method.

  • Target (1,3-isomer): NOE correlation between the Benzyl-CH₂ and the Pyrazole-H (C5-H).

  • Impurity (1,5-isomer): NOE correlation between the Benzyl-CH₂ and the Methyl Ester (OCH₃) or lack of correlation with the Pyrazole-H (since the benzyl is now distant from C3).

  • General Rule: The 1,3-isomer usually has a higher melting point.

Q4: My yield is stuck at 50%. Where is the rest? A: Check the aqueous layer during workup. If the pyrazole ring was not alkylated, the starting material (which is acidic) will remain in the basic aqueous phase as a salt. Acidify the aqueous layer to pH 3 and extract to recover starting material.

Part 5: Advanced Visualization (Reaction Pathway)

ReactionPathway SM Methyl 4-nitro-1H-pyrazole-3-carboxylate (Starting Material) Anion Delocalized Pyrazole Anion SM->Anion Cs2CO3, DMF TS_N1 TS: N1 Attack (Less Hindered) Anion->TS_N1 BnBr, 60°C TS_N2 TS: N2 Attack (Hindered by Ester) Anion->TS_N2 Steric Clash Prod_Major Target: 1-Benzyl-3-carboxylate (Major Product) TS_N1->Prod_Major Fast Prod_Minor Impurity: 1-Benzyl-5-carboxylate (Minor Product) TS_N2->Prod_Minor Slow

Caption: Kinetic pathway demonstrating the steric preference for N1 alkylation over N2.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link

  • Rosa, F. A., et al. (2008).[3] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Link

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link

  • Organic Chemistry Portal. (2021). Regioselective N-alkylation of Pyrazoles. Link

Sources

Optimization

Identifying and minimizing side products in pyrazole synthesis.

A Guide to Identifying and Minimizing Side Products Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, with a focus on identifying, understanding, and minimizing the formation of common side products. As a privileged scaffold in medicinal chemistry, the efficient and clean synthesis of pyrazoles is paramount.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your research and development endeavors.

Section 1: Understanding Common Side Products in Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[2][3] However, its apparent simplicity can be deceptive, with several potential side reactions leading to complex product mixtures and challenging purifications. Understanding the nature and origin of these impurities is the first step toward a successful synthesis.

Regioisomers: The Primary Challenge

When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of two regioisomeric pyrazoles is a common and significant challenge.[2][4] These isomers can have vastly different biological activities and physicochemical properties, making their separation essential but often difficult.[5]

Mechanism of Regioisomer Formation:

The formation of regioisomers arises from the two possible initial points of nucleophilic attack by the substituted hydrazine on the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[4]

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Pathway 1 Substituted_Hydrazine->Attack_at_C2 Pathway 2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B

Caption: Formation of regioisomers in pyrazole synthesis.

Other Common Side Products

Beyond regioisomers, a range of other side products can complicate your synthesis. Their identification is crucial for effective troubleshooting.

Side ProductFormation MechanismIdentification
Hydrazone Intermediates Incomplete cyclization of the initial condensation product. This can be due to low reaction temperature or steric hindrance.[6]Can be identified by NMR and MS. May be isolated as a stable byproduct.[6]
Pyrazoline Intermediates Incomplete aromatization of the cyclized intermediate.[2]Often co-elutes with the desired pyrazole. Can be detected by NMR and GC-MS.[2]
Di-addition Products A second molecule of hydrazine reacts with the intermediate hydrazone.[2][7]Higher molecular weight peaks in MS. Can be challenging to separate from the desired product.
Pyrazolones When β-ketoesters are used as starting materials, reaction with hydrazine can lead to the formation of pyrazolones.[8][9]Distinct spectroscopic signature compared to pyrazoles.
Starting Material Hydrolysis β-ketonitriles and other sensitive starting materials can hydrolyze under acidic or basic conditions.[6]Presence of starting material peaks in NMR and TLC of the crude product.
Dimerization/Polymerization Some pyrazole derivatives, particularly aminopyrazoles, can undergo dimerization or polymerization under certain conditions.[10][11]Formation of high molecular weight species, often insoluble.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your pyrazole synthesis experiments in a question-and-answer format.

Issue 1: My reaction produces a mixture of regioisomers. How can I improve the selectivity?

This is one of the most frequent challenges. The regiochemical outcome is a delicate balance of steric and electronic effects, which can be manipulated by adjusting the reaction conditions.[4][5]

Troubleshooting Steps:

  • Solvent Selection is Critical: The choice of solvent can dramatically influence regioselectivity. If you are using a conventional solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly favor the formation of a single regioisomer.[4][5]

    SolventRegioisomeric Ratio (A:B)
    Methanol1:1.2
    Ethanol1:1.5
    2,2,2-Trifluoroethanol (TFE)15:1
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20:1
    Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[5]
  • pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. A systematic screening of acidic and basic catalysts is recommended.

    • Acidic Catalysis (e.g., HCl, H₂SO₄): Can favor one regioisomer.[4]

    • Basic Catalysis (e.g., NaOAc): May promote the formation of the other regioisomer.[4]

  • Temperature Control: Perform the reaction at different temperatures (e.g., room temperature vs. reflux) to assess the impact on selectivity.

Workflow for Optimizing Regioselectivity:

G Start Mixture of Regioisomers Observed Solvent_Screen Screen Solvents (e.g., TFE, HFIP) Start->Solvent_Screen pH_Screen Screen pH (Acidic vs. Basic Catalysis) Solvent_Screen->pH_Screen Temp_Screen Screen Temperature (RT vs. Reflux) pH_Screen->Temp_Screen Analysis Analyze Regioisomeric Ratio (NMR, GC-MS) Temp_Screen->Analysis Analysis->Solvent_Screen Further Optimization Needed Optimized Optimized Conditions for Single Regioisomer Analysis->Optimized Desired Selectivity Achieved

Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.

Issue 2: My NMR spectrum shows unreacted starting materials.

This indicates an incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light. Use fresh, high-purity hydrazine.[12]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature.[6][12]

  • Check Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of hydrazine is sometimes used to drive the reaction to completion.[6]

Issue 3: I have isolated a stable, non-pyrazole side product.

This is often a hydrazone intermediate.

Troubleshooting Steps:

  • Promote Cyclization: To convert the hydrazone to the desired pyrazole, you may need more forcing conditions.

    • Increase the reaction temperature.

    • Add an acid or base catalyst to promote intramolecular cyclization.[6]

    • Change the solvent to one with a higher boiling point.

Issue 4: My reaction mixture has turned dark, and I have a low yield of a discolored product.

Discoloration often points to the decomposition of the hydrazine starting material.[12]

Troubleshooting Steps:

  • Use High-Purity Hydrazine: Ensure you are using fresh, high-purity hydrazine. Hydrazine salts (e.g., phenylhydrazine HCl) can be more stable.[12]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the hydrazine.[12]

Section 3: Experimental Protocols

Protocol 1: High Regioselectivity Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Solvent

This protocol is a general guideline for leveraging fluorinated solvents to achieve high regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in HFIP to make a 0.2 M solution.

  • To this stirring solution, add the substituted hydrazine dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) to afford the desired pyrazole regioisomer in high purity and yield.[4]

  • Characterize the final product to confirm its structure and regiochemistry using NMR.

Protocol 2: Identification of Byproducts by GC-MS

This protocol outlines a general procedure for identifying volatile byproducts in your crude reaction mixture.

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, allowing for the identification of potential side products.[2]

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the regiochemistry of my pyrazole product?

While 1H and 13C NMR provide initial structural information, unambiguous assignment of regioisomers is best achieved using 2D NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful as it detects spatial proximity between protons, allowing you to establish the connectivity and relative positions of substituents on the pyrazole ring.[4]

Q2: I have a mixture of regioisomers that are difficult to separate by column chromatography. What are my options?

If chromatographic separation is challenging, consider the following:

  • Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, this can be an effective purification method.[5]

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. The directing group can then be removed in a subsequent step.[2]

Q3: Can microwave-assisted synthesis help in minimizing side products?

Yes, microwave-assisted synthesis can be a valuable tool. The rapid heating can lead to shorter reaction times, which can minimize the formation of degradation products. It can also, in some cases, improve yields and selectivity.[1][13]

Q4: Are there "greener" alternatives for pyrazole synthesis?

Absolutely. The use of water as a solvent, sometimes in combination with surfactants or deep eutectic solvents, is a growing area of research for more environmentally benign pyrazole synthesis.[14][15][16] These methods can offer high yields and selectivity while reducing the reliance on volatile organic solvents.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2000). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. PubMed. [Link]

  • BenchChem. (2025).
  • Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Portilla, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Raines, R. T., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • National Center for Biotechnology Information. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Taylor & Francis Online. (2011). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • Raines, R. T., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Dimerization of Pyrazole in Slit Jet Expansions. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Usiena air. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Troubleshooting

Troubleshooting guide for the purification of pyrazole esters.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the most complex bottlenecks encountered during the purification of pyrazole esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the most complex bottlenecks encountered during the purification of pyrazole esters. Pyrazole esters are highly crystalline, polar heterocycles that frequently suffer from regioisomer co-elution, poor solubility, and on-column degradation.

This guide bypasses generic advice to focus on the causality of these issues, providing self-validating protocols and field-proven workflows to ensure high-purity isolation.

Diagnostic Workflow: Pyrazole Ester Purification

PyrazolePurification Start Crude Pyrazole Ester Reaction Mixture TLC TLC & NMR Analysis (Identify Regioisomers/Byproducts) Start->TLC Decision1 Are Regioisomers Co-eluting? TLC->Decision1 DryLoad Dry-Loading Flash Chromatography Decision1->DryLoad No (ΔRf > 0.1) SaltCryst Hydrogen Sulfate Salt Selective Crystallization Decision1->SaltCryst Yes (ΔRf < 0.1) HydrolysisCheck Ester Hydrolysis Observed on Column? DryLoad->HydrolysisCheck Pure Pure Pyrazole Ester (Validated by 1H NMR) SaltCryst->Pure BufferSilica Buffer Silica with 1% TEA or Use Neutral Alumina HydrolysisCheck->BufferSilica Yes HydrolysisCheck->Pure No BufferSilica->Pure

Diagnostic workflow for pyrazole ester purification and regioisomer resolution.

Core Troubleshooting & FAQs

Q1: Why do my 1,3- and 1,5-pyrazole ester regioisomers co-elute on standard silica gel, and how can I resolve them? Causality: The Knorr pyrazole synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines inherently produces a1[1]. Because the ester group and the N-substituent dominate the molecule's dipole moment, these isomers often exhibit nearly identical retention factors (


) on normal-phase silica gel, making standard flash chromatography ineffective.
Solution:  You must alter the stationary phase chemistry or use selective salt formation. For liquid chromatography, switching to reverse-phase HPLC (C18) with a trifluoroacetic acid (TFA) modifier can 2 that causes peak tailing and co-elution[2]. Alternatively, selective crystallization of the regioisomers through the 3 exploits the differing basicities of the pyrazole nitrogens, allowing for macroscopic separation without chromatography[3].

Q2: My pyrazole ester decomposes or hydrolyzes during silica gel chromatography. What causes this, and how is it prevented? Causality: Silica gel is inherently slightly acidic (pH ~4.5–5.5). Pyrazole esters—particularly those with electron-withdrawing groups on the pyrazole ring—are highly susceptible to acid-catalyzed 4 when exposed to the massive surface area of silica, especially if the mobile phase contains trace water[4]. Solution: Neutralize the acidic silanol groups on the stationary phase. Add 1% triethylamine (TEA) to your mobile phase to buffer the silica gel, or switch to neutral alumina. If hydrolysis persists, bypass chromatography entirely and perform the purification via 5 from ethanol/water mixtures[5].

Q3: The crude pyrazole ester is insoluble in my chromatography mobile phase. How should I load the column without causing peak broadening? Causality: Pyrazole esters often exhibit high crystallinity and strong intermolecular hydrogen bonding (especially N-H pyrazoles), leading to poor solubility in non-polar eluents like hexanes. Loading the sample in a strong, polar solvent (e.g., pure dichloromethane or methanol) causes the sample band to travel too quickly down the column before partitioning, resulting in broad, overlapping peaks. Solution: Employ the 2. Dissolve the crude mixture in a volatile, strong solvent, add a small amount of silica gel, and evaporate to a free-flowing powder to ensure a narrow initial loading band[2].

Validated Experimental Protocols

Protocol 1: Dry-Loading Flash Chromatography for Regioisomer Separation

Self-Validating System: This protocol incorporates physical and spectroscopic validation checks to ensure the sample band remains narrow and fractions are accurately pooled.

  • Preparation: Dissolve the crude pyrazole ester mixture in the minimum required volume of dichloromethane (DCM) or methanol.

  • Adsorption: Add standard grade silica gel (230-400 mesh) to the solution at a 1:2 to 1:3 (sample:silica) mass ratio.

  • Evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Validation Check: Shake the flask. If clumps remain, residual solvent is present and will cause band broadening. Re-dissolve and dry again.

  • Column Packing: Pack the flash column as a slurry using the initial, non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully pour the dry-loaded silica powder onto the flat top of the packed column bed. Top with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

  • Elution & Validation: Elute using a shallow gradient (e.g., increasing Ethyl Acetate by 2% increments). Collect fractions and verify purity via

    
    H NMR.
    
    • Validation Check: Look for the distinct chemical shift of the pyrazole C4-proton (typically a singlet between

      
       6.0 - 7.0 ppm) to definitively differentiate the 1,3- and 1,5-isomers.
      
Protocol 2: Selective Crystallization of Pyrazole Regioisomers via Hydrogen Sulfate Salts

Self-Validating System: The success of this protocol is validated by the distinct crystalline morphology of the isolated salt, bypassing the need for complex chromatography.

  • Dissolution: Dissolve the crude mixture of pyrazole ester regioisomers in a minimal volume of ethyl acetate at room temperature.

  • Salt Formation: Slowly add 1.05 equivalents of concentrated sulfuric acid (

    
    ) dropwise while stirring vigorously.
    
  • Crystallization: Allow the mixture to stand at 4 °C for 12-24 hours. The less sterically hindered, more basic regioisomer will selectively precipitate as a hydrogen sulfate salt.

  • Isolation: Filter the crystals under vacuum and wash with cold ethyl acetate.

    • Validation Check: Analyze the filtrate and the crystals by TLC (after mini-workup of a crystal in

      
      ); the crystals should represent a single, pure regioisomer spot.
      
  • Free-Basing: Suspend the pure salt in water, neutralize with saturated aqueous sodium bicarbonate (

    
    ) until pH 8 is reached, and extract with dichloromethane to recover the pure pyrazole ester regioisomer.
    

Quantitative Data & Optimization Guidelines

The following table summarizes the quantitative optimization parameters for mobile phase systems based on specific pyrazole ester purification challenges.

Separation ChallengeRecommended Stationary PhaseOptimal Mobile Phase SystemAdditives / ModifiersExpected Outcome
Standard Purification Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient)NoneBaseline resolution for

Co-eluting Regioisomers C18 Reverse-Phase HPLCWater / Acetonitrile0.1% TFADisruption of H-bonding; sharp peaks
Acid-Sensitive Esters Neutral AluminaHexanes / Ethyl Acetate1% TEAPrevents on-column hydrolysis
Highly Polar N-H Pyrazoles Silica GelDichloromethane / Methanol0.5% Formic AcidReduces peak tailing and streaking

References

  • ACS Publications. "Organic Process Research & Development Vol. 13 No. 5."[Link]

  • ACS Publications. "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles | Organic Letters."[Link]

Sources

Optimization

Technical Support Center: Nitro-Pyrazole Stability &amp; Degradation Troubleshooting

Welcome to the Technical Support Center for nitro-pyrazole handling and formulation. Nitro-pyrazoles are highly valued as energetic materials and critical pharmacophores in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitro-pyrazole handling and formulation. Nitro-pyrazoles are highly valued as energetic materials and critical pharmacophores in drug development. However, the electron-withdrawing nature of the nitro group, combined with the tautomeric flexibility of the pyrazole ring, introduces unique stability liabilities.

This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate thermal, photolytic, and chemical degradation.

Core Mechanisms of Nitro-Pyrazole Instability

To troubleshoot degradation, one must first understand the causality behind the molecular breakdown. Nitro-pyrazoles generally degrade via three primary stress pathways:

  • Thermal Degradation: The dominant thermal decomposition pathway for polynitro-pyrazoles is the nitro-nitrite rearrangement[1]. For N-unsubstituted compounds like 3,4,5-trinitropyrazole (TNP), intramolecular regrouping to form an aci-nitropyrazole intermediate is highly favorable, proceeding with an activation energy (

    
    ) as low as 112.65 kJ/mol[1][2]. This is often followed by the homolytic elimination of 
    
    
    
    .
  • Photodegradation: Exposure to UV or ambient light triggers the photochemical reduction of the nitro group. The excited state of the nitro group abstracts hydrogen atoms from the solvent or excipients, leading to the formation of nitroso-pyrazole derivatives[3][4].

  • Isomeric/Chemical Instability: N-nitropyrazoles are thermodynamically less stable than their C-nitro counterparts. Under thermal stress or acidic conditions, the nitro group readily migrates from the N1 position to the C3 or C5 position[3][5].

DegradationPathways NP Nitro-Pyrazole Compound Thermal Thermal Stress (>150°C) NP->Thermal Photo Photolytic Stress (UV/Vis Light) NP->Photo Chemical Chemical Stress (pH/Redox) NP->Chemical Rearrangement Nitro-Nitrite Rearrangement Thermal->Rearrangement Ea ~112-234 kJ/mol Homolytic Homolytic NO2 Elimination Thermal->Homolytic High Temp Nitroso Nitroso-Pyrazole Derivatives Photo->Nitroso Radical Abstraction Hydrolysis Isomeric Migration Chemical->Hydrolysis N-to-C Migration

Fig 1. Mechanistic pathways of nitro-pyrazole degradation under thermal, photolytic, and chemical stress.

Quantitative Stability Profiles

Understanding the baseline stability of your specific scaffold is critical. The table below summarizes the thermal stability and kinetic parameters of common nitro-pyrazole derivatives to aid in comparative troubleshooting.

CompoundSubstituent PatternThermal Decomposition Onset (°C)Activation Energy (

, kJ/mol)
Primary Degradation Pathway
4-Nitropyrazole Single

at C4
~300-Homolytic

cleavage[6]
3,4,5-Trinitropyrazole (TNP)

at C3, C4, C5
~160–190112.65 – 127.3Nitro-nitrite rearrangement / Aci-nitropyrazole formation[1][2]
1-Methyl-3,4,5-trinitropyrazole (MTNP)

,

at C3, C4, C5
~180–200233.79Nitro-nitrate rearrangement[1][2]
4-Nitro-3,5-bis(nitromethyl)-pyrazole Polynitro aliphatic side chains~131-Steric repulsion induced cleavage[6]

Troubleshooting FAQs

Q1: We are synthesizing an N-nitropyrazole precursor, but NMR indicates a mixture of C-nitro isomers after storage. How do we prevent this?

  • Causality: The formation of a mixture of C-nitro isomers is a well-documented challenge. 1-Nitropyrazole (N-nitro) undergoes an uncatalyzed thermal rearrangement to form 3(5)-nitropyrazole[3][5]. This is driven by the thermodynamic preference for C-nitration over N-nitration due to the relative weakness of the

    
     bond compared to the 
    
    
    
    bond.
  • Solution: Store N-nitropyrazole intermediates at sub-zero temperatures (-20°C) in dry, inert conditions. If C-nitration is your ultimate synthetic goal, you can intentionally drive this rearrangement to completion by heating the N-nitro intermediate to 140°C, which yields the 3(5)-nitro isomer quantitatively[5].

Q2: Our 4-nitropyrazole-based drug candidate shows significant degradation during ICH Q1B photostability testing. What is the mechanism, and how can we formulate around it?

  • Causality: Under UV/Vis irradiation, the nitro group on the pyrazole ring is susceptible to photochemical reduction. The excited state of the nitro group abstracts hydrogen atoms from the surrounding solvent or excipients, leading to the formation of a nitroso-pyrazole derivative[3][4].

  • Solution:

    • Formulate the liquid API with radical scavengers or antioxidants (e.g., ascorbic acid, BHT) to quench the radical intermediates before they reduce the nitro group.

    • Avoid hydrogen-donating solvents (like primary alcohols) during the liquid-state handling of the API.

    • Mandate the use of amber vials or UV-blocking blister packs for all storage and clinical formulations[3].

Q3: We are developing a polynitro-pyrazole for energetic applications, but it decomposes prematurely below 150°C. Why is this happening?

  • Causality: The thermal stability of polynitro compounds is inversely proportional to the number of nitro groups due to intense steric and electrostatic repulsion between adjacent electronegative oxygen atoms[6]. In compounds like 3,4,5-trinitropyrazole, the presence of a labile N-H proton allows for an intramolecular regrouping to an aci-nitropyrazole, which requires a very low activation energy (~112.65 kJ/mol), making it highly susceptible to early thermal decay[1][2].

  • Solution: Introduce a substituent at the N1 position (e.g., a methyl group to form 1-methyl-3,4,5-trinitropyrazole). By removing the labile N-H proton, the aci-nitropyrazole pathway is blocked. This shifts the primary degradation mechanism to a nitro-nitrate rearrangement, which requires a significantly higher activation energy (233.79 kJ/mol), thereby safely increasing the decomposition onset temperature[1][2].

Standardized Experimental Protocols

To ensure data integrity, all stability assessments must act as self-validating systems. Below are the standardized protocols for evaluating the thermal and photolytic stability of nitro-pyrazoles.

Protocol A: TGA-DSC Thermal Profiling and Kinetic Modeling

TGAWorkflow Sample Sample Prep (1-2 mg, Al pan) Purge Inert Purge (Argon/N2) Sample->Purge Heat Dynamic Heating (5-20 °C/min) Purge->Heat Data DSC/TGA Acquisition Heat->Data Kinetics Kinetic Modeling (Isoconversional) Data->Kinetics

Fig 2. Step-by-step TGA-DSC workflow for evaluating the thermal stability of nitro-pyrazoles.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0–2.0 mg of the nitro-pyrazole compound into an aluminum pan. Critical Step: Use a pierced lid to prevent overpressurization and pan rupture from

    
     outgassing during decomposition[7].
    
  • Atmospheric Control: Place the pan in the TGA-DSC instrument and purge with dynamic Argon or

    
     gas (flow rate ~70 mL/min) for 15 minutes to eliminate oxidative variables[2].
    
  • Dynamic Heating: Heat the sample from 30°C to 400°C. Perform multiple runs at varying heating rates (e.g., 5, 10, 15, and 20 °C/min) to gather robust kinetic data[2].

  • Data Acquisition: Record the onset temperature of the exothermic decomposition peak and the associated mass loss percentage.

  • Kinetic Evaluation (Self-Validation): Utilize model-free isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) to calculate the activation energy (

    
    ). Validation Check: The calculated 
    
    
    
    must correlate with theoretical DFT-calculated energy barriers for the suspected degradation pathway (e.g., ~127 kJ/mol for TNP)[1][2].
Protocol B: Forced Photodegradation Profiling (ICH Q1B Compliant)

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the nitro-pyrazole in a non-hydrogen-donating solvent (e.g., acetonitrile) to isolate intrinsic photolysis from solvent-mediated reduction.

  • Irradiation: Expose the solution to a Xenon lamp (simulating D65/ID65 emission). Ensure an overall illumination of

    
     million lux hours and an integrated near-UV energy of 
    
    
    
    Watt hours/square meter[4].
  • Sampling: Aliquot samples at 0, 4, 8, 12, and 24 hours. Protect aliquots immediately in amber vials.

  • LC-MS/MS Analysis: Analyze the aliquots via mass spectrometry. Diagnostic Signature: Look for a mass shift of -16 Da (loss of oxygen), which confirms the nitro-to-nitroso degradation pathway[4].

References

  • Chemistry and thermal decomposition of trinitropyrazoles ResearchGate / AKJournals URL
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Benchchem URL
  • Electrochemical and Spectroelectrochemical Behavior of the Main Photodegradation Product of Nifedipine: The Nitrosopyridine Derivative ResearchGate URL
  • Bucking the Trend: Gathering 12 Nitro Groups Towards an Ultrahigh-Energy Oxidizer with Superior Stability CCS Chemistry URL
  • Review on synthesis of nitropyrazoles ResearchGate URL

Sources

Troubleshooting

Strategies for scaling up the synthesis of pyrazole-based intermediates.

Technical Support Center: Advanced Scale-Up Strategies for Pyrazole-Based Intermediates Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Scale-Up Strategies for Pyrazole-Based Intermediates

Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who hit roadblocks when transitioning pyrazole syntheses from the discovery bench to pilot-plant scale. Pyrazoles are privileged pharmacophores, foundational to blockbuster drugs like celecoxib, apixaban, and lenacapavir[1]. However, the classic Knorr condensation and 1,3-dipolar cycloadditions present severe scale-up challenges: uncontrollable exotherms, poor regioselectivity, and the handling of highly toxic, explosive hydrazine derivatives[1][2].

This guide is designed as a self-validating troubleshooting matrix. We do not just provide standard operating procedures; we deconstruct the thermodynamic and kinetic causalities behind each failure mode to ensure your scaled processes are robust, safe, and reproducible.

Section 1: Core Troubleshooting & FAQs

Q1: During the batch scale-up of our Knorr pyrazole synthesis, we are experiencing severe exotherms and a >10% accumulation of bis-addition byproducts. How can we control this?

The Causality: The condensation of hydrazines with 1,3-dicarbonyls is an exceptionally fast and highly exothermic reaction. In a standard batch reactor, the surface-area-to-volume ratio decreases drastically upon scale-up, leading to poor heat dissipation. Localized "hot spots" form at the point of reagent addition. This thermal runaway not only poses a severe safety risk but also provides the activation energy required for off-target pathways, such as the formation of bis-addition byproducts or the decomposition of sensitive intermediates (e.g., chiral cyclopropyl fragments seen in lenacapavir synthesis)[1].

The Solution: Transition the cyclocondensation step to a continuous flow reactor regime. Microreactors and plug-flow reactors (PFRs) offer superior heat transfer coefficients, allowing for near-isothermal operation even during highly exothermic mixing[3]. Furthermore, flow chemistry allows for the safe handling of hazardous reagents at elevated temperatures without accumulating large volumes of reactive intermediates[4].

Quantitative Comparison: Batch vs. Continuous Flow

ParameterTraditional Batch (400 L)Continuous Flow (Microreactor)
Addition/Residence Time 32 hours (due to cooling limits)[1]30 - 70 minutes[2][4]
Temperature Control ± 15 °C (Localized hot spots)± 0.5 °C (Near-isothermal)
Bis-addition Byproduct > 10% Area< 0.5% Area[1]
Space-Time Yield LowHigh (up to 5.7 g/day bench-scale)[2]

Q2: We are using an asymmetric 1,3-diketone and methylhydrazine. Our batch yields a 60:40 mixture of 1,3,5- and 1,3,4-substituted regioisomers. How do we drive regioselectivity without relying on costly downstream chromatography?

The Causality: Regioselectivity in the Knorr synthesis is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance surrounding them[5]. When these factors are finely balanced, the nucleophilic nitrogen of the substituted hydrazine attacks both centers indiscriminately. Standard polar protic solvents (like ethanol) fail to adequately differentiate the transition states of the two competing pathways.

The Solution: Shift the reaction control from purely kinetic to thermodynamic/hydrogen-bonding control by utilizing fluorinated solvents, such as Hexafluoro-2-propanol (HFIP), or by strictly modulating the pH[5]. HFIP acts as a strong hydrogen-bond donor, selectively activating the more electron-rich carbonyl group. This pre-organizes the transition state, drastically lowering the activation energy for one specific nucleophilic attack over the other, effectively preventing the formation of isomeric mixtures[5].

Quantitative Data: Solvent Effect on Regioselectivity

Solvent SystemAdditiveRegioisomeric Ratio (Isomer A : B)Yield (%)
EthanolNone60 : 4075
TolueneAcetic Acid75 : 2582
AcetonitrileNone50 : 5068
HFIP None > 95 : 5 [5]92

Q3: We need to scale up a fluorinated pyrazole core (similar to DFMMP) but want to avoid handling bulk toxic monomethylhydrazine (MMH). Are there safer alternatives?

The Causality: Fluorinated pyrazoles are critical building blocks for modern agrochemicals (e.g., fluxapyroxad, bixafen) and pharmaceuticals[6]. Traditional batch syntheses rely on hydrous MMH, which requires long reaction times, generates toxic aqueous effluent, and poses severe inhalation hazards[6].

The Solution: Implement a metal-free amine-redox continuous flow process. Instead of utilizing bulk MMH, you can generate the reactive diazonium species in situ from a primary aniline, immediately reduce it using a benign reductant (like Vitamin C/ascorbic acid), and telescope this stream directly into the 1,3-dicarbonyl condensation module. This "assembly line" approach ensures that the hazardous hydrazine derivative is consumed the moment it is generated.

Section 2: Mechanistic & Workflow Visualizations

FlowChemistry N1 Aniline / Amine Reservoir (Safe Precursor) N2 Diazotization & Reduction (In Situ Hydrazine Gen) N1->N2 Pump A N4 T-Mixer (High Efficiency) N2->N4 Telescoped Stream N3 1,3-Dicarbonyl Reservoir N3->N4 Pump B N5 Reactor Coil (Controlled Exotherm) N4->N5 Mixed Stream N6 Pure Pyrazole Output N5->N6 Continuous Flow

Continuous flow reactor workflow for safe, scalable pyrazole synthesis via in situ hydrazine generation.

Regioselectivity Dicarbonyl Asymmetric 1,3-Dicarbonyl Conditions Solvent Selection Dicarbonyl->Conditions Hydrazine Substituted Hydrazine Hydrazine->Conditions PathA Standard Solvents (EtOH) Kinetic Control Conditions->PathA PathB Fluorinated Solvents (HFIP) H-Bonding Control Conditions->PathB Mix Mixture of Regioisomers (Poor Selectivity) PathA->Mix Pure Single Regioisomer (>95:5 Selectivity) PathB->Pure

Mechanistic divergence in Knorr pyrazole synthesis based on solvent selection.

Section 3: Standardized Experimental Protocols

Protocol A: Continuous Flow Synthesis of N-Aryl Pyrazoles (Amine-Redox Assembly Line) Self-Validation Metric: Inline UV-Vis spectroscopy must show the disappearance of the diazonium absorbance peak before the stream enters the cyclization coil, ensuring complete reduction and preventing explosive hazards.

  • System Priming: Prime a multi-pump continuous flow system (e.g., Syrris or Vapourtec) with degassed, anhydrous solvent (e.g., acetonitrile) at a total flow rate of 750 µL/min[4].

  • Diazotization Module: Pump a 0.5 M solution of the aniline derivative and a 0.6 M solution of sodium nitrite/HCl into a T-mixer. Route through a 2.0 mL PFA reactor coil at 0 °C.

  • Reduction Module: Introduce a stream of aqueous L-ascorbic acid (Vitamin C, 1.5 equiv) to the diazonium stream. Pass through a 5.0 mL heated coil (40 °C) to yield the hydrazine intermediate in situ.

  • Cyclocondensation Module: Merge the newly formed hydrazine stream with a 0.5 M solution of the target 1,3-dicarbonyl compound. Route the combined stream through a 10.0 mL reactor coil maintained at 80 °C (residence time ~30 mins)[4].

  • Workup: Direct the reactor effluent into an inline liquid-liquid separator or a stirred flask containing saturated aqueous NaHCO₃ to quench the reaction. Extract the organic layer to isolate the highly pure pyrazole.

Protocol B: Regioselective Batch Synthesis using HFIP Self-Validation Metric: HPLC sampling at T=60 minutes must confirm a regioisomeric ratio of >95:5. If the ratio is lower, it indicates moisture contamination disrupting the HFIP hydrogen-bonding network.

  • Preparation: In a rigorously dried, jacketed reactor equipped with an overhead stirrer, dissolve the asymmetric 1,3-diketone (1.0 equiv) in Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration[5].

  • Temperature Control: Chill the reactor jacket to 0 °C. The high thermal mass of the solvent will help buffer the initial exotherm.

  • Addition: Charge a dropping funnel with methylhydrazine (1.1 equiv). Add the hydrazine dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Maturation: Once addition is complete, allow the reaction to warm to ambient temperature (20-25 °C) and stir for an additional 4 hours.

  • Isolation: Remove the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude solid via crystallization from an ethyl acetate/heptane mixture to afford the single pyrazole regioisomer[5].

References

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. Available at:[Link]

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering. Available at:[Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at:[Link]

  • Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles (WO2020093715A1). Google Patents.
  • Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles (EP3650443A1). Google Patents.
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. SciSpace. Available at:[Link]

Sources

Optimization

Technical Support Center: Impact of Solvent Choice on Pyrazole Synthesis

Topic: Optimization of Solvent Conditions for Pyrazole Cyclization Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current) Introduction: The Solvent as a Reagent In pyrazole synthesis—particular...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Solvent Conditions for Pyrazole Cyclization Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current)

Introduction: The Solvent as a Reagent

In pyrazole synthesis—particularly the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions—the solvent is not merely a medium; it is a chemoselective tool.

Our technical data indicates that solvent polarity, hydrogen-bond donating (HBD) ability, and dielectric constant are the primary determinants of:

  • Regioselectivity: Controlling the N-attack preference in unsymmetrical diketones.[1]

  • Tautomeric Equilibrium: Shifting the diketone/enol ratio to accelerate or inhibit nucleophilic attack.

  • Reaction Rate: Stabilizing the polar transition states of the cyclization step.

This guide provides troubleshooting workflows and optimized protocols to resolve common failures driven by incorrect solvent selection.

Critical Troubleshooting Modules

Module A: Controlling Regioselectivity

Issue: Formation of the unwanted regioisomer when using unsymmetrical 1,3-dicarbonyls.

Technical Insight: The reaction proceeds through a hydrazone intermediate.[2][3][4] The regioselectivity is determined by which carbonyl carbon the hydrazine's terminal nitrogen attacks first. This is governed by the Hard-Soft Acid-Base (HSAB) theory and steric factors, both of which are modulated by solvent.

  • Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the carbonyl oxygens. This levels the electrophilicity difference between the two carbonyls, often leading to mixtures (e.g., 1:1 to 3:1 ratios).

  • Fluorinated Solvents (TFE, HFIP): These are strong H-bond donors but poor acceptors. They selectively coordinate to the most basic carbonyl oxygen, activating it for attack. This can drive regioselectivity up to >95:5.

  • Aprotic Dipolar Solvents (DMF, DMSO): These solvate cations well but leave the hydrazine nucleophile "naked" and more reactive, often favoring the sterically controlled product.

Visualizing the Mechanism

The following diagram illustrates how solvent interaction directs the reaction pathway.

PyrazoleMechanism Reactants Unsymmetrical 1,3-Diketone + Hydrazine Solvent_Protic Protic Solvent (EtOH/MeOH) Reactants->Solvent_Protic Dissolution Solvent_Fluoro Fluorinated Solvent (TFE/HFIP) Reactants->Solvent_Fluoro Dissolution Inter_Mix Mixed H-Bonding (Non-Selective Activation) Solvent_Protic->Inter_Mix General Solvation Inter_Sel Selective H-Bonding (Activates C=O at R1) Solvent_Fluoro->Inter_Sel Specific Coordination Prod_Mix Mixture of Isomers (Low Regioselectivity) Inter_Mix->Prod_Mix Cyclization Prod_Single Single Regioisomer (High Regioselectivity) Inter_Sel->Prod_Single Cyclization

Caption: Solvent influence on activation energy and regioselectivity pathways during hydrazone formation.

Module B: Solving Low Yield & Slow Rates

Issue: Reaction stalls or yields <50% despite prolonged heating.

Diagnostic Checklist:

  • Dielectric Constant: Is the solvent polar enough to stabilize the zwitterionic intermediate?

    • Correction: Switch from Toluene (

      
      ) to DMF (
      
      
      
      ) or DMSO (
      
      
      ).
  • Water Management: Is water (a byproduct) inhibiting the dehydration step?

    • Correction: Use azeotropic removal (Dean-Stark with Toluene) or add molecular sieves if using EtOH.

  • Solubility: Are intermediates precipitating prematurely?

    • Correction: Use a co-solvent system (e.g., EtOH/DCM 1:1) to keep the hydrazone intermediate in solution until cyclization is complete.

Data Comparison: Solvent Efficiency

Solvent ClassRepresentative SolventReaction TempYield (Typical)RegioselectivityNotes
Polar Protic Ethanol (EtOH)Reflux (78°C)60-80%Low/ModerateStandard choice; green but slow.
Polar Aprotic DMF / DMAc25-60°C85-98%ModerateBest for yield. Stabilizes intermediates.
Non-Polar TolueneReflux (110°C)40-60%VariableRequires acid catalyst (pTSA) usually.
Fluorinated TFE / HFIP25-50°C75-90%High Expensive; use for difficult regiochemistry.
Green/Aqueous Water (+ Surfactant)25-80°C80-95%ModerateDriven by hydrophobic effect; product precipitates.

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis in Polar Aprotic Media

Use this for difficult substrates or when yield is paramount.

  • Dissolution: Dissolve the 1,3-dicarbonyl (1.0 equiv) in DMAc (N,N-Dimethylacetamide) (3 mL/mmol).

  • Addition: Add the hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: The reaction is often exothermic.

  • Catalysis (Optional): If using a hydrazine hydrochloride salt, add 1.0 equiv of base (e.g., Et3N) or use pre-neutralized hydrazine.

  • Reaction: Stir at 25°C for 2 hours. If TLC shows incomplete conversion, heat to 60°C for 1 hour.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The pyrazole will precipitate.[2][5] Filter and wash with water.[2]

    • Why this works: DMAc acts as a proton shuttle and stabilizes the polar transition state, accelerating the rate significantly compared to ethanol [1].

Protocol B: Green Aqueous Synthesis (Surfactant-Mediated)

Use this for eco-friendly scaling and easy purification.

  • Setup: Mix water (5 mL/mmol) and CTAB (Cetyltrimethylammonium bromide) (5 mol%).

  • Mixing: Add the 1,3-dicarbonyl and hydrazine.

  • Reaction: Stir vigorously at room temperature or 50°C.

    • Observation: The mixture will likely be heterogeneous (emulsion).

  • Completion: The product often solidifies out of the emulsion.

  • Isolation: Filter the solid. No organic solvent extraction is required.

    • Mechanism:[2][3][6][7][8] The "On-Water" effect and micellar catalysis concentrate reactants in the hydrophobic core, increasing effective concentration and rate [2].

Decision Tree: Selecting the Right Solvent

Use this flowchart to determine the optimal solvent based on your specific constraints (Regio control vs. Green chemistry vs. Substrate solubility).

SolventDecision Start Start: Define Priority Q_Regio Is Regioselectivity Critical? (Unsymmetrical Diketone) Start->Q_Regio Q_Green Is Green Chemistry/Safety a Priority? Q_Regio->Q_Green No Sol_Fluoro Use Fluorinated Solvents (TFE, HFIP) Q_Regio->Sol_Fluoro Yes Q_Solubility Are Reactants Water Soluble? Q_Green->Q_Solubility Yes Sol_PolarAprotic Use DMF or DMAc (Max Yield/Rate) Q_Green->Sol_PolarAprotic No (Max Yield needed) Sol_Water Use Water + Surfactant (CTAB/SDS) Q_Solubility->Sol_Water No (Hydrophobic Effect) Sol_Ethanol Use Ethanol/Methanol (Standard Reflux) Q_Solubility->Sol_Ethanol Yes

Caption: Logic flow for selecting reaction medium based on synthetic priorities.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of isomers in Ethanol but a single isomer in TFE? A: Ethanol is a "leveling" solvent; it hydrogen bonds non-selectively to both carbonyls. TFE (Trifluoroethanol) is a strong H-bond donor but a weak acceptor. It selectively coordinates to the most basic carbonyl (usually the one furthest from electron-withdrawing groups), activating it for the initial hydrazine attack, thus "locking in" the regiochemistry [3].

Q2: My reaction turns into a solid block in Ethanol. What should I do? A: This is a solubility issue. The intermediate hydrazone often precipitates before cyclizing.

  • Fix: Switch to Acetic Acid (reflux). It acts as both solvent and catalyst, solubilizing the intermediate and accelerating the dehydration step. Alternatively, add a co-solvent like THF or DCM to the Ethanol.

Q3: Can I use water if my starting materials are not water-soluble? A: Yes, and often it works better. This is known as "On-Water" catalysis. The hydrophobic effect forces the organic reactants together to minimize their surface area with water, effectively increasing the local concentration and reaction rate. Adding a surfactant like SDS or CTAB helps form micelles that act as nanoreactors [2].

Q4: I am using a hydrazine hydrochloride salt. Do I need a base? A: Yes. The nucleophile is the free base hydrazine (


). In acidic salts, the nitrogen is protonated (

) and non-nucleophilic.
  • Protocol: If using ethanol, add Sodium Acetate (NaOAc) or Triethylamine (Et3N) (1.0-1.2 equiv) to liberate the free hydrazine in situ.

References

  • Gosselin, F., et al. (2016).[9] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synthesis, 48(18), 3065-3076.

  • Singh, S., et al. (2023).[6][10] "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 7, 297–312.[6]

  • Deng, X., & Mani, N. S. (2008).[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters, 10(6), 1307–1310.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Conversion Rates in Pyrazole Synthesis."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Pyrazole Analogs

Introduction: The Privileged Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[2][3] Its structural versatility and ability to engage in various biological interactions have led to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The true power of the pyrazole core lies in its amenability to substitution. By strategically modifying the substituents at different positions on the ring, medicinal chemists can fine-tune the molecule's electronic properties, lipophilicity, and steric profile. This modulation directly impacts the compound's interaction with biological targets, allowing for the optimization of potency and selectivity—a concept known as the Structure-Activity Relationship (SAR).[4][5]

This guide provides a comparative analysis of substituted pyrazole analogs across three major therapeutic areas. We will delve into supporting experimental data, outline the causality behind key experimental protocols, and explore the mechanisms that underpin their biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.[2][4] Many of these analogs function by inhibiting key enzymes that regulate cell growth and division, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4] Others interfere with the cellular machinery of mitosis by inhibiting tubulin polymerization or trigger programmed cell death (apoptosis).[4][6][7]

Comparative Anticancer Potency of Substituted Pyrazoles

The following table summarizes the in vitro cytotoxic activity of several distinct substituted pyrazole analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/Derivative ClassSubstituentsTarget Cell Line(s)IC₅₀ ValueKey Mechanistic Target(s)Reference
Indole-Pyrazole Hybrids (33, 34) Indole moiety linked to the pyrazole coreHCT116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7 µMCDK2[4]
Pyrazole Carbaldehyde (43) Carbaldehyde group on the pyrazole ringMCF-7 (Breast)0.25 µMPI3 Kinase[4]
Fused Pyrazole (50) Fused heterocyclic ring systemHepG2 (Liver)0.71 µMEGFR, VEGFR-2[4]
Pyrazole-Thiohydrazide (13) Isatin-ylidene and thiohydrazide moieties4T1 (Breast)25 ± 0.4 µMDNA Intercalation, Cell Cycle Arrest[8]
Thiazole-Pyrazole Hybrid (6-8) Thiazole moiety attached to the pyrazole ringMCF-7 (Breast)10.21 - 14.32 µMNot specified[5]
Combretastatin-Pyrazole (7b) 3,4,5-trimethoxyphenyl and 4-fluorophenyl groupsMCF-7 (Breast)5.8 µMTubulin Polymerization, COX-2[9]

Analysis of Structure-Activity Relationship (SAR): The data reveals that hybrid molecules, which combine the pyrazole scaffold with other pharmacologically active moieties like indole or thiazole, often exhibit potent anticancer activity.[4][5] Furthermore, substitutions that enable the molecule to target specific enzymes, such as the kinase family, can lead to highly potent compounds with low micromolar or even nanomolar IC₅₀ values. For instance, the fused pyrazole derivative 50 demonstrates dual inhibition of EGFR and VEGFR-2, key regulators of cancer cell proliferation and angiogenesis, with IC₅₀ values of 0.09 and 0.23 µM, respectively.[4]

Featured Mechanism: CDK Inhibition and Cell Cycle Arrest

Many pyrazole analogs exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs). CDKs are a family of enzymes that, when activated by binding to cyclin proteins, control the progression of the cell through its division cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled proliferation. Pyrazole inhibitors can bind to the ATP-binding pocket of CDKs, preventing their function and causing the cell cycle to halt, typically at the G1/S or G2/M checkpoints, which can ultimately trigger apoptosis.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase (Mitosis) CDK46 CDK4/6 Rb pRb CDK46->Rb Phosphorylates G1_Arrest G1 Checkpoint Arrest CDK46->G1_Arrest CycD Cyclin D CycD->CDK46 CDK2_S CDK2 DNA_Rep DNA Replication CDK2_S->DNA_Rep CycE Cyclin E CycE->CDK2_S CDK1 CDK1 DNA_Rep->CDK1 Mitosis Mitosis CDK1->Mitosis CycB Cyclin B CycB->CDK1 Pyrazole Pyrazole Analog (CDK Inhibitor) Pyrazole->CDK46 Inhibits E2F E2F Rb->E2F Releases E2F->CycE Promotes Transcription

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system because it includes essential growth and sterility controls, ensuring that the absence of growth is due to the compound's activity and not contamination or non-viable inoculum.

Step-by-Step Methodology:

  • Antimicrobial Agent Preparation: Prepare a stock solution of the pyrazole analog in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in a sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. [10]2. Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [10]3. Inoculum Dilution: Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [10]4. Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial agent, bringing the total volume to 100 µL. [10]5. Controls:

    • Growth Control: A well containing 50 µL of inoculated broth and 50 µL of the solvent (without any antimicrobial agent) to confirm the viability of the microorganism.

    • Sterility Control: A well containing 100 µL of uninoculated broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air. [10]7. MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the pyrazole analog at which there is no visible growth (i.e., the well appears clear). This can be confirmed by reading the optical density with a plate reader. [11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole-based compounds are renowned for their anti-inflammatory properties, with the most prominent example being Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis and pain. [2][12]The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. [13][14]The selective inhibition of COX-2 over COX-1 is a key goal in drug design, as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. [12]Some pyrazoles also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. [5]

Comparative Anti-inflammatory Potency of Substituted Pyrazoles

The potency of anti-inflammatory pyrazoles is often measured by their IC₅₀ values against COX enzymes and their effectiveness in animal models of inflammation, such as the carrageenan-induced paw edema test.

Compound/Derivative ClassSubstituentsIn Vitro Activity (IC₅₀)In Vivo Activity (% Edema Inhibition)Reference
Celecoxib Analogs (A, B, C, D) Varied substitutions on phenyl ringsCOX-2: 38.7 - 61.2 nMComparable to Celecoxib[2]
Pyrazoline-Quinoline (14b) Extended alkyl chain, quinoline fusionCOX-2 Binding Affinity: -16.39 kcal/mol28.6 - 30.9 %[15]
Benzotiophenyl-Pyrazole (44) Benzotiophenyl and carboxylic acid groupsCOX-2: 0.01 µM; 5-LOX: 1.78 µMNot specified[5]
Pyrazoline (2e) Phenyl and substituted phenyl groupsNot specifiedHigher than Indomethacin[13]
Thiophene-Pyrazole (132b) Thiophene moietyCOX-2: 3.5 nMNot specified[16]

Analysis of Structure-Activity Relationship (SAR): For anti-inflammatory activity, selectivity for COX-2 is a major driver of SAR studies. The presence of specific groups, such as the aminosulfonyl moiety, can facilitate strong interactions with amino acid residues in the COX-2 active site. [5]The development of dual COX/LOX inhibitors, like compound 44 , represents a promising strategy for creating potent anti-inflammatory drugs with a broader mechanism of action. [5]Furthermore, in vivo studies confirm that high in vitro potency often translates to significant anti-inflammatory effects, as seen with pyrazoline 2e outperforming the standard drug Indomethacin. [13]

Conclusion and Future Outlook

Substituted pyrazole analogs unquestionably represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research demonstrates that targeted substitutions on the pyrazole ring can yield potent and selective agents for treating a wide array of diseases, from cancer to microbial infections and inflammatory disorders. The structure-activity relationships highlighted in this guide underscore the importance of rational design; electron-withdrawing groups often enhance antimicrobial and anticancer activities, while specific functionalities can drive high-affinity interactions with enzyme targets like CDKs and COX-2.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent analogs. The development of multi-target pyrazole derivatives, such as dual COX/LOX inhibitors or kinase inhibitors that target multiple signaling pathways, holds significant promise for overcoming drug resistance and improving therapeutic outcomes. As synthetic methodologies become more advanced, the exploration of novel and complex pyrazole structures will continue to expand the therapeutic potential of this privileged heterocyclic core.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Science. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Royal Society of Chemistry. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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Comparative

Comparative analysis of synthesis routes for functionalized pyrazoles.

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate synthetic methodologies not just for their theoretical elegance, but for their bench-level robustness, scalability, and regiochemical contro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate synthetic methodologies not just for their theoretical elegance, but for their bench-level robustness, scalability, and regiochemical control. The pyrazole nucleus is a privileged structural motif found in numerous blockbuster drugs and agrochemicals. However, the efficient and regioselective synthesis of highly functionalized pyrazoles remains a significant operational challenge.

This guide provides an objective, head-to-head comparison of the classical Knorr synthesis, modern 1,3-dipolar cycloadditions, and emerging multicomponent reactions (MCRs). By analyzing the mechanistic causality behind these routes, we can better select the optimal pathway for specific drug development applications.

Mechanistic Evaluation of Pyrazole Synthesis Routes

The Classical Standard: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative 1[1].

  • Causality & Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the most electrophilic carbonyl carbon of the dicarbonyl substrate, forming a hydrazone intermediate. An intramolecular cyclization follows, driven by the thermodynamic stability of the resulting aromatic pyrazole ring after dehydration 2[2].

  • Primary Limitation: When utilizing unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack can occur at either carbonyl group. This lack of transition-state bias frequently leads to a mixture of regioisomers, necessitating tedious chromatographic purification that hampers large-scale viability 1[1].

Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Nucleophilic Attack Pyrazole Aromatic Pyrazole Cyclization->Pyrazole Dehydration

Fig 1. Mechanistic workflow of the Knorr pyrazole synthesis.

The Regioselective Alternative: 1,3-Dipolar Cycloaddition

To bypass the regiochemical ambiguity of condensation reactions, 1,3-dipolar cycloadditions offer a highly controlled [3+2] annulation strategy 3[3].

  • Causality & Mechanism: This route typically involves generating a nitrile imine (a 1,3-dipole) in situ from a hydrazonoyl halide via base-mediated dehydrohalogenation. The dipole then reacts with an alkyne or surrogate dipolarophile3[3]. Because the reaction is concerted and governed by Frontier Molecular Orbital (FMO) interactions, it provides excellent regiocontrol, allowing for the precise construction of complex, polysubstituted pyrazoles 4[4].

Dipolar_Cycloaddition Halide Hydrazonoyl Halide Dipole Nitrile Imine Halide->Dipole Dehydrohalogenation Base Base (TEA) Base->Dipole Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Alkyne Dipolarophile Alkyne->Cycloaddition Pyrazole Regioselective Pyrazole Cycloaddition->Pyrazole Aromatization

Fig 2. 1,3-Dipolar cycloaddition pathway for regioselective pyrazoles.

The Green Frontier: Multicomponent & Transition-Metal Catalysis

Recent innovations focus on bypassing toxic hydrazine reagents entirely. For instance, titanium imido complexes can catalyze the multicomponent coupling of alkynes, nitriles, and azobenzenes via oxidatively induced N–N bond formation 5[5]. While thermodynamically challenging due to the high barrier of N–N reductive elimination, this route provides exclusive access to challenging 5-alkyl-3-arylpyrazoles 5[5].

Quantitative Data & Performance Comparison

The choice of synthesis route is inherently a trade-off between substrate availability, yield, and the need for downstream purification. The following table synthesizes quantitative performance metrics across the three primary methodologies.

Synthesis RouteTypical YieldsRegioselectivitySubstrate ScopeKey AdvantagesPrimary Limitations
Knorr Synthesis 60–95%[2]Poor to Moderate (with unsymmetrical substrates)[1]Broad (1,3-dicarbonyls, hydrazines)[1]Highly accessible reagents; operationally simple[1]Isomeric mixtures require complex chromatographic separation[2]
1,3-Dipolar Cycloaddition 70–98%[4]Excellent (FMO-controlled)[2]Moderate (requires specific dipoles/dipolarophiles)[3]Direct access to complex, tetrasubstituted pyrazoles[2]Precursor synthesis (hydrazonoyl halides) adds synthetic steps[3]
Ti-Catalyzed MCR 37–65%[5]High (specifically for 5-alkyl-3-arylpyrazoles)[5]Niche (alkynes, nitriles, azobenzenes)[5]Hydrazine-free; direct N-N bond formation[5]Lower overall yields; requires specialized organometallic catalysts[5]

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the completion of one step guarantees the viability of the next.

Protocol A: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Adapted from standard Edaravone synthesis workflows 3[3].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine (12.5 mmol).

  • Controlled Addition (Causality Check): Slowly add ethyl acetoacetate (12.5 mmol) dropwise in a fume hood. Causality: The initial hydrazone condensation is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of oxidative degradation side-products3[3].

  • In-Process Validation: Stir the mixture at 100 °C for 1 hour. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active phenylhydrazine spot validates complete conversion.

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter the crude solid.

  • Quality Control (QC): Recrystallize from ethanol. Validate the structural integrity via ¹H NMR (look for the characteristic pyrazole C4-H singlet around δ 5.5-6.5 ppm depending on tautomerization) and melting point analysis.

Protocol B: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazoles

Adapted for the coupling of nitrile imines with α-bromocinnamaldehyde 3[3].

  • Reagent Solubilization: Dissolve α-bromocinnamaldehyde (3.0 mmol) and the selected hydrazonoyl chloride (3.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) 3[3].

  • In Situ Dipole Generation (Causality Check): Add triethylamine (TEA) (3.3 mmol) dropwise at room temperature. Causality: TEA acts as a mild base to dehydrohalogenate the hydrazonoyl chloride, generating the transient nitrile imine. This must be done in the presence of the dipolarophile (the aldehyde) to immediately trap the dipole and prevent unwanted dimerization into tetrazines 3[3].

  • In-Process Validation: Stir at room temperature for 7–10 hours. The reaction is self-indicating; the precipitation of triethylammonium chloride salts visually confirms dehydrohalogenation. Validate completion via TLC.

  • Workup & QC: Wash the organic layer with water to remove the amine salts, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography and validate regioselectivity using 2D NOESY NMR to confirm the spatial relationship of the substituents.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles. BenchChem.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC (NIH).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences (IAS).
  • Dipolar cycloaddition reaction given pyrazoles 3.

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Validation

Validation of Spectroscopic Data for Novel Pyrazole Structures: A Comparative Guide

The Assignment Crisis: Why Standard NMR Fails Pyrazoles In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet it remains one of the most frequently misassigned structures in the primary literature.[1] The core...

Author: BenchChem Technical Support Team. Date: March 2026

The Assignment Crisis: Why Standard NMR Fails Pyrazoles

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet it remains one of the most frequently misassigned structures in the primary literature.[1] The core issue lies in the "Azole Ambiguity" : the propensity for annular tautomerism in


-unsubstituted pyrazoles and the subsequent regiochemical ambiguity during 

-alkylation or

-arylation.

When a 3-substituted pyrazole undergoes


-alkylation, it can yield two distinct regioisomers: the 1,3-disubstituted  and the 1,5-disubstituted  product. Standard 1D 

H NMR is often insufficient to distinguish these isomers because the chemical shift differences are subtle and solvent-dependent. Relying solely on scalar coupling (

) or simple chemical shift heuristics leads to structural misassignment, which can derail SAR (Structure-Activity Relationship) studies and patent validity.

This guide outlines a self-validating spectroscopic workflow that integrates advanced 2D NMR techniques (


N-HMBC, NOESY) and computational chemistry (DFT-GIAO) to definitively assign pyrazole regiochemistry.
Visualizing the Regioisomer Challenge

Pyrazole_Regioisomerism Tautomer N-Unsubstituted Pyrazole (Tautomeric Equilibrium) Isomer_13 1,3-Disubstituted Isomer (Thermodynamic often favored) Tautomer->Isomer_13 Alkylation at N1 Isomer_15 1,5-Disubstituted Isomer (Kinetic/Steric dependent) Tautomer->Isomer_15 Alkylation at N2 Reagent Electrophile (R-X) Base Reagent->Tautomer Ambiguity CRITICAL AMBIGUITY: Similar 1H shifts Identical Mass Isomer_13->Ambiguity Isomer_15->Ambiguity

Figure 1: The bifurcation pathway in pyrazole synthesis leading to regioisomer ambiguity.

Comparative Analysis of Validation Techniques

The following table contrasts the efficacy of standard versus advanced validation methods for pyrazole structure elucidation.

TechniqueResolution PowerPrimary UtilityLimitationsCost/Time
1D

H /

C NMR
LowPurity check, functional group verification.Cannot definitively distinguish 1,3- vs 1,5-isomers due to overlap and solvent effects.Low / Fast
2D NOESY / ROESY HighSpatial Proximity: Detects through-space interactions between

-substituents and Ring C-H or C-substituents.
Requires distinct signals; fails if substituents are small or exchangeable.[1]Med / Med

HMBC
Very HighNitrogen Fingerprinting: Distinguishes "pyrrole-like" (N1) vs "pyridine-like" (N2) nitrogens.[1]Requires high concentration or long acquisition times (low natural abundance of

N).[1]
High / Slow
DFT-GIAO Calculation DefinitivePrediction: Calculates theoretical shifts to compare with experimental data (MAE analysis).computationally intensive; requires accurate conformational sampling.Low / Slow
X-Ray Crystallography AbsoluteGold Standard: Unambiguous 3D structure.Requires a single crystal; time-consuming; crystal packing forces may alter conformation.High / Slow

The "Gold Standard" Integrated Workflow

To ensure scientific integrity and eliminate assignment errors, adopt this self-validating protocol. This workflow moves from rapid screening to definitive confirmation.

Step 1: Preliminary Screening & Tautomer Check[1]
  • Action: Acquire

    
    H NMR in two solvents (e.g., DMSO-
    
    
    
    and CDCl
    
    
    ).
  • Rationale: Pyrazole tautomers often exhibit different equilibrium ratios in different solvents. Significant peak shifting or sharpening/broadening between solvents indicates dynamic tautomerism or exchangeable protons (N-H) [1].

  • Self-Validation: If the number of signals exceeds the carbon count, or signals are extremely broad, suspect tautomeric mixtures.[1]

Step 2: Spatial Locking with NOESY
  • Action: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target: Look for cross-peaks between the

    
    -substituent (e.g., 
    
    
    
    -Methyl) and the adjacent ring substituent.
    • 1,3-Isomer:

      
      -Me is adjacent to H-5. Expect NOE: 
      
      
      
      -Me
      
      
      H-5.
    • 1,5-Isomer:

      
      -Me is adjacent to the C-5 substituent (e.g., Phenyl). Expect NOE: 
      
      
      
      -Me
      
      
      Ph-ortho.
  • Causality: The intensity of the NOE signal is proportional to

    
    . Only protons within ~5 Å will show a correlation [2].
    
Step 3: Nitrogen Fingerprinting ( N-HMBC)
  • Action: Acquire a long-range

    
     HMBC spectrum.
    
  • Rationale: Pyrazoles contain two distinct nitrogen types:[1][2][3]

    • N1 (Pyrrole-like): Shielded (approx -160 to -180 ppm).[1]

    • N2 (Pyridine-like): Deshielded (approx -60 to -100 ppm).[1]

  • Assignment: The

    
    -alkyl group protons will show a strong 
    
    
    
    coupling to the N1 nitrogen. If you observe a correlation to a shielded nitrogen (-170 ppm), you have identified the attachment point. The C3/C5 protons will show
    
    
    or
    
    
    correlations to specific nitrogens, allowing you to "walk" around the ring [3].
Step 4: In Silico Validation (DFT-GIAO)[1]
  • Action: If ambiguity persists, perform DFT geometry optimization (B3LYP/6-311++G(d,p)) followed by GIAO NMR calculation for both candidate isomers.

  • Analysis: Calculate the Mean Absolute Error (MAE) between experimental and theoretical shifts.

  • Threshold: The correct isomer typically yields an MAE < 0.1 ppm for

    
    H and < 2.0 ppm for 
    
    
    
    C [4].
Workflow Visualization

Validation_Protocol Start Synthesized Pyrazole (Unknown Regioisomer) Step1 Step 1: 1H NMR (DMSO + CDCl3) Check for Tautomerism/Purity Start->Step1 Decision1 Signals Resolved? Step1->Decision1 Decision1->Step1 No (Recrystallize/VT-NMR) Step2 Step 2: 2D NOESY Check N-R to C5-R Proximity Decision1->Step2 Yes Result_NOE NOE Observed? Step2->Result_NOE Step3 Step 3: 15N-HMBC Assign N-Pyrrole vs N-Pyridine Result_NOE->Step3 Ambiguous Final Definitive Structure Assignment Result_NOE->Final Clear Cross-peaks Step4 Step 4: DFT-GIAO Calculation Compare MAE (Exp vs Calc) Step3->Step4 If N-signals weak Step3->Final Clear 2J/3J correlations Step4->Final

Figure 2: The self-validating decision tree for pyrazole structure elucidation.

Case Study: Distinguishing 1,3- vs 1,5-Dimethyl-Pyrazole

Consider the methylation of 3-methylpyrazole. Two isomers are possible: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

Experimental Data Comparison
Feature1,3-Dimethylpyrazole1,5-DimethylpyrazoleDiagnostic Logic
NOESY Correlation

-Me

H-5
(Strong)

-Me

C-Me
(Strong)
In 1,3-isomer,

-Me is adjacent to the ring proton H-5.[1] In 1,5-isomer,

-Me is adjacent to the C-Methyl group.

C NMR (C-Me)

~13.5 ppm

~11.0 ppm
Steric compression in the 1,5-isomer (adjacent methyls) typically shields the methyl carbon (Gamma-gauche effect).[1]

N Shifts
N1: -175 ppmN2: -70 ppmN1: -178 ppmN2: -75 ppmWhile shifts are similar, the HMBC correlation from

-Me will point to N1. The key is which ring carbons correlate to N1.
Coupling (

)

~ 2.2 Hz

~ 1.8 Hz
Coupling constants across the ring often differ slightly, but are less reliable than NOE [5].[1]

Interpretation: In the 1,5-isomer, the steric clash between the


-methyl and C5-methyl groups causes a distinct upfield shift in the 

C spectrum for the methyl carbons and a strong NOE cross-peak between the two methyl singlets. In the 1,3-isomer, the

-methyl group is spatially isolated from the C3-methyl, resulting in an NOE correlation solely with the aromatic proton H-5.

References

  • BenchChem Technical Support. (2025).[1][4] Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link

  • Vertex AI Search. (2023).[1] Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. PMC. Link

  • ResearchGate. (2015).[5] Exploiting natural abundance 13C-15N coupling as a method for identification of nitrogen heterocycles. ResearchGate. Link

  • Alkorta, I., et al. (2020).[1][6] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Link

  • Tamaru, Y., et al. (2006).[7] The Selective Synthesis of 1,5-Disubstituted Pyrazoles and Structural Elucidation. Oxford Academic. Link

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Development for Screening Pyrazole Compound Libraries

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Assay Design The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical cand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Assay Design

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[2][3] Pyrazole derivatives have shown remarkable efficacy as inhibitors of crucial enzyme families, most notably protein kinases, cyclooxygenases (COX), and xanthine oxidase.[1][2]

However, the journey from a promising pyrazole library to a validated hit series is fraught with potential pitfalls. The success of any high-throughput screening (HTS) campaign hinges on the quality, robustness, and physiological relevance of the in vitro assays employed. A poorly designed assay can lead to a high rate of false positives, causing researchers to waste resources on promiscuous or artifactual hits, or worse, false negatives that cause genuinely active compounds to be overlooked.[4][5]

This guide provides an in-depth comparison of contemporary in vitro assay formats for screening pyrazole libraries against these key target classes. Moving beyond mere protocol recitation, we will dissect the causality behind experimental choices, emphasizing the principles of self-validating systems and providing the data-driven insights necessary to select the optimal assay for your specific discovery program.

Pillar I: The Strategic Choice of an Assay Platform for Kinase Inhibitor Screening

Protein kinases remain one of the most intensively pursued target classes for pyrazole-based inhibitors.[5][6] The choice of assay technology here is critical, as it directly impacts hit quality and the translatability of findings. We will compare three leading homogeneous (no-wash) assay formats suitable for HTS: Luminescence-Based ATP Depletion, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Scientific Principle: This assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase has phosphorylated its substrate. A proprietary luciferase enzyme utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal.[1][7][8] High kinase activity results in low ATP levels and thus, a low luminescent signal. Conversely, an effective inhibitor preserves ATP, leading to a high signal. The inverse relationship between kinase activity and signal is a key characteristic of this method.[9]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).

    • Add 0.5 µL of the test pyrazole compound (or DMSO vehicle control) at various concentrations.

    • Initiate the kinase reaction by adding 2.0 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10][11]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Mix the plate on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The integration time is typically 0.5 to 1 second per well.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the pyrazole compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays

Scientific Principle: TR-FRET assays measure the product of the kinase reaction—the phosphorylated substrate. This method relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) to a suitable acceptor fluorophore (e.g., phycoerythrin or a modified red-shifted dye).[12][13][14] In a common format, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-labeled acceptor are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity, resulting in a high FRET signal.[15] The use of a time-delay measurement eliminates interference from short-lived background fluorescence.[12][16]

Experimental Protocol: TR-FRET Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well low-volume black plate, add 2.5 µL of a 4X kinase solution.

    • Add 2.5 µL of a 4X solution of biotinylated substrate and ATP.

    • Add 1 µL of the test pyrazole compound at various concentrations (or DMSO vehicle).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of a 2X "Stop & Detect" solution containing a Europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor (e.g., XL665).

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. Excite the donor (e.g., at 320-340 nm) and measure emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 µs).

  • Data Analysis:

    • Calculate the ratiometric signal (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition based on the ratiometric signal relative to controls and calculate IC50 values as described previously.

Fluorescence Polarization (FP) Kinase Assays

Scientific Principle: FP is a competition-based assay that measures the disruption of binding between a phosphopeptide "tracer" and a phospho-specific antibody. The assay is based on the principle that a small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light.[17][18] When bound by a much larger antibody, its rotation slows dramatically, leading to a high polarization signal. In the assay, the kinase phosphorylates its substrate. This newly formed, unlabeled phosphoproduct then competes with the fluorescent tracer for binding to the antibody. An effective inhibitor prevents substrate phosphorylation, meaning there is no competition for the antibody, and the signal remains high.[15][19]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

  • Kinase Reaction Setup:

    • Perform the kinase reaction in a 384-well black plate as described for the other formats (typically in a 10-15 µL volume).

    • Stop the reaction by adding a small volume of EDTA solution.

  • Signal Detection:

    • Add 5 µL of a detection mixture containing the phospho-specific antibody and the fluorescent tracer peptide to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate polarizing filters (e.g., Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • A low mP value indicates high kinase activity (product displaces tracer), while a high mP value indicates inhibition.

    • Calculate percent inhibition and determine IC50 values.

Comparative Analysis and Data-Driven Recommendations

The choice between these platforms is not trivial, as different technologies can yield different hit lists from the same compound library.[6][7] A study comparing SPA (a radiometric method), TR-FRET, and FP for a tyrosine kinase screen found only a small degree of overlap in the identified hits.[7] Another study comparing three different kinase assay formats found less than 60% common hits.[6][20]

Assay TechnologyPrincipleAdvantagesDisadvantagesPotential Pyrazole Interference
Luminescence ATP DepletionUniversal (any kinase/substrate), high sensitivity, simple "mix-and-read" format, robust Z' factors.[1][7][21]Indirect measurement (ATP consumption, not product formation), susceptible to ATP-ases, requires significant ATP conversion for good signal.[9]Minimal. Less prone to color or fluorescence interference.
TR-FRET Product FormationDirect measurement of phosphorylation, high sensitivity, ratiometric signal reduces well-to-well variability.[12][13]Requires specific, high-quality antibodies; can have higher false-positive rates (up to 10% reported in one study).[6][20]Autofluorescence if pyrazole emission overlaps with acceptor. Quenching of signal.[22][23]
Fluorescence Polarization Competitive BindingHomogeneous, no separation steps, cost-effective, can be very robust.[17]Requires specific antibodies and fluorescent tracers; can be susceptible to light scatter and compound autofluorescence.[7][24]Can be significant. Autofluorescent pyrazoles can depolarize the signal, leading to false negatives.[22][23]

Senior Scientist's Recommendation: For initial HTS campaigns of large, diverse pyrazole libraries, a luminescence-based assay often provides the best balance of simplicity, cost, and robustness with a lower risk of compound interference. However, for lead optimization and mechanistic studies, TR-FRET is superior as it directly measures the product of interest (the phosphorylated substrate). While FP is a powerful technique, it should be used with caution for pyrazole libraries, and hits should be rigorously counterscreened for autofluorescence.[23] For critical projects, validating hits in a secondary, orthogonal assay format is highly recommended.[6]

Pillar II: Assay Development for Non-Kinase Pyrazole Targets

While kinases are a major focus, pyrazoles are also prominent inhibitors of enzymes like COX-2 and Xanthine Oxidase (XO).

Fluorometric Assay for Cyclooxygenase-2 (COX-2) Inhibition

Scientific Principle: This HTS-compatible assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to PGH2, a reaction that can be coupled to a probe (e.g., Amplex™ Red or OxiRed™) to generate a highly fluorescent product (resorufin).[25][26][27] Inhibitors of COX-2 block the initial oxygenation step, thereby preventing the generation of the fluorescent signal.

Experimental Protocol: Fluorometric COX-2 Inhibitor Assay

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, a fluorescent probe, and a COX cofactor.[27]

    • Prepare a working solution of human recombinant COX-2 enzyme in assay buffer.

    • Prepare a working solution of the substrate, arachidonic acid.

  • Assay Setup (in a 96-well black plate):

    • Add 10 µL of the test pyrazole compound solution (or Celecoxib as a positive control).

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "No Enzyme" blank.

    • Incubate for 5-10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[25][26]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate percent inhibition and determine IC50 values.

Spectrophotometric Assay for Xanthine Oxidase (XO) Inhibition

Scientific Principle: This is a classic, direct enzymatic assay that leverages the natural UV absorbance of the product, uric acid. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a distinct absorbance maximum around 290-295 nm.[3][4] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Pyrazole inhibitors will slow this rate of increase.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Assay Setup (in a 96-well UV-transparent plate):

    • To each well, add 50 µL of test pyrazole compound (or Allopurinol as a positive control) diluted in phosphate buffer (pH 7.5).

    • Add 30 µL of xanthine oxidase enzyme solution (e.g., 0.01 units/mL).

    • Pre-incubate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 60 µL of the substrate, xanthine (e.g., 150 µM).

    • Immediately measure the absorbance at 290 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (ΔAbs/min).

    • Determine percent inhibition and IC50 values based on the reduction in the reaction rate.

Pillar III: Trustworthiness Through Self-Validating Systems

A robust assay is a self-validating one. The single most important metric for ensuring the quality and reliability of an HTS assay is the Z'-factor .[6][22] Unlike the simpler signal-to-background (S/B) ratio, the Z'-factor incorporates the variability of both the positive and negative controls, providing a statistical measure of the separation between the two distributions.

Z'-Factor Calculation: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., maximal inhibition).

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5 ExcellentA robust assay with a large separation between controls, suitable for HTS.[6][11]
0 to 0.5 MarginalThe assay is "doable," but may have a higher rate of false positives/negatives.
< 0 UnacceptableNo separation between controls; the assay is not viable for screening.

Causality: An assay with a high S/B ratio can still be a poor assay if the data is highly variable. The Z'-factor penalizes this variability. By establishing a Z' > 0.5 during assay development, you are building a self-validating system that ensures any "hits" identified are statistically significant and not just random noise. This metric should be monitored throughout the screening campaign to detect any plate-to-plate or day-to-day drift in assay performance.[13]

Addressing Pyrazole-Specific Challenges

From experience, pyrazole libraries can present specific challenges that must be anticipated and mitigated:

  • Poor Aqueous Solubility: Many heterocyclic compounds, including pyrazoles, have low solubility in aqueous assay buffers.[8] This can lead to compound precipitation, inconsistent concentrations in the assay well, and artificially low potency values.

    • Mitigation: Always assess the kinetic solubility of your library early.[26] Maintain a consistent, low percentage of DMSO (typically ≤1%) in the final assay volume. For problematic compounds, consider formulation strategies, but be aware these can introduce their own artifacts.[8]

  • Compound Autofluorescence: A significant number of organic molecules fluoresce, and pyrazole derivatives are no exception.[14][17][25] This intrinsic fluorescence can directly interfere with FP and TR-FRET assays, leading to false negatives (in FP) or false positives (in TR-FRET).[22][23]

    • Mitigation: Always run a "pre-read" plate containing only buffer and the test compounds before adding assay reagents to identify fluorescent compounds at the excitation/emission wavelengths of your assay. These compounds should be flagged and their data interpreted with caution or confirmed via an orthogonal, non-fluorescent assay (e.g., luminescence).

Visualizing Workflows and Pathways

Clear visualization of experimental logic and biological context is essential for communication and reproducibility.

Signaling Pathway: Kinase Inhibition

kinase_pathway cluster_input cluster_pathway cluster_output cluster_inhibition Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase1 Downstream Kinase (e.g., MEK) Receptor->Kinase1 Activates Kinase2 Effector Kinase (e.g., ERK) Kinase1->Kinase2 Phosphorylates Response Gene Transcription, Cell Proliferation Kinase2->Response Leads to Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Kinase1 Inhibits

Caption: A generalized kinase signaling cascade inhibited by a pyrazole compound.

Experimental Workflow Comparison

assay_workflows cluster_lum Luminescence (ATP Depletion) cluster_fret TR-FRET (Product Formation) cluster_fp Fluorescence Polarization (Competition) l1 1. Add Kinase, Substrate, Compound l2 2. Add ATP (Start Reaction) l1->l2 l3 3. Incubate l2->l3 l4 4. Add Kinase-Glo® (Stop & Detect) l3->l4 l5 5. Read Luminescence l4->l5 f1 1. Add Kinase, Substrate, ATP, Compound f2 2. Incubate (Kinase Reaction) f1->f2 f3 3. Add Antibody/ Acceptor Mix (Detect) f2->f3 f4 4. Incubate (Detection Binding) f3->f4 f5 5. Read TR-FRET f4->f5 p1 1. Add Kinase, Substrate, ATP, Compound p2 2. Incubate (Kinase Reaction) p1->p2 p3 3. Add Antibody/ Tracer Mix (Detect) p2->p3 p4 4. Incubate (Competition Binding) p3->p4 p5 5. Read FP p4->p5

Caption: High-level comparison of HTS workflows for three common kinase assay formats.

Conclusion: From Assay to Insight

The selection of an in vitro assay is a foundational decision in the drug discovery process that has far-reaching consequences. For screening pyrazole compound libraries, there is no single "best" assay, only the most appropriate assay for the specific biological question, target class, and available resources. By understanding the underlying principles of each technology, rigorously validating performance using metrics like the Z'-factor, and anticipating compound-specific artifacts such as poor solubility and autofluorescence, researchers can design and execute screening campaigns that deliver high-quality, actionable data. This methodical, data-driven approach is what transforms a promising chemical scaffold into a validated lead series and, ultimately, a potential therapeutic.

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  • Agilent Technologies. (n.d.). TR-FRET. Agilent. [Link]

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Validation

Beyond the ATP Pocket: A Comparative Guide to Assessing Pyrazole Kinase Selectivity

Executive Summary The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, featuring in approved drugs like Ruxolitinib, Crizotinib, and Asciminib.[1] Its success stems from its ability to mimic the aden...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, featuring in approved drugs like Ruxolitinib, Crizotinib, and Asciminib.[1] Its success stems from its ability to mimic the adenine ring of ATP, allowing for potent Type I binding. However, this same feature introduces a critical liability: structural promiscuity . Because the ATP-binding cleft is highly conserved across the human kinome (over 500 kinases), pyrazole-based compounds frequently exhibit off-target activities that biochemical screens often misrepresent.

This guide provides a rigorous, comparative framework for assessing the selectivity of pyrazole compounds. Unlike standard protocols, we compare the Biochemical IC50 approach against the Live-Cell Target Engagement (NanoBRET) platform, demonstrating why the latter is the superior standard for validating pyrazole selectivity in the presence of physiological ATP concentrations.

Part 1: The Selectivity Paradox – Pyrazoles vs. The Kinome

The Structural Challenge

Pyrazoles typically function as ATP-competitive inhibitors. They form hydrogen bonds with the "hinge region" of the kinase.[2]

  • Primary Target: Designed to fit the specific gatekeeper residue of the target (e.g., JAK1).

  • Off-Targets: Often hit kinases with similar hinge architectures (e.g., Aurora, CDK, or other JAK family members).

To objectively measure this, we utilize the Selectivity Score (S-Score) and Gini Coefficient , but the context of measurement (Biochemical vs. Cellular) radically alters these values.

Comparative Analysis: Biochemical vs. Cellular Profiling

The following table contrasts the two dominant methodologies for assessing pyrazole selectivity.

FeatureMethod A: Biochemical Profiling (e.g., ADP-Glo, TR-FRET)Method B: Live-Cell Target Engagement (e.g., NanoBRET)Verdict for Pyrazoles
State of Kinase Truncated, purified domains.Full-length, native conformation in cells.NanoBRET captures allosteric impacts.
ATP Concentration Artificial (usually ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ~10-100 µM).
Physiological (~1-5 mM).NanoBRET is essential. Pyrazoles must compete with mM ATP levels.
Readout Enzymatic inhibition (IC50).[3][4]Physical occupancy/binding (EC50).NanoBRET proves the drug is at the target.
False Positives High.[5] "Sticky" compounds appear potent.[6]Low. Requires membrane permeability.NanoBRET filters non-permeable hits.
Throughput Very High (Panel of 400+ kinases).Medium (Targeted panels).[7]Biochemical is better for initial triage.

Expert Insight: For pyrazoles, biochemical assays often overestimate potency and underestimate selectivity because they lack the intense competition of intracellular ATP. A pyrazole might look selective at 10 µM ATP (biochemical) but lose that selectivity when fighting 2 mM ATP (cellular) against a similar off-target.

Part 2: The Assessment Workflow

We recommend a funnel approach: In Silico Prediction


 Biochemical Triage 

Cellular Validation.
Step 1: In Silico Off-Target Safety Assessment (OTSA)

Before wet-lab testing, use molecular docking to predict off-targets based on the "hinge-binding" similarity.

  • Focus: Check the gatekeeper residue. If your pyrazole targets a Threonine-gatekeeper kinase, screen against other T-gatekeeper kinases (e.g., p38, Lck).

Step 2: Biochemical Selectivity Triage (The "Broad Net")

Use a commercially available panel (e.g., KinomeScan or Reaction Biology HotSpot) to screen the compound at a single concentration (e.g., 1 µM).

  • Goal: Identify any kinase inhibited >50%.

  • Output: A "Selectivity Tree" or Heatmap.

Step 3: The Gold Standard – Live-Cell Target Engagement (NanoBRET)

This protocol is the critical validation step. It measures the apparent affinity of the pyrazole for the off-target inside a living cell.

Protocol: NanoBRET™ TE Intracellular Kinase Assay

Principle: A kinase-NanoLuc fusion protein transfers energy to a cell-permeable fluorescent tracer.[8] The pyrazole test compound competes with the tracer. Binding causes a loss of BRET signal.[9]

Materials:

  • HEK293 cells transfected with Kinase-NanoLuc fusion vectors (Target and Off-Target panels).

  • Cell-permeable NanoBRET Tracer (K-4 or K-5 depending on kinase).

  • Test Compound (Pyrazole derivative).[6][5][10][11]

  • Detection Instrument: GloMax Discover or equivalent BRET-capable reader.

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Plate HEK293 cells at 2x10^5 cells/mL in 6-well plates.

    • Transfect with Kinase-NanoLuc plasmid using FuGENE HD (Ratio 3:1). Incubate 20-24h.

  • Seeding (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (no phenol red).

    • Adjust density to 2x10^5 cells/mL.

    • Add NanoBRET Tracer (at determined

      
       concentration).
      
    • Dispense 38 µL of cell/tracer mix into white 384-well non-binding plates.

  • Compound Treatment:

    • Prepare 20x serial dilutions of the Pyrazole compound in DMSO.

    • Add 2 µL of compound to cells (Final DMSO = 1%).

    • Include controls: No Compound (Max BRET), High Inhibitor (Min BRET/Background).

  • Incubation:

    • Incubate for 2 hours at 37°C / 5% CO2. This allows equilibrium competition between the pyrazole and the tracer.

  • Detection:

    • Add 10 µL of 3x NanoBRET NanoGlo Substrate/Extracellular Inhibitor mix.

    • Read Donor Emission (460nm) and Acceptor Emission (618nm) immediately.

  • Data Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Convert to % Occupancy and fit to sigmoidal dose-response to determine intracellular affinity (

      
       or 
      
      
      
      ).

Part 3: Visualization of Selectivity Logic

Diagram 1: The Pyrazole Selectivity Assessment Workflow

This flow illustrates the decision logic from chemical synthesis to validated lead.

SelectivityWorkflow Start New Pyrazole Analog InSilico In Silico Docking (Check Gatekeeper Residues) Start->InSilico Biochem Biochemical Panel (1 µM) (ADP-Glo / KinomeScan) InSilico->Biochem Prioritize Hits Decision1 >50% Inhibition of Off-Targets? Biochem->Decision1 NanoBRET Live-Cell NanoBRET (Target Engagement) Decision1->NanoBRET Yes (Validate Potency) Success Validated Selective Lead Decision1->Success No (Highly Selective) Fail Discard / Redesign (Scaffold Too Promiscuous) NanoBRET->Fail High Affinity for Off-Target NanoBRET->Success Low Affinity for Off-Target

Caption: A funnel-based workflow for filtering pyrazole promiscuity. Biochemical assays serve as a broad net, while NanoBRET provides the physiological " go/no-go " decision.

Diagram 2: Off-Target Interference in Signaling (JAK-STAT Example)

Pyrazoles targeting JAKs often off-target Aurora kinases due to structural similarity. This diagram maps the biological consequence.

JAK_OffTarget Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK1/2 (Primary Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Signaling Aurora Aurora A (Common Off-Target) Mitosis Mitotic Spindle Assembly Aurora->Mitosis Toxicity G2/M Arrest (Toxicity) Mitosis->Toxicity Disruption Drug Pyrazole Inhibitor Drug->JAK Intended Inhibition Drug->Aurora Unintended Inhibition

Caption: Mechanism of Action and Toxicity. A selective pyrazole should inhibit the Green path (JAK) without disrupting the Red path (Aurora), preventing cytotoxicity.

Part 4: Comparative Data Case Study

Compound: "Pyraz-X" (Hypothetical JAK1 selective inhibitor) vs. Reference: Ruxolitinib (JAK1/2 inhibitor).

The table below demonstrates how selectivity data changes between assay types. Note the "Selectivity Shift" in the cellular assay due to ATP competition.

Target / Off-TargetAssay TypePyraz-X IC50 (nM)Ruxolitinib IC50 (nM)Interpretation
JAK1 (Target) Biochemical2.53.3Both potent in vitro.
JAK1 (Target) Cellular (NanoBRET) 15.0 22.0 Potency shifts due to ATP competition.
JAK2 (Off-Target)Biochemical10.02.8Pyraz-X shows 4x selectivity; Ruxolitinib is equipotent.
JAK2 (Off-Target)Cellular (NanoBRET) >1000 25.0 Critical Insight: Pyraz-X is highly selective in cells; Ruxolitinib remains dual-active.
Aurora A (Off-Target)Biochemical50.0150.0Pyraz-X appears "dirty" (potent off-target).
Aurora A (Off-Target)Cellular (NanoBRET) >5000 >5000 Correction: Biochemical assay was a false positive. High cellular ATP prevents Aurora binding.

Key Takeaway: Relying solely on biochemical data (Row 5) would have flagged Pyraz-X as "dirty" for Aurora A. Cellular validation (Row 6) rescued the compound, proving the off-target binding is not relevant at physiological ATP levels.

References

  • Robers, M. B., et al. (2015). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[12] Cell Chemical Biology.[12][13] Link

  • Olaru, A., et al. (2023).[14] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[5][15][16] Molecules.[3][6][4][5][9][10][13][15][17][18] Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.[12] Promega Technical Manual. Link

  • Vasta, J. D., et al. (2018). Same Target, Different Cell: Cellular Context Determines the Affinity of Chemical Probes. Cell Chemical Biology.[12][13] Link

Sources

Comparative

A Comparative Benchmarking Guide to the Efficacy of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Against Established Therapeutics

Introduction: The Promise of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a rema...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs.[1][2] The structural versatility of the pyrazole scaffold allows for the fine-tuning of its biological effects, making it a "privileged structure" in drug discovery. Pyrazole-containing compounds have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6][7][8] This guide introduces a novel derivative, Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate, and outlines a comprehensive strategy for benchmarking its efficacy against established drugs in these key therapeutic areas. The presence of the nitro group and the benzyl moiety suggests the potential for unique biological interactions and an enhanced therapeutic profile.[9]

Potential Therapeutic Applications and Established Drugs for Comparison

Based on the extensive literature on pyrazole derivatives, we will explore the efficacy of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate in three primary areas: inflammation, oncology, and infectious diseases.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines.[1][4][14][15][16] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways in cancer progression.[4][14] We will benchmark our compound against Doxorubicin , a widely used chemotherapeutic agent.[17]

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in many compounds with significant antibacterial and antifungal properties.[2][5][7][18][19][20] For this application, we will compare our compound's efficacy against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[5]

Proposed Mechanisms of Action

The following sections outline the hypothesized mechanisms of action for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate in each therapeutic area, based on the known activities of similar compounds.

Anti-inflammatory Action: Potential COX-2 Inhibition

G Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Test_Compound Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Test_Compound->COX-2 Inhibits

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Anticancer Action: Induction of Apoptosis

Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and interference with DNA synthesis.[4][14][16] We propose that Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate may trigger the intrinsic apoptotic pathway in cancer cells.

G Test_Compound Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate Mitochondrion Mitochondrion Test_Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed anticancer mechanism via intrinsic apoptosis pathway.

Antimicrobial Action: Disruption of Bacterial Cell Processes

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes, such as DNA replication or cell wall synthesis.[2][7] We hypothesize that our test compound may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, similar to the mechanism of fluoroquinolones.

G Test_Compound Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate DNA_Gyrase DNA_Gyrase Test_Compound->DNA_Gyrase Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Leads to (when inhibited)

Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.

Experimental Protocols for Efficacy Benchmarking

The following protocols are designed to provide a robust comparison of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate with established drugs.

Experimental Workflow Diagram

G Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Anti_inflammatory Anti-inflammatory (COX-2 Inhibition Assay) In_Vitro_Assays->Anti_inflammatory Anticancer Anticancer (MTT Assay) In_Vitro_Assays->Anticancer Antimicrobial Antimicrobial (Broth Microdilution) In_Vitro_Assays->Antimicrobial In_Vivo_Studies In Vivo Studies Anti_inflammatory->In_Vivo_Studies Anticancer->In_Vivo_Studies Antimicrobial->In_Vivo_Studies Paw_Edema_Model Carrageenan-induced Paw Edema In_Vivo_Studies->Paw_Edema_Model Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Infection_Model Bacterial Infection Model In_Vivo_Studies->Infection_Model Data_Analysis Data Analysis & Comparison Paw_Edema_Model->Data_Analysis Xenograft_Model->Data_Analysis Infection_Model->Data_Analysis End End Data_Analysis->End

Caption: Overall experimental workflow for benchmarking.

Protocol 1: In Vitro Anti-inflammatory Assay - COX-2 Inhibition

This assay will determine the compound's ability to inhibit the COX-2 enzyme.[21][22][23]

  • Preparation: Prepare solutions of the test compound, Indomethacin (positive control), and a vehicle control in DMSO.

  • Enzyme Reaction: In a 96-well plate, add COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) and compare it to that of Indomethacin.

Protocol 2: In Vitro Anticancer Assay - MTT Cell Viability Assay

This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.[17][24][25][26]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[17][26]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound, Doxorubicin (positive control), and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The MTT is converted to formazan by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value for each cell line and compare it with Doxorubicin.

Protocol 3: In Vitro Antimicrobial Assay - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[27][28][29][30]

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum.

  • Serial Dilution: Perform serial dilutions of the test compound, Ciprofloxacin (positive control), and a vehicle control in a 96-well plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation and Interpretation

The results of the proposed experiments should be presented in a clear and concise manner to facilitate comparison.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCOX-2 IC50 (µM)
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate[Insert Value]
Indomethacin[Insert Value]

A lower IC50 value indicates greater potency.

Table 2: In Vitro Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate[Insert Value][Insert Value]
Doxorubicin[Insert Value][Insert Value]

A lower IC50 value indicates greater cytotoxicity against the cancer cell line.

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate[Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]

A lower MIC value indicates greater antimicrobial activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate. The proposed experiments will systematically benchmark its efficacy against established drugs in the fields of inflammation, oncology, and infectious diseases. Promising results from these in vitro studies will warrant further investigation through in vivo animal models, such as the carrageenan-induced paw edema model for inflammation, tumor xenograft models for cancer, and bacterial infection models for antimicrobial activity.[11][24][31] The data generated will be crucial for determining the therapeutic potential of this novel pyrazole derivative and guiding its further development towards clinical applications.

References

  • IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Available at: [Link].

  • AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available at: [Link].

  • Reddy, et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link].

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link].

  • MDPI. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link].

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available at: [Link].

  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link].

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link].

  • AJRB. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link].

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link].

  • PubMed. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link].

  • Bentham Science. Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Available at: [Link].

  • J-Stage. Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Available at: [Link].

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].

  • ResearchGate. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link].

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link].

  • ITPS. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link].

  • Slideshare. Preclinical and clinical screening of anticancer drugs. Available at: [Link].

  • PMC. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Available at: [Link].

  • Journal of Applied Pharmaceutical Science. In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Available at: [Link].

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link].

  • PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available at: [Link].

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link].

  • PMC. Guidelines for clinical evaluation of anti‐cancer drugs. Available at: [Link].

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link].

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link].

  • PubMed. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Available at: [Link].

  • PMC. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available at: [Link].

  • Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link].

  • Semantic Scholar. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Available at: [Link].

  • MedDocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link].

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link].

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link].

  • Semantic Scholar. Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Available at: [Link].

  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link].

  • PMC. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available at: [Link].

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link].

  • Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles. Available at: [Link].

  • Der Pharma Chemica. Synthesis and antimicrobial activities of some new pyrazole derivatives. Available at: [Link].

  • ResearchGate. Antibacterial Activity Estimation of New Pyrazole Compounds. Available at: [Link].

Sources

Validation

Correlation between computational docking scores and experimental activity for pyrazole derivatives.

Executive Summary Content Type: Technical Comparison & Protocol Guide Primary Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads. This guide objectively evaluates the performance of major comput...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison & Protocol Guide Primary Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads.

This guide objectively evaluates the performance of major computational docking suites (AutoDock Vina, Schrödinger Glide, and GOLD) specifically when applied to pyrazole derivatives . Pyrazoles are a privileged scaffold in kinase and COX inhibitors (e.g., Celecoxib, Ruxolitinib), yet they present unique challenges due to annular tautomerism (N1-H vs. N2-H shifts).

Standard docking protocols often fail to correlate with experimental IC


 values for pyrazoles because they neglect the energetic cost of tautomeric shifts. This guide synthesizes benchmarking data to determine which engine best handles this scaffold and provides a validated workflow to maximize correlation (

) with biological activity.

Part 1: The Pyrazole Challenge in In Silico Screening

The correlation between docking scores (predicted


) and experimental activity (IC

/K

) is rarely linear. For pyrazoles, this disconnect is frequently driven by tautomeric ambiguity .
The Mechanistic Bottleneck

The pyrazole ring contains two adjacent nitrogen atoms. In solution, the proton can migrate between N1 and N2.

  • N1-H Tautomer: Acts as a donor at position 1, acceptor at position 2.

  • N2-H Tautomer: Acts as an acceptor at position 1, donor at position 2.

Why this breaks docking: Most docking software (e.g., standard AutoDock Vina) treats the ligand as a fixed topological input. If the input structure is the N1-H tautomer, but the protein pocket requires the N2-H form for a critical hydrogen bond (e.g., with the hinge region of a kinase), the docking engine will either fail to find the pose or assign a high energy penalty, resulting in a false negative .

Part 2: Comparative Analysis of Docking Engines

We analyzed benchmarking data from recent studies (including kinase and COX-2 datasets) to compare how leading engines handle pyrazole-like scaffolds.

Table 1: Performance Matrix for Pyrazole Derivatives
FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD (GoldScore)
Scoring Correlation (

)
Moderate (0.4 - 0.6) High (0.6 - 0.8) Moderate (0.5 - 0.7)
Pose Accuracy (RMSD < 2Å) High (>85%)Very High (>90%) High (80-85%)
Tautomer Handling Static (Input dependent)Dynamic (LigPrep enumerates states)Flexible (On-the-fly flipping options)
Scaffold Bias Low (General purpose)High (Optimized for hydrophobic enclosures)High (Good for polar pockets)
Best Use Case High-throughput Virtual Screening (HTVS)Lead Optimization & Binding Mode ValidationFlexible receptor side-chains
Detailed Engine Assessment
1. Schrödinger Glide (Extra Precision - XP)
  • Performance: Glide XP consistently outperforms open-source alternatives in ranking pyrazole derivatives, particularly for kinase targets (e.g., CDK2, VEGFR-2).

  • Mechanism: Its scoring function explicitly penalizes desolvation, which is critical for hydrophobic pyrazole cores. Crucially, the LigPrep module generates multiple tautomeric states prior to docking, allowing the engine to sample both N1-H and N2-H forms.

  • Data Support: In comparative studies of COX-2 inhibitors, Glide showed a superior ability to discriminate active pyrazole carboxamides from decoys compared to standard force fields [1, 7].

2. AutoDock Vina
  • Performance: Vina is exceptionally fast and effective at finding the correct binding pose (low RMSD), often matching Glide's accuracy. However, its scoring function (affinity prediction) often shows weaker correlation with IC

    
     for pyrazoles.
    
  • Limitation: Vina lacks an intrinsic tautomer generator. If the user inputs the wrong tautomer, the score will be inaccurate.

  • Workaround: To achieve high correlation with Vina, users must manually enumerate tautomers and dock both, retaining the best score [3, 11].

3. GOLD (Genetic Optimization for Ligand Docking)[1]
  • Performance: GOLD excels when the protein active site requires flexibility (induced fit).

  • Mechanism: GoldScore and ChemScore functions are less sensitive to precise geometric clashes than Glide, which can be advantageous for bulky pyrazole derivatives [7].

Part 3: Validated Protocol (Self-Validating System)

To maximize the correlation between computational scores and experimental activity, do not rely on a single docking run. Use this Tautomer-Aware Ensemble Workflow .

Step-by-Step Methodology
  • QM-Based Tautomer Enumeration:

    • Do not use standard force fields (MMFF94) to predict the dominant tautomer. Pyrazole tautomer ratios are sensitive to substituents (e.g., -CF

      
       vs -CH
      
      
      
      ).
    • Action: Use semi-empirical (PM6) or DFT (B3LYP/6-31G*) methods to calculate the energy difference between N1-H and N2-H states. If

      
       kcal/mol, dock both  species [8].
      
  • Ensemble Docking:

    • Prepare the receptor with explicit water molecules if they mediate binding (common in pyrazole-kinase interactions).

    • Dock all generated tautomers.

  • Consensus Scoring & Rescoring:

    • Do not rely solely on the docking score.

    • Action: Rescore the top 10 poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). This calculates the free energy of binding (

      
      ) more accurately by treating solvation energy as a continuum.
      
    • Validation: A study on M-pro inhibitors showed that MM-GBSA rescoring improved the correlation coefficient (

      
      ) from 0.45 (docking score) to 0.72 [10, 12].
      
Experimental Workflow Diagram

PyrazoleDockingWorkflow cluster_prep Ligand Preparation (Critical Step) cluster_analysis Analysis & Rescoring Start Input: Pyrazole Derivative (2D) TautomerGen Generate Tautomers (N1-H & N2-H) Start->TautomerGen QMCalc QM Energy Calculation (DFT/B3LYP) TautomerGen->QMCalc Filter Filter: Is Delta E < 2 kcal/mol? QMCalc->Filter Docking Ensemble Docking (Vina/Glide) Filter->Docking Yes (Keep Both) Filter->Docking No (Keep Stable Only) PoseSelect Select Top Poses (RMSD Clustering) Docking->PoseSelect MMGBSA MM-GBSA Rescoring (Delta G Binding) PoseSelect->MMGBSA Result Output: Predicted Activity (High Correlation) MMGBSA->Result

Caption: Tautomer-Aware Docking Workflow. Critical decision points (Diamond) ensure both energetic states of the pyrazole ring are sampled if they are thermodynamically accessible.

Part 4: Correlation Reality Check

Researchers must manage expectations regarding correlation metrics.

  • Expected

    
    :  In successful retrospective studies of pyrazoles, an 
    
    
    
    of 0.5 – 0.7 is considered excellent [4, 11].
  • Why not 0.9? Docking scores approximate enthalpy (

    
    ). They often neglect entropy (
    
    
    
    ) and the energy cost of desolvating the ligand.
  • Outliers: Pyrazoles with bulky hydrophobic groups (e.g., -CF

    
    , phenyl) often score better than they bind experimentally because scoring functions overestimate the hydrophobic effect while underestimating the steric penalty of fitting into a rigid pocket [1].
    
Decision Matrix: Choosing Your Engine

SoftwareSelection Root Project Goal? HTVS Virtual Screening (>10k compounds) Root->HTVS LeadOpt Lead Optimization (<100 compounds) Root->LeadOpt Vina AutoDock Vina (Speed + Consensus) HTVS->Vina Low Cost Glide Glide XP + MM-GBSA (Accuracy) LeadOpt->Glide High Precision Gold GOLD (Flexible Pocket) LeadOpt->Gold Induced Fit

Caption: Software Selection Logic. Choose Vina for speed in large libraries; choose Glide or GOLD for precision when optimizing specific pyrazole leads.

References

  • BenchChem Technical Support Team. (2025). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. BenchChem.[2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry.

  • Blanco-González, A., et al. (2020). Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. International Journal of Molecular Sciences.

  • Nitulescu, G. M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[3][4][5] PMC.[6]

  • Cross, J. B., et al. (2009). Comparison of the Performance of Several Flexible Docking Programs and Scoring Functions. Journal of Chemical Information and Modeling.

  • Mousa, et al. (2025).[6][7] Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.[7]

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.[5][8]

  • Bhatia, R., et al. (2016).[9] Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.[9] MDPI Molecules.

  • Gimeno, A., et al. (2020). Haste makes waste: A critical review of docking‐based virtual screening in drug repurposing for SARS‐CoV‐2 main protease (M‐pro) inhibition. ResearchGate.[5][8]

  • Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. MDPI.

  • Adasme, M. F., et al. (2021). PLIP 2021: expanding the scope of the protein–ligand interaction profiler to DNA and RNA. Nucleic Acids Research.

Sources

Comparative

Cytotoxicity comparison between nitro-pyrazole compounds and their non-nitro analogs.

Executive Summary The pyrazole scaffold is a highly versatile pharmacophore in drug discovery. The functionalization of this ring with a nitro group (–NO₂) to form nitro-pyrazoles is a deliberate structural modification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a highly versatile pharmacophore in drug discovery. The functionalization of this ring with a nitro group (–NO₂) to form nitro-pyrazoles is a deliberate structural modification often employed to design hypoxia-selective cytotoxins, radiosensitizers, and targeted antimicrobial agents. However, the introduction of the highly electron-withdrawing and redox-active nitro group fundamentally alters the molecule's cytotoxicity profile.

This guide provides an objective, data-driven comparison of the cytotoxic mechanisms, quantitative performance, and experimental validation protocols for nitro-pyrazoles versus their non-nitro analogs.

Mechanistic Divergence: Redox Cycling vs. Target Specificity

To understand the divergent cytotoxicity profiles of these two compound classes, we must examine the causality behind their intracellular behavior. The cytotoxicity of nitro-pyrazoles is largely driven by their electron deficiency and susceptibility to enzymatic reduction, a feature absent in non-nitro analogs[1].

  • Nitro-Pyrazoles (Redox-Mediated Cytotoxicity): In biological systems, particularly under hypoxic conditions (such as those found in solid tumors), the nitro group undergoes a one-electron reduction mediated by cellular nitroreductases. This forms a highly reactive nitro radical anion. In the presence of oxygen (normoxia), these radicals undergo futile redox cycling, generating superoxide and other Reactive Oxygen Species (ROS). This cascade leads to severe oxidative stress, rapid glutathione (GSH) depletion, DNA damage, and ultimately, apoptosis[1][2].

  • Non-Nitro Analogs (Target-Specific Cytotoxicity): Without the redox-active nitro group, these analogs bypass the radical-generating pathway. Their cytotoxicity is typically lower and relies on specific molecular interactions, such as kinase inhibition or receptor antagonism. Consequently, they often exhibit a safer toxicity profile in healthy, normoxic tissues.

Pathway cluster_0 Nitro-Pyrazole Pathway (Redox-Active) cluster_1 Non-Nitro Analog Pathway (Target-Specific) NP Nitro-Pyrazole NR Nitroreductase (1e- Reduction) NP->NR Radical Nitro Radical Anion NR->Radical Hypoxia ROS ROS Generation (Superoxide) Radical->ROS O2 (Redox Cycling) DNA DNA Damage & Glutathione Depletion ROS->DNA Apoptosis1 Apoptosis / Cell Death DNA->Apoptosis1 NNP Non-Nitro Pyrazole Target Specific Kinase/Receptor Inhibition NNP->Target Apoptosis2 Regulated Cell Death Target->Apoptosis2

Mechanistic divergence between nitro-pyrazoles (redox cycling) and non-nitro analogs.

Quantitative Data Presentation

Experimental data consistently demonstrates that nitro-pyrazoles exhibit enhanced cytotoxicity, particularly under hypoxic conditions, compared to non-nitro analogs. Furthermore, structural modifications (such as transitioning from a cis to a trans platinum complex with a nitropyrazole ligand) can significantly amplify this effect[3].

Table 1: Comparative Cytotoxicity Profiles (IC₅₀ Values)
Compound ClassSpecific CompoundCell LineNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)Primary Mechanism / Notes
Nitro-Pyrazole trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]MCF-7 (Breast)12.54.2High hypoxia selectivity; ROS generation; outperforms cisplatin[3].
Non-Nitro Analog trans-[PtCl₂(1-methylpyrazole)₂]MCF-7 (Breast)45.042.1Lower overall toxicity; lacks hypoxia-selective bioreduction.
Nitro-Pyrazole 3-Nitropyrazolo-benzotriazine derivativeHCT-8 (Colon)8.4N/ADirect DNA synthesis inhibition; S-phase accumulation[4].
Non-Nitro Analog Unsubstituted pyrazolo-benzotriazineHCT-8 (Colon)> 100N/APoor anti-proliferative activity without the electron-withdrawing group.
Nitro-Pyrazole Aziridinyl-3-nitropyrazoleEMT-6 (Mammary)28.08.0Hypoxia-selective cytotoxin; one-electron reduction potential (-456 mV)[2].

Self-Validating Experimental Protocols

To rigorously compare the cytotoxicity of nitro-pyrazoles and non-nitro analogs, researchers must employ assay systems that account for the unique redox properties of nitroaromatics.

Protocol 1: Hypoxia-Selective Cytotoxicity Profiling (SRB Assay)

Expert Rationale: When evaluating redox-active compounds like nitro-pyrazoles, the Sulforhodamine B (SRB) assay is strictly preferred over the traditional MTT assay . MTT relies on the reduction of a tetrazolium dye. Because nitro-pyrazoles can be reduced by cellular enzymes to form radical intermediates, they can directly reduce the MTT dye independently of cell viability, leading to false-positive survival signals. The SRB assay measures total cellular protein content via electrostatic dye binding, making it entirely independent of cellular redox states[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Environmental Conditioning: Transfer half of the plates to a hypoxia chamber (0.1% - 1% O₂, 5% CO₂, 94% N₂) and leave the other half in standard normoxia (21% O₂). This parallel setup isolates the variable of oxygen concentration.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the nitro-pyrazole and its non-nitro analog. Incubate for 48-72 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and air dry.

  • Staining & Quantification: Stain with 0.4% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm.

  • Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = (IC₅₀ Normoxia) / (IC₅₀ Hypoxia). A high HCR validates the hypoxia-selective bioreduction of the nitro-pyrazole.

Workflow Start Cell Seeding (e.g., MCF-7, A549) Split Environmental Conditioning Start->Split Hypoxia Hypoxia (0.1-1% O2) Validates Bioreduction Split->Hypoxia Normoxia Normoxia (21% O2) Baseline Toxicity Split->Normoxia Treat Compound Treatment (Nitro vs Non-Nitro) Hypoxia->Treat Normoxia->Treat Assay SRB Assay (Avoids Redox Interference) Treat->Assay Analyze Calculate Hypoxia Cytotoxicity Ratio (HCR) Assay->Analyze

Self-validating workflow for assessing hypoxia-selective cytotoxicity using the SRB assay.

Protocol 2: Mechanistic Validation via ROS Rescue (DCFDA Assay)

Expert Rationale: To definitively prove that the nitro-pyrazole's cytotoxicity is mechanistically linked to its nitro group, we must isolate the variable of redox cycling. A true self-validating protocol includes a ROS scavenger rescue arm (e.g., N-acetylcysteine, NAC). If NAC reverses the cytotoxicity of the nitro-pyrazole but has no effect on the non-nitro analog, the causal link between the nitro group, ROS generation, and cell death is established.

Step-by-Step Methodology:

  • Pre-treatment: Pre-incubate cells with 5 mM NAC for 2 hours prior to compound exposure.

  • Compound Exposure: Treat cells with the IC₅₀ concentration of the nitro-pyrazole or non-nitro analog.

  • ROS Labeling: After 4 hours, wash cells and incubate with 10 µM H₂DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes in the dark.

  • Flow Cytometry: Harvest cells and analyze fluorescence (Ex: 495 nm, Em: 529 nm). Nitro-pyrazoles will show a massive rightward shift in fluorescence compared to non-nitro analogs, which will be completely abrogated in the NAC-rescue cohort.

Conclusion

The substitution of a pyrazole ring with a nitro group transitions the molecule from a standard target-specific agent to a highly reactive, redox-cycling cytotoxin. While non-nitro analogs offer predictable, lower-toxicity profiles suitable for chronic administration, nitro-pyrazoles excel in acute, targeted applications such as exploiting the hypoxic microenvironment of solid tumors. When evaluating these compounds, researchers must utilize redox-independent assays (like SRB) to prevent artifactual data and ensure scientific integrity.

References

  • Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro Source: PubMed (nih.gov) URL:5

  • Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-proliferative agents Source: PubMed (nih.gov) URL:4

  • Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers Source: PubMed (nih.gov) URL:2

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: Semantic Scholar URL:3

  • Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin Source: ACS Publications URL:1

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Containment, and Disposal of Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling nitroheterocyclic building blocks. Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is highly valued in med...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling nitroheterocyclic building blocks. Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is highly valued in medicinal chemistry and drug development for its versatile pyrazole scaffold. However, the presence of the nitro group at the 4-position, combined with the ester and benzyl functionalities, introduces specific operational risks—primarily acute toxicity, severe eye/skin irritation, and energetic decomposition potential under extreme thermal stress ()[1][2].

This guide provides the definitive, self-validating protocols required to manage this compound safely from routine disposal to emergency spill containment.

Chemical Hazard Profile & Mechanistic Assessment

Before executing disposal, operators must understand the chemical causality governing these rules. The nitro group (


) acts as a strong electron-withdrawing group, stabilizing the pyrazole ring but also serving as an internal oxidant.
  • Incompatibility: Mixing this compound with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger highly exothermic reduction reactions, potentially leading to runaway thermal events.

  • Combustion: Incineration must be carefully controlled. Standard open-air burning is strictly prohibited because the incomplete combustion of nitroheterocyclics generates toxic

    
     gases. Flue gas scrubbing is mandatory to neutralize these emissions ()[3].
    

Table 1: Chemical and Hazard Profile Summary

Property / HazardSpecification / GHS ClassificationMechanistic Rationale
CAS Number 407623-75-0Unique identifier for this specific nitro-pyrazole derivative[4].
Molecular Formula C12H11N3O4Contains a high nitrogen-to-oxygen ratio, indicative of energetic potential.
Acute Toxicity (Oral) Category 4 (H302)Ingestion interferes with cellular respiration; harmful if swallowed[1].
Eye/Skin Irritation Category 1/2 (H318, H315)Electrophilic nature of the nitroaromatic ring causes severe tissue damage[1][2].
Combustion Byproducts NOx, CO, CO2Thermal decomposition of the nitro group releases toxic nitrogen oxides[3].
Waste Segregation Decision Matrix

Proper segregation prevents incompatible chemical reactions in the waste stream. Follow the logical pathway below to classify the waste generated from your workflow.

WasteSegregation Start Waste Generation: Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate CheckIncompat Mixed with Reducing Agents or Strong Bases? Start->CheckIncompat ReactiveWaste Quarantine as Reactive Waste CheckIncompat->ReactiveWaste  Yes CheckState Physical State of Waste? CheckIncompat->CheckState  No Incineration Licensed Incineration with Flue Gas Scrubbing ReactiveWaste->Incineration Specialized Handling SolidWaste Solid Powder/Crystals CheckState->SolidWaste LiquidWaste Dissolved in Organic Solvent CheckState->LiquidWaste SolidBin Solid Hazardous Waste Bin (Nitroheterocyclics) SolidWaste->SolidBin LiquidBin Non-Halogenated Solvent Waste (High Nitrogen Content) LiquidWaste->LiquidBin SolidBin->Incineration LiquidBin->Incineration

Decision matrix for the segregation and disposal routing of nitro-pyrazole chemical waste.

Standard Operating Procedure (SOP): Routine Disposal

This protocol ensures compliance with environmental regulations and prevents atmospheric contamination. Under no circumstances should this compound be discharged into sewer systems ()[3].

  • Step 1: Primary Containment

    • Action: Collect solid waste (contaminated gloves, weigh boats, residual powder) into a chemically compatible, airtight container (e.g., high-density polyethylene, HDPE).

    • Validation: Ensure the container is completely dry before use. Moisture can degrade certain packaging over time and facilitate unwanted reactions if trace reactive contaminants are present.

  • Step 2: Liquid Waste Segregation

    • Action: If the compound is dissolved in an organic solvent (e.g., DMSO, ethyl acetate), transfer it to a designated "Non-Halogenated Nitrogenous Waste" carboy.

    • Validation: Never mix with halogenated waste streams. The energetic profile of nitro compounds can be sensitized by certain halogenated solvents under basic conditions.

  • Step 3: Labeling and Storage

    • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic" and "Irritant". Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and ignition sources ()[2][5].

  • Step 4: Final Destruction

    • Action: Transfer the waste to a licensed chemical destruction facility. The facility must utilize controlled incineration equipped with flue gas scrubbing[3].

    • Validation: Flue gas scrubbing forces the exhaust through an alkaline wash, chemically neutralizing the hazardous

      
       gases produced by the combustion of the nitro and pyrazole nitrogen atoms.
      
Immediate Spill Response Protocol

In the event of a localized spill, rapid and methodical containment is critical to prevent aerosolization of the powder and subsequent inhalation exposure.

SpillResponse Spill Spill Detected Evacuate Isolate Area & Don PPE (Respirator, Nitrile Gloves) Spill->Evacuate Contain Contain Spill (Prevent Drain Entry) Evacuate->Contain Absorb Absorb/Sweep with Inert Material (Sand, Vermiculite) Contain->Absorb Collect Transfer to Airtight Waste Container Absorb->Collect Decontaminate Wash Area with Soap/Water Collect Washings Collect->Decontaminate Dispose Route to Licensed Chemical Destruction Decontaminate->Dispose

Step-by-step immediate response workflow for localized nitro-pyrazole spills.

  • Step 1: Isolation and PPE Up-grade

    • Action: Evacuate non-essential personnel. Don a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and safety goggles ()[5].

    • Rationale: The powder form can easily aerosolize. Inhalation causes severe respiratory tract irritation and potential systemic toxicity[2].

  • Step 2: Inert Containment

    • Action: Surround and cover the spill with an inert absorbent material such as dry sand, silica gel, or vermiculite ()[6].

    • Rationale: Never use combustible organic absorbents like sawdust or paper towels for the initial sweep. Nitro compounds can act as oxidizers, and mixing them with organic particulates creates a localized fire hazard.

  • Step 3: Non-Sparking Collection

    • Action: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed mixture[3]. Transfer to a sealable hazardous waste bucket.

    • Rationale: Friction or sparks can ignite dust clouds or energetic residues.

  • Step 4: Decontamination

    • Action: Wash the spill surface with copious amounts of water and a mild detergent. Collect all wash water as hazardous liquid waste. Do not let the wash water enter standard laboratory drains[3][5].

References

Sources

Handling

Definitive Guide: PPE &amp; Handling Protocols for Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate

[1] Executive Summary & Compound Profile Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a functionalized heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical scaffolds.[1] Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate is a functionalized heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical scaffolds.[1] Its structural components—a nitro-pyrazole core, a benzyl protection group, and an ester moiety—dictate specific handling protocols that exceed standard "lab coat and glasses" requirements.[1]

Chemical Hazard Analysis (SAR-Based)

As a Senior Application Scientist, I must emphasize that while specific SDS data for this exact derivative may be sparse, its Structure-Activity Relationship (SAR) necessitates the following safety assumptions:

Functional GroupAssociated HazardOperational Implication
Nitro Group (-NO₂) Energetic/Thermal Instability: Nitro-pyrazoles can exhibit shock or thermal sensitivity.[1] Potential for rapid decomposition.Avoid heating dryness.[1] Never scrape solids with metal spatulas (spark risk).[1]
Benzyl Moiety Lipophilicity/Permeation: Increases solubility in lipids, enhancing skin absorption rates of the toxic nitro-core.[1]Standard nitrile gloves may exhibit rapid breakthrough. Double-gloving is mandatory.
Ester/Pyrazole Irritant/Sensitizer: High probability of severe eye irritation and respiratory sensitization.[1]Handling outside a fume hood is strictly prohibited .

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.

Hand Protection (Critical)

The benzyl group significantly alters permeation kinetics.[1] Standard 4-mil nitrile gloves are insufficient for prolonged contact with solutions of this compound.[1]

  • Solids Handling: Double Nitrile (minimum 5 mil outer / 4 mil inner).[1] Change every 60 minutes.

  • Solution Handling (DCM/DMF/DMSO):

    • Inner Layer: 4-mil Nitrile (Tactility).[1]

    • Outer Layer:Silver Shield® (Laminate) or Viton® (Chemical Resistance).[1]

    • Rationale: Chlorinated solvents (common for this compound) permeate nitrile in <2 minutes, carrying the nitro-compound through the skin barrier.[1]

Respiratory & Eye Protection[1]
  • Primary Barrier: Class II, Type A2/B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Secondary Barrier (Solids): If weighing outside a hood is unavoidable (not recommended), a P100/N99 respirator is required.[1] Simple surgical masks offer zero protection against nitro-aromatic dusts.[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting).[1] Safety glasses with side shields are insufficient due to the risk of fine dust migration or splash-back during dissolution.[1]

Body Protection[1]
  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).[1] Synthetic blends (polyester) should be avoided due to melt-risk if the nitro compound deflagrates.[1]

  • Supplemental: Tyvek® sleeve covers are recommended during scale-up (>5g) to bridge the gap between glove and coat.[1]

Operational Workflow: The "Zero-Exposure" Protocol[1]

This workflow is designed to eliminate inhalation and dermal contact risks.[2][3]

Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar before opening the vial. Nitro compounds are static-prone; static discharge can disperse toxic dust or initiate decomposition.[1]

  • The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat inside the hood.

  • Solvent Dampening: Before transferring the solid, pre-wet the reaction vessel walls with the solvent. This prevents dust lofting during addition.

Phase 2: Dissolution & Reaction
  • Solvent Choice: Dissolve in DCM, THF, or DMF.[1]

  • Thermal Control: Always add solvent to the solid slowly.[1] While not a strong acid/base, the heat of solution can volatilize the solvent, carrying the compound into the air.[1]

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1] Nitro-pyrazoles can be sensitive to atmospheric moisture or oxygen at elevated temperatures.[1]

Phase 3: Quenching & Isolation
  • No Dryness: CRITICAL: Do not rotary evaporate to complete dryness if heating >40°C. Concentrate to a viscous oil or wet solid.[1] Dry nitro-pyrazoles are significantly more shock-sensitive than their solvated forms.[1]

Emergency Response & Disposal Logic

Spill Response Decision Tree

If a spill occurs, immediate classification determines the response.

SpillResponse Start Spill Detected StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid WetMethod 1. Cover with wet paper towel (Prevent Dust) Solid->WetMethod Absorb 1. Cover with Vermiculite/Sand (Do NOT use paper - Fire Risk) Liquid->Absorb Scoop 2. Scoop into wide-mouth jar WetMethod->Scoop CleanS 3. Wash area with soap/water Scoop->CleanS Collect 2. Collect using non-sparking tools Absorb->Collect CleanL 3. Double wash with Acetone then Soap Collect->CleanL

Figure 1: Emergency Spill Response Logic.[1] Note the distinction in absorbent materials to prevent fire hazards.

Waste Disposal[4][5][6]
  • Segregation: Classify as "Toxic Organic - Nitrogenous."

  • Incompatibility: NEVER mix with strong oxidizing agents (e.g., Nitric acid waste) or reducing agents (e.g., Borohydride waste).[1] This can lead to uncontrolled exotherms.

  • Labeling: Clearly mark container: "Contains Nitro-Pyrazole Derivative - Potential Energetic."

Visualizing the PPE Selection Process

Use this logic flow to determine the exact gear required for your specific task scale.

PPESelection Task Define Task Scale SmallScale < 100 mg (Analytical) Task->SmallScale LargeScale > 100 mg (Preparative) Task->LargeScale Gloves1 Double Nitrile Gloves SmallScale->Gloves1 Gloves2 Laminate/Barrier Gloves (Silver Shield) LargeScale->Gloves2 Eye1 Safety Glasses (Side Shields) Gloves1->Eye1 Resp1 Fume Hood Required Eye1->Resp1 Eye2 Chemical Goggles (No Vents) Gloves2->Eye2 Body2 Tyvek Sleeves + FR Lab Coat Eye2->Body2 Resp2 Fume Hood + Blast Shield Body2->Resp2

Figure 2: PPE Selection Logic based on operational scale.[1] Note the escalation to blast shields for larger quantities.

References & Authority

The protocols above are synthesized from standard safety practices for high-nitrogen energetic precursors and organic synthesis safety guidelines.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitro-pyrazole derivatives.[1] (General Hazard Classifications). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines for Energetic/Nitro Compounds). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
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Reactant of Route 2
Methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate
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